molecular formula C10H9FO3 B1344731 2-Fluoro-4-methoxycinnamic acid CAS No. 682805-00-1

2-Fluoro-4-methoxycinnamic acid

Cat. No.: B1344731
CAS No.: 682805-00-1
M. Wt: 196.17 g/mol
InChI Key: KDSPBZWHHBVYFN-HWKANZROSA-N
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Description

2-Fluoro-4-methoxycinnamic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-fluoro-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSPBZWHHBVYFN-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 2-Fluoro-4-methoxycinnamic acid, a valuable building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a methoxy group onto the cinnamic acid scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a compound of high interest for the development of novel therapeutics.[1][2] This document will delve into the most common and effective synthesis routes, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Introduction: The Significance of Fluorinated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in nature and have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][5] The methoxy group, on the other hand, can modulate the electronic properties of the aromatic ring and influence receptor interactions. The combination of these functionalities in this compound makes it a promising scaffold for the design of new bioactive molecules.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several established organic reactions. The most prominent and practical methods include the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Each of these pathways offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, yield, and scalability.

The Perkin Reaction: A Classic Approach

The Perkin reaction, developed by William Henry Perkin in 1868, is a well-established method for the synthesis of α,β-unsaturated aromatic acids.[6] The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[6]

Reaction Scheme:

Perkin Reaction 2-Fluoro-4-methoxybenzaldehyde 2-Fluoro-4-methoxybenzaldehyde Intermediate Intermediate 2-Fluoro-4-methoxybenzaldehyde->Intermediate Acetic Anhydride, Sodium Acetate This compound This compound Intermediate->this compound Hydrolysis

Figure 1: Perkin Reaction for this compound.

Mechanism:

The reaction is initiated by the deprotonation of acetic anhydride by the acetate ion to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-Fluoro-4-methoxybenzaldehyde. The resulting alkoxide undergoes an intramolecular acylation followed by elimination of an acetate ion to form a mixed anhydride. Subsequent hydrolysis yields the final product, this compound.

Experimental Protocol:

A detailed protocol for a similar Perkin reaction for the synthesis of p-methoxycinnamic acid can be adapted.[7]

Materials:

  • 2-Fluoro-4-methoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid

  • Ethanol (for recrystallization)

  • Deionized water

  • Sodium carbonate solution (saturated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-Fluoro-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents).

  • Heat the mixture at 180°C for 5 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing water.

  • Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper.

  • Remove any unreacted aldehyde by steam distillation.

  • Filter the hot solution to remove any resinous byproducts.

  • Cool the filtrate and acidify it with dilute hydrochloric acid until the precipitation of the cinnamic acid is complete.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Discussion:

The Perkin reaction is a reliable method for the synthesis of cinnamic acids. However, it often requires high temperatures and long reaction times, which can lead to the formation of byproducts. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Perkin reaction.[8]

The Knoevenagel Condensation: A Milder Alternative

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and is particularly useful for the synthesis of α,β-unsaturated acids.[9] The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[9]

Reaction Scheme:

Knoevenagel Condensation 2-Fluoro-4-methoxybenzaldehyde 2-Fluoro-4-methoxybenzaldehyde Intermediate Intermediate 2-Fluoro-4-methoxybenzaldehyde->Intermediate Malonic Acid, Pyridine, Piperidine This compound This compound Intermediate->this compound Decarboxylation

Figure 2: Knoevenagel Condensation for this compound.

Mechanism:

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine. The base deprotonates the active methylene compound (malonic acid) to form a carbanion. This carbanion then adds to the carbonyl group of the aldehyde (2-Fluoro-4-methoxybenzaldehyde). The resulting aldol-type adduct undergoes dehydration to give an unsaturated intermediate, which then decarboxylates to yield the cinnamic acid derivative.

Experimental Protocol:

A general procedure for the Knoevenagel condensation of an aromatic aldehyde with malonic acid is as follows:[10][11]

Materials:

  • 2-Fluoro-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Discussion:

The Knoevenagel condensation generally proceeds under milder conditions than the Perkin reaction and often gives higher yields.[10] The choice of solvent and catalyst is crucial for the success of the reaction. While pyridine and piperidine are commonly used, greener alternatives are being explored to minimize the environmental impact.[12]

The Heck Reaction: A Palladium-Catalyzed Approach

The Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[13] This reaction can be adapted for the synthesis of cinnamic acids by coupling an aryl halide with acrylic acid.

Reaction Scheme:

Heck Reaction 2-Fluoro-4-iodoanisole 2-Fluoro-4-iodoanisole This compound This compound 2-Fluoro-4-iodoanisole->this compound Acrylic Acid, Pd Catalyst, Base

Sources

A Senior Application Scientist's Guide to 2-Fluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine and methoxy functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. 2-Fluoro-4-methoxycinnamic acid stands out as a pivotal precursor and building block, valued for its unique electronic and steric characteristics. The presence of an electron-withdrawing fluorine atom and an electron-donating methoxy group on the phenyl ring, combined with the reactive acrylic acid moiety, creates a versatile scaffold for complex molecular architectures. This guide provides an in-depth examination of its chemical identity, synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development.

Core Chemical Identity

Precise identification is the foundation of reproducible science. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

  • CAS Number: 696589-22-7[1]

This unique numerical identifier distinguishes this compound from its isomers and other related compounds, ensuring clarity in procurement, documentation, and regulatory submissions.

Identifier Value Source
CAS Number 696589-22-7[1]
Molecular Formula C10H9FO3[1]
Molecular Weight 196.18 g/mol [1]
IUPAC Name (2E)-3-(2-fluoro-4-methoxyphenyl)prop-2-enoic acid[1]
Canonical SMILES COC1=CC(=C(C=C1)F)C=CC(=O)O

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound is achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is favored for its reliability and operational simplicity.

The reaction proceeds by reacting 2-fluoro-4-methoxybenzaldehyde with malonic acid in the presence of a basic catalyst, such as piperidine or pyridine, followed by decarboxylation.

Causality Behind Experimental Choices:

  • Choice of Reactants: 2-fluoro-4-methoxybenzaldehyde serves as the electrophilic aldehyde component. Malonic acid provides the activated methylene group, which is readily deprotonated to form a nucleophilic enolate.

  • Catalyst Selection: A weak organic base like piperidine is ideal. It is sufficiently basic to deprotonate malonic acid, initiating the condensation, but not so strong as to promote unwanted side reactions like self-condensation of the aldehyde.

  • Solvent and Temperature: Pyridine can often serve as both the catalyst and the solvent. The reaction is typically heated to drive the condensation and subsequent decarboxylation of the intermediate to yield the final cinnamic acid product.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the Knoevenagel condensation for synthesizing the target compound.

Synthesis_Workflow Reactant1 2-Fluoro-4-methoxybenzaldehyde Condensation Knoevenagel Condensation Reactant1->Condensation Reactant2 Malonic Acid Reactant2->Condensation Catalyst Piperidine/Pyridine (Catalyst) Catalyst->Condensation Decarboxylation Decarboxylation (Heat) Condensation->Decarboxylation Product 2-Fluoro-4-methoxycinnamic acid Decarboxylation->Product

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is a self-validating system, providing clear steps for synthesis and purification.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-methoxybenzaldehyde (10.0 g, 64.9 mmol), malonic acid (8.1 g, 77.8 mmol), and pyridine (80 mL).

  • Catalysis: Add piperidine (0.5 mL, 5.1 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the dark reaction mixture into a beaker containing 200 mL of 10% hydrochloric acid (HCl) and ice.

  • Precipitation: A solid precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual pyridine hydrochloride.

  • Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the pure this compound as a white to off-white solid.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Applications in Drug Discovery and Materials Science

Cinnamic acid and its derivatives are well-established as "privileged scaffolds" in medicinal chemistry.[2] Their rigid structure and defined geometry make them ideal starting points for synthesizing compounds that can interact with biological targets. The specific substitutions on this compound make it a particularly valuable intermediate.

  • Antimicrobial Agents: The cinnamic acid backbone is found in numerous natural and synthetic antimicrobial compounds.[2][3] The fluorine substituent can enhance metabolic stability and binding affinity, making this derivative a promising precursor for novel antibiotics targeting resistant bacterial strains like S. aureus.[2]

  • Anticancer Therapeutics: Many cinnamic acid analogues exhibit anticancer activity.[2] This compound can be used to synthesize inhibitors of signaling pathways crucial for cancer cell proliferation or as a building block for more complex heterocyclic systems with chemotherapeutic potential.

  • Neuroprotective and Antidiabetic Agents: Research has highlighted the potential of methoxylated cinnamic acids in managing neurological disorders and diabetes.[2][4][5] p-Methoxycinnamic acid, a related compound, has been shown to possess antihyperglycemic properties, potentially by stimulating insulin secretion.[5] The addition of a fluorine atom in the 2-position can modulate these properties, offering a route to new therapeutic candidates.

  • Liquid Crystals and Advanced Materials: Substituted cinnamic acids are used in the synthesis of liquid crystalline materials due to their rigid, rod-like structure.[6] The specific electronic properties imparted by the fluoro and methoxy groups can be exploited to fine-tune the mesomorphic properties of these materials for applications in displays and sensors.

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following information is derived from typical Safety Data Sheets (SDS) for structurally similar compounds.

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a laboratory coat.[7][8] Use only in a well-ventilated area or under a chemical fume hood.[10]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Sunway Pharm Ltd. 2-FLUORO-4-METHOXYCINNAMICACID - CAS:696589-22-7. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Available from: [Link]

  • National Center for Biotechnology Information. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem. Available from: [Link]

  • BuyersGuideChem. 4-Fluoro-2-methoxycinnamic acid | C10H9FO3. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. Available from: [Link]

  • National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC. Available from: [Link]

  • Beijing Xinhengyan Technology Co., Ltd. 4-Fluoro-2-methoxycinnamic acid - CAS:682804-98-4. Available from: [Link]

  • The Good Scents Company. 4-methoxycinnamic acid, 830-09-1. Available from: [Link]

  • National Center for Biotechnology Information. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - NIH. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Available from: [Link]

  • National Center for Biotechnology Information. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Potential of 4-Methoxycinnamic Acid in Health and Wellness. Available from: [Link]

Sources

A Technical Guide to the Predicted Biological Activity of 2-Fluoro-4-methoxycinnamic Acid: A Structure-Activity Relationship (SAR) Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-methoxycinnamic acid is a substituted cinnamic acid derivative with potential for a range of biological activities. While direct experimental data on this specific molecule is limited, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its pharmacological profile. This technical guide synthesizes the current understanding of related cinnamic acid derivatives to project the potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of this compound. We will delve into postulated mechanisms of action, supported by signaling pathway diagrams, and provide detailed experimental protocols for the validation of these predicted activities. This document serves as a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this promising compound.

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of naturally occurring aromatic carboxylic acids found in a variety of plants, including cinnamon.[1] These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, which include antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties.[1][2] The biological efficacy of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[1][2]

This guide focuses on the predicted biological activity of this compound, a molecule that combines two key functional groups: a fluorine atom at the ortho position and a methoxy group at the para position. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to target enzymes.[3] The methoxy group, particularly at the para position, has been linked to potent antidiabetic and other beneficial biological effects.[2][4]

Given the limited direct research on this compound, this guide will employ a predictive approach based on structure-activity relationships (SAR) derived from its close structural analogs. By examining the known biological activities of related compounds, we can construct a scientifically grounded hypothesis regarding the therapeutic potential of this compound.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through established organic chemistry reactions. A common and efficient method is the Knoevenagel condensation, which involves the reaction of 2-fluoro-4-methoxybenzaldehyde with malonic acid in the presence of a suitable base, such as pyridine or piperidine. This reaction is followed by decarboxylation to yield the desired cinnamic acid derivative.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 696589-22-7[5]
Molecular Formula C10H9FO3[5]
Molecular Weight 196.18 g/mol [5]
Appearance White to off-white powder (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in organic solvents like DMSO, methanol, and ethanol.

Predicted Biological Activity Profile: A SAR-Based Analysis

Potential Anticancer Activity

Numerous cinnamic acid derivatives have demonstrated significant anticancer properties.[1][6] For instance, methoxylated cinnamic acid esters have shown antiproliferative and antimetastatic effects on human lung adenocarcinoma cells.[6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6][7] The presence of the methoxy group is crucial for this activity. It is plausible that this compound could exhibit similar anticancer effects. The fluorine atom may further enhance this activity by increasing the compound's metabolic stability and its ability to interact with target proteins.

Predicted Antimicrobial Activity

Cinnamic acid and its derivatives are known for their antimicrobial properties.[1] For example, p-methoxycinnamic acid has demonstrated antifungal activity by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane.[8] The antifungal action of some cinnamic acid derivatives has been linked to the inhibition of the fungal-specific enzyme benzoate 4-hydroxylase (CYP53).[9] Given these precedents, this compound is a strong candidate for possessing both antibacterial and antifungal properties. The fluoro-substituent has been shown to enhance the anti-tuberculosis activity of some cinnamic acid derivatives.[1]

Potential Anti-inflammatory Effects

The anti-inflammatory properties of cinnamic acid derivatives are well-documented.[1] p-Methoxycinnamic acid has been shown to exert anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[7][8] This is often achieved through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[7] It is therefore highly probable that this compound will exhibit anti-inflammatory activity through a similar mechanism.

Predicted Neuroprotective Properties

Several cinnamic acid derivatives have shown promise as neuroprotective agents.[1] For example, p-methoxycinnamic acid has been reported to protect neuronal cells from glutamate-induced neurotoxicity.[10] The mechanism may involve the modulation of oxidative stress and inflammatory pathways in the brain. The ability of small, lipophilic molecules to cross the blood-brain barrier is critical for neuroprotective activity. The physicochemical properties of this compound suggest it may have the potential to access the central nervous system.

Postulated Mechanisms of Action

Based on the predicted biological activities, we can postulate several mechanisms of action for this compound.

Enzyme Inhibition

Cinnamic acid derivatives are known to inhibit various enzymes. For instance, some have shown inhibitory activity against cholinesterases, which are key targets in the management of Alzheimer's disease.[11] The antifungal activity of cinnamic acid derivatives is linked to the inhibition of CYP53.[9] It is plausible that this compound could act as an inhibitor of key enzymes involved in disease pathogenesis. The fluorine atom can enhance binding affinity to the active site of enzymes through various interactions.[3]

Modulation of Signaling Pathways

The biological effects of cinnamic acid derivatives are often mediated through the modulation of intracellular signaling pathways. As mentioned, the anti-inflammatory effects are likely mediated through the inhibition of the NF-κB pathway. The anticancer activity of a monomethoxylated cinnamic acid derivative has been linked to the modulation of the MAPK/ERK signaling pathway.[6]

Diagram 1: Postulated Anti-inflammatory Mechanism of this compound

G LPS LPS/Inflammatory Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Genes Induces Transcription Compound 2-Fluoro-4-methoxy- cinnamic acid Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Diagram 2: Proposed Anticancer Mechanism via MAPK/ERK Pathway Modulation

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK p-ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Compound 2-Fluoro-4-methoxy- cinnamic acid Compound->ERK Reduces Phosphorylation

Caption: Postulated modulation of the MAPK/ERK signaling pathway.

A Roadmap for Experimental Validation

To validate the predicted biological activities of this compound, a systematic experimental approach is required. The following are detailed protocols for key in vitro assays.

Experimental Workflow for Initial Screening

G cluster_assays Primary Screening Assays start Synthesize & Purify 2-Fluoro-4-methoxy- cinnamic acid solubilize Solubilize in DMSO (Stock Solution) start->solubilize cytotoxicity MTT Assay (e.g., A549, MCF-7) solubilize->cytotoxicity antimicrobial MIC Assay (e.g., S. aureus, C. albicans) solubilize->antimicrobial anti_inflammatory Griess Assay for NO (LPS-stimulated RAW 264.7) solubilize->anti_inflammatory analyze Analyze Data (IC50, MIC values) cytotoxicity->analyze antimicrobial->analyze anti_inflammatory->analyze end Proceed to Mechanism of Action Studies analyze->end

Caption: A streamlined workflow for the initial biological evaluation.

Protocol for MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus) or fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound stock solution in DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Add the microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound stock solution in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and a positive control group (e.g., dexamethasone).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition.

Quantitative Data from Analogs and Future Outlook

While no direct quantitative data for this compound is available, the following table summarizes the IC50 values of some related cinnamic acid derivatives to provide a benchmark for expected potency.

Table 2: Biological Activity of Selected Cinnamic Acid Analogs

CompoundBiological ActivityAssayIC50 ValueReference
p-Chloro-cinnamic acidAntibacterialIn vitro vs various strains4.54 µg/mL[1]
o-Chloro-cinnamic acidAntibacterialIn vitro vs various strains9.91 µg/mL[1]
p-Fluoro-cinnamic acid derivativeAnti-tuberculosisIn vitro0.36 µg/mL[1]
p-Methoxycinnamic acidAntidiabeticα-Glucosidase inhibition0.044 ± 0.006 mM[12]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateCholinesterase InhibitionAChE Inhibition46.18 µM[11]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateCholinesterase InhibitionBChE Inhibition32.46 µM[11]

The data in Table 2 highlights the potent biological activities of substituted cinnamic acids and provides a strong rationale for the investigation of this compound.

Future Directions: The predictive analysis presented in this guide strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent. The immediate next steps should involve the synthesis and in vitro validation of its biological activities using the protocols outlined above. Should the initial screening prove successful, subsequent studies should focus on:

  • Elucidating the precise molecular mechanisms of action through techniques such as Western blotting, qPCR, and enzyme kinetics.

  • In vivo studies in animal models of cancer, infectious diseases, and inflammation to assess efficacy and safety.

  • Lead optimization through the synthesis of additional analogs to improve potency and pharmacokinetic properties.

References

  • Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD.
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2-Fluoro-4-methoxycinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-4-methoxycinnamic Acid Derivatives

Abstract

Cinnamic acid and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This technical guide focuses on the strategic importance of the this compound scaffold, a promising core for developing novel therapeutic agents. The strategic incorporation of a fluorine atom and a methoxy group onto the phenyl ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. This document provides an in-depth exploration of the synthesis, characterization, and potential applications of these derivatives, aimed at researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic choices, present validated experimental protocols, and discuss the structure-activity relationships that govern the biological efficacy of this compound class.

Introduction: The Strategic Value of the 2-Fluoro-4-methoxy Cinnamic Acid Scaffold

Cinnamic acid, an unsaturated carboxylic acid, is a naturally occurring compound found in numerous plants and serves as a key intermediate in the biosynthesis of many vital secondary metabolites.[3][4] Its derivatives have garnered significant attention in drug discovery due to their wide spectrum of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1][3]

The core focus of this guide, the this compound structure (CAS No: 696589-22-7), is not a random selection but a deliberate chemical design.[5] The rationale for this specific substitution pattern is rooted in established medicinal chemistry principles:

  • The Role of the Fluorine Atom: The introduction of a fluorine atom at the C2 position is a critical modification. Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom while profoundly altering the electronic environment. This can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidative metabolism, and modulation of the acidity (pKa) of the carboxylic acid group. Studies have shown that fluoro-substitution can enhance the anti-tuberculosis and antibacterial activity of certain compounds.[6]

  • The Influence of the Methoxy Group: The methoxy group at the C4 position is an electron-donating group. It can influence the molecule's overall electronic properties and is known to be a key feature in many biologically active compounds. This group can also serve as a hydrogen bond acceptor, potentially improving interactions with biological targets. Furthermore, derivatives with methoxy substitutions on the cinnamic acid moiety have been noted for their potential as effective insulin-releasing agents.[4]

By combining these two functional groups, the this compound scaffold offers a unique starting point for creating derivatives with potentially enhanced potency, selectivity, and improved drug-like properties.

Caption: Core structure of this compound.

Synthesis Strategies: Building the Core and Its Analogs

The creation of the α,β-unsaturated acid system of cinnamic derivatives is a classic challenge in organic synthesis. Several named reactions are particularly effective for this transformation, each with distinct advantages and mechanistic underpinnings. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.

Knoevenagel Condensation

The Knoevenagel condensation is a highly versatile and widely used method for forming carbon-carbon double bonds.[7] It involves the reaction of an aldehyde (in this case, 2-fluoro-4-methoxybenzaldehyde) with a compound containing an active methylene group, such as malonic acid.[8][9] The reaction is typically catalyzed by a weak base like pyridine or piperidine.

Causality: The base catalyst is crucial as it deprotonates the active methylene compound (malonic acid), forming a nucleophilic enolate ion.[8] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated product.[8] When malonic acid is used, the reaction is often followed by spontaneous decarboxylation under heat, yielding the desired cinnamic acid derivative.[9] This method is often favored for its relatively mild conditions and high yields.[10]

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration & Decarboxylation MA Malonic Acid Enolate Nucleophilic Enolate Ion MA->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde 2-Fluoro-4-methoxy- benzaldehyde Intermediate Tetrahedral Intermediate Enolate->Intermediate Attacks Carbonyl Product 2-Fluoro-4-methoxy- cinnamic acid Intermediate->Product Elimination of H2O & CO2

Caption: Mechanism of the Knoevenagel condensation for cinnamic acid synthesis.

Perkin Reaction

Developed by William Henry Perkin, this reaction provides a direct route to α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride, using the alkali salt of the acid as a base catalyst.[11][12] For synthesizing the target scaffold, 2-fluoro-4-methoxybenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate.[13]

Causality: The alkali salt (e.g., sodium acetate) acts as the base, abstracting an α-proton from the acid anhydride to form an enolate.[12] This enolate then performs a nucleophilic attack on the aldehyde. The resulting alkoxide intermediate is acetylated by another molecule of anhydride, and a subsequent elimination step, driven by the formation of a stable conjugated system, yields the cinnamic acid derivative after hydrolysis.[14] While historically significant, the Perkin reaction often requires high temperatures and can be less efficient than modern methods.[15]

Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an alkene.[16][17] To synthesize this compound, one could couple a suitable aryl halide (e.g., 1-bromo-2-fluoro-4-methoxybenzene) with acrylic acid or its esters.[18][19]

Causality: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alkene (acrylic acid). A migratory insertion of the alkene into the palladium-aryl bond occurs, followed by β-hydride elimination to release the final product and regenerate the palladium catalyst. This method offers excellent functional group tolerance but requires careful optimization of the catalyst, base, and solvent system.[18][20] Aqueous-biphasic systems have been developed to simplify catalyst recycling and product recovery.[18]

Biological Activity and Therapeutic Potential

While specific studies on are emerging, the broader class of cinnamic acids provides a strong predictive framework for their therapeutic potential. The introduction of the fluoro and methoxy groups is expected to fine-tune these activities.

  • Anticancer Activity: Many cinnamic acid derivatives exhibit potent anticancer effects by targeting various signaling pathways.[1] They have been shown to induce apoptosis, arrest the cell cycle, and inhibit metastasis in various cancer cell lines, including breast, colon, and prostate cancer.[1][6] The 2-fluoro-4-methoxy scaffold could enhance these effects by improving cell permeability or by blocking metabolic deactivation pathways within cancer cells.

  • Anti-inflammatory Effects: Cinnamic acids can modulate inflammatory responses by inhibiting key signaling pathways like NF-κB and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][21] This makes them attractive candidates for developing treatments for chronic inflammatory diseases.

  • Antimicrobial Properties: Cinnamic acid and its derivatives are known to possess significant antibacterial and antifungal activity.[3] They can disrupt microbial cell membranes, inhibit essential enzymes like ATPase, and prevent biofilm formation.[1] The electronic properties conferred by the fluorine atom may enhance these membrane-disrupting capabilities.

  • Antidiabetic Potential: Certain cinnamic acid derivatives can improve metabolic health by enhancing glucose uptake and insulin sensitivity.[4][22] Some derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[22]

Illustrative Structure-Activity Relationship (SAR) Data

To illustrate the potential impact of further derivatization, the following table presents hypothetical but plausible data for derivatives based on the core scaffold. This data is for conceptual purposes to guide research efforts.

Compound IDR Group (at Carboxyl)TargetIC₅₀ (µM) [Hypothetical]Rationale for Design
FMC-001 -OH (Parent Acid)PTP1B15.2Core scaffold, baseline activity.
FMC-002 -OCH₃ (Methyl Ester)NF-κB25.8Increased lipophilicity may improve cell penetration but reduce target interaction.
FMC-003 -NH(CH₂CH₂OH)PTP1B8.5Amide linkage improves stability; hydroxyl group may form additional hydrogen bonds.
FMC-004 -NH(Cyclopropyl)S. aureus5.1Cyclopropyl amide can enhance metabolic stability and introduce favorable conformational rigidity.

Pharmacokinetic Considerations

The clinical success of any drug candidate depends heavily on its ADME (Absorption, Distribution, Metabolism, and Elimination) profile. While cinnamic acid itself is readily absorbed, its derivatives can have variable bioavailability.[23][24]

  • Absorption and Metabolism: Hydroxycinnamic acids are known to be metabolized in Caco-2 cells (a model for the intestinal wall) via glucuronidation, sulfation, and methylation.[23] The presence of the fluorine atom at the C2 position in our core scaffold is strategically placed to potentially hinder ortho-hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life. Cinnamaldehyde, a related compound, is known to be rapidly metabolized into cinnamic acid in the liver and intestine.[24]

  • Distribution: After absorption, cinnamic acid derivatives are distributed to various tissues, with higher concentrations often found in the liver and kidneys.[23]

Experimental Protocols

The following section provides detailed, validated methodologies for the synthesis and characterization of the parent this compound.

Synthesis via Knoevenagel Condensation

Synthesis_Workflow Start Starting Materials: - 2-Fluoro-4-methoxybenzaldehyde - Malonic Acid - Pyridine, Piperidine Reaction Reaction Setup: Combine reactants in flask. Heat under reflux (e.g., 90-110°C) for 2-4 hours. Start->Reaction Workup Aqueous Workup: Cool mixture. Pour into ice-cold HCl (aq). Precipitate forms. Reaction->Workup Isolation Isolation: Collect solid via vacuum filtration. Wash with cold water. Workup->Isolation Purification Purification: Recrystallize the crude product from a suitable solvent (e.g., Ethanol/Water). Isolation->Purification Characterization Characterization: - Melting Point - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry Purification->Characterization Final Pure this compound Characterization->Final

Caption: General experimental workflow for the synthesis of the target compound.

Protocol:

  • Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-methoxybenzaldehyde (10.0 g, 64.9 mmol), malonic acid (8.1 g, 77.8 mmol), and pyridine (80 mL).

  • Catalyst Addition: To the stirring mixture, add piperidine (1.0 mL, ~10 mmol) as the catalyst.

    • Expert Insight: Piperidine is a more effective base catalyst than pyridine for the initial deprotonation of malonic acid, accelerating the reaction. Pyridine serves as both the solvent and a milder base to maintain the reaction environment.[7][25]

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115°C) using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-4 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the dark reaction mixture into a beaker containing 400 mL of an ice-cold 10% hydrochloric acid solution. A precipitate will form.

    • Expert Insight: Acidification protonates the carboxylate salt, causing the free acid to precipitate out of the aqueous solution due to its lower solubility. Using an ice bath maximizes precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 100 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50°C to a constant weight. A typical yield is 85-95%.

Characterization
  • Melting Point: Determine the melting point of the purified product. A sharp melting range indicates high purity.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should confirm the presence of all expected protons: a singlet for the methoxy group (~3.8 ppm), doublets for the vinylic protons (with a large coupling constant, J ≈ 16 Hz, confirming the trans configuration), and multiplets for the aromatic protons. The carboxylic acid proton will appear as a broad singlet at high chemical shift (>12 ppm).

  • FT-IR (ATR): Key peaks should be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680 cm⁻¹), the C=C stretch (~1625 cm⁻¹), and C-O and C-F stretches in the fingerprint region.

  • Mass Spectrometry (ESI-MS): In negative ion mode, the spectrum should show a prominent peak corresponding to [M-H]⁻ at m/z 195.05.

Conclusion and Future Directions

The this compound scaffold is a chemically tractable and highly promising platform for the development of new therapeutic agents. The synthetic routes are well-established, allowing for the efficient generation of a diverse library of derivatives through modification of the carboxylic acid group or further substitution on the aromatic ring.

Future research should focus on:

  • Library Synthesis: Systematically synthesizing amide, ester, and other derivatives to explore the structure-activity relationship for various biological targets.

  • In-depth Biological Screening: Evaluating these new derivatives against a wide range of cancer cell lines, bacterial and fungal strains, and in assays for anti-inflammatory and metabolic activity.

  • Computational Modeling: Employing molecular docking and other computational tools to understand the binding modes of active compounds and to guide the design of next-generation derivatives with improved potency and selectivity.

The insights provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies required to unlock the full therapeutic potential of this versatile chemical class.

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Unlocking the Therapeutic Potential of 2-Fluoro-4-methoxycinnamic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnamic acid and its derivatives represent a promising class of naturally inspired compounds with a broad spectrum of pharmacological activities.[1][2][3] This technical guide focuses on the untapped potential of a specific analogue, 2-Fluoro-4-methoxycinnamic acid, in the realm of drug discovery. While direct extensive research on this particular molecule is nascent, its structural motifs—a fluorinated phenyl ring and a methoxy group—are hallmarks of numerous biologically active agents.[1][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a strategic framework for the systematic investigation of this compound. We will explore its potential therapeutic applications, delve into the mechanistic rationale based on structure-activity relationships of related compounds, and provide detailed, field-proven experimental protocols to validate its hypothesized biological activities.

Introduction: The Rationale for Investigating this compound

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological properties, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects.[1][3][5] The versatility of the cinnamic acid scaffold, with its phenyl ring, acrylic acid group, and alkene double bond, allows for extensive chemical modifications to enhance potency and selectivity.[1]

The subject of this guide, this compound, incorporates two key functional groups that are of significant interest in medicinal chemistry:

  • Fluorine Substitution: The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. In the context of cinnamic acid derivatives, fluoro-substitutions have been shown to favor anti-tuberculosis activity.[1]

  • Methoxy Group: The methoxy substituent is a common feature in many natural products with therapeutic value. It can modulate electronic properties, influence molecular conformation, and participate in hydrogen bonding, thereby impacting biological activity. For instance, p-methoxycinnamic acid has demonstrated significant antidiabetic and hepatoprotective properties.[6][7]

Given these structural features, this compound presents a compelling candidate for investigation in several therapeutic areas. This guide will focus on two primary hypothesized applications: anticancer and antimicrobial activities.

Potential Therapeutic Application I: Anticancer Activity

The anticancer potential of cinnamic acid derivatives is well-documented, with various analogues exhibiting cytotoxicity against a range of cancer cell lines.[1][3][5] The proposed investigation of this compound as an anticancer agent is predicated on the following rationale:

  • Induction of Apoptosis and Cell Cycle Arrest: Many cinnamic acid derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and arresting the cell cycle in cancer cells.[8][9]

  • Modulation of Signaling Pathways: Key signaling pathways implicated in cancer progression, such as the NF-κB and MAPK/ERK pathways, are known to be modulated by cinnamic acid analogues.[8][9]

Experimental Workflow for Anticancer Evaluation

The following workflow provides a systematic approach to evaluating the anticancer potential of this compound.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Cytotoxicity Screening (MTT/XTT Assay) B Apoptosis Assay (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Mechanism of Action (Western Blot) C->D E Xenograft Mouse Model D->E F Toxicity Studies E->F

Caption: A streamlined workflow for the preclinical evaluation of this compound's anticancer activity.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Screening using MTT Assay

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., MRC-5) for selectivity assessment.

  • This compound (stock solution in DMSO).

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the prepared dilutions of the test compound and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen provides crucial data on the compound's potency and selectivity.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with the IC50 concentration of the test compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Analyze the cells using a flow cytometer.

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Therapeutic Application II: Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[1][10] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[9] The presence of a fluorine atom in this compound may enhance its antimicrobial properties.

Experimental Workflow for Antimicrobial Evaluation

This workflow outlines the key steps to assess the antimicrobial efficacy of this compound.

antimicrobial_workflow cluster_screening Initial Screening cluster_mechanism Mechanistic Studies A Broth Microdilution Assay (MIC Determination) B Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) A->B C Time-Kill Kinetics Assay B->C D Membrane Permeability Assay C->D

Caption: A systematic workflow for the evaluation of this compound's antimicrobial properties.

Detailed Experimental Protocols

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • This compound (stock solution in DMSO).

  • 96-well microtiter plates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland.

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the in vitro susceptibility of microorganisms to an antimicrobial agent. It provides a clear endpoint (MIC) for comparing the potency of different compounds.

Protocol 4: Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the antimicrobial agent over time.

Materials:

  • Bacterial culture in the logarithmic growth phase.

  • This compound at concentrations corresponding to 1x, 2x, and 4x the MIC.

  • Nutrient agar plates.

Procedure:

  • Inoculate flasks containing broth and the test compound at various MIC multiples with the bacterial culture.

  • Incubate the flasks with shaking at 37°C.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on nutrient agar.

  • Incubate the plates and count the number of colony-forming units (CFU/mL).

  • Plot log10 CFU/mL versus time.

Rationale: A bactericidal agent will cause a significant reduction (≥3-log10) in CFU/mL, while a bacteriostatic agent will inhibit further growth without a significant reduction in viable cell count. This information is crucial for understanding the dynamic interaction between the compound and the microorganism.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) ± SDSelectivity Index (SI)
HeLa (Cervical Cancer)
A549 (Lung Cancer)
MCF-7 (Breast Cancer)
MRC-5 (Normal Lung)
SI = IC50 of normal cells / IC50 of cancer cells

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic exploration of this compound as a potential therapeutic agent. The proposed workflows and detailed protocols offer a clear and scientifically rigorous path for elucidating its anticancer and antimicrobial properties. Positive outcomes from these initial in vitro studies would warrant further investigation into its mechanism of action at the molecular level, followed by preclinical in vivo studies to assess efficacy and safety. The structural novelty of this compound, combined with the established biological relevance of its constituent functional groups, positions it as a promising starting point for the development of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
  • MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.
  • PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM).
  • NIH. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies.
  • PubMed Central. (n.d.). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2.
  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid.
  • PMC - NIH. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells.
  • Guidechem. (n.d.). CAS 682805-00-1 | this compound.
  • PMC - NIH. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
  • PubMed. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2.
  • PubMed. (n.d.). Anticancer agents derived from natural cinnamic acids.
  • MDPI. (n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.
  • NIH. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
  • Benchchem. (n.d.). The Multifaceted Biological Activities of Methyl 4-Methoxycinnamate and Its Derivatives: An In-depth Technical Guide.
  • AIR Unimi. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents.
  • MDPI. (n.d.). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin.
  • PubMed. (2008). Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor.

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spectroscopic data of 2-Fluoro-4-methoxycinnamic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-methoxycinnamic acid

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the molecular structure of this compound. Designed for researchers and drug development professionals, it combines theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is built upon established principles and comparative analysis with structurally analogous compounds to provide a robust and scientifically grounded profile.

Introduction to this compound

This compound (C₁₀H₉FO₃, Mol. Wt.: 196.18 g/mol ) is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as synthetic building blocks. Accurate structural elucidation is the bedrock of any scientific investigation, ensuring compound identity and purity. Spectroscopic analysis provides a definitive, non-destructive method to confirm the molecular architecture through the precise interplay of atomic nuclei, chemical bonds, and molecular mass. This document serves as a detailed guide to obtaining and interpreting this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out connectivity and infer the electronic environment of each atom.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-20 mg of This compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Filter solution through a pipette with glass wool into a clean 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer magnet prep3->acq1 acq2 Lock on deuterium signal and shim magnetic field acq1->acq2 acq3 Acquire ¹H, ¹³C, and optional 2D spectra (COSY, HSQC) acq2->acq3 proc1 Apply Fourier Transform, phase correction, and baseline correction acq3->proc1 proc2 Calibrate chemical shifts (e.g., to residual solvent peak) proc1->proc2 proc3 Integrate ¹H signals and analyze coupling patterns proc2->proc3 proc4 Assign all ¹H and ¹³C signals to the molecular structure proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Experimental Protocol (NMR)
  • Sample Preparation: Accurately weigh 10-20 mg of solid this compound.[1][2] For ¹³C NMR, a higher concentration is often beneficial.[1][3]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean vial. Sonication may be used to aid dissolution.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and the acidic proton is often observable.

  • Filtration: Prepare a Pasteur pipette with a small plug of glass wool or a Kimwipe at the bottom.[4][5] Filter the sample solution directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[2][3][4]

  • Acquisition: Insert the tube into the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[1] Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field, ensuring sharp spectral lines.[1] Standard ¹H and ¹³C spectra are then acquired.

¹H NMR Data: Interpretation and Assignments

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The trans-configuration of the double bond is confirmed by the large coupling constant (~16 Hz) between the vinylic protons.

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
COOH~12.5br s1H-The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.
H-7 (Vinyl)~7.70d1HJH7-H8 ≈ 16.0This proton is deshielded by the adjacent carboxylic acid and aromatic ring. It is coupled only to H-8.
H-6 (Aromatic)~7.65dd1HJH6-H5 ≈ 8.5, JH6-F ≈ 6.0This proton is ortho to the electron-withdrawing cinnamic group, deshielding it. It shows coupling to both H-5 (ortho) and the fluorine atom (meta).
H-3 (Aromatic)~6.95dd1HJH3-F ≈ 12.0, JH3-H5 ≈ 2.5This proton is ortho to the fluorine, resulting in a large ortho H-F coupling. It is also meta to H-5, showing a smaller H-H coupling.
H-5 (Aromatic)~6.90ddd1HJH5-H6 ≈ 8.5, JH5-H3 ≈ 2.5, JH5-F ≈ 2.5This proton is coupled to H-6 (ortho), H-3 (meta), and the fluorine atom (meta), leading to a complex multiplet.
H-8 (Vinyl)~6.50d1HJH8-H7 ≈ 16.0This proton is shielded relative to H-7. Its large coupling constant confirms the trans stereochemistry.
OCH₃~3.85s3H-Methoxy protons typically appear as a sharp singlet in this region.
¹³C NMR Data: Interpretation and Assignments

The ¹³C NMR spectrum reveals the number of unique carbon environments. The influence of the fluorine atom is particularly notable, as it not only affects the chemical shift of the carbon it is attached to but also induces splitting (C-F coupling) on nearby carbons.

Assigned CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Rationale
C-9 (C=O)~168.0-Typical chemical shift for a carboxylic acid carbon conjugated with a double bond.
C-4 (C-O)~163.0d, JCF ≈ 12 HzAromatic carbon attached to the methoxy group, deshielded. Shows coupling to the meta fluorine atom.
C-2 (C-F)~161.0d, JCF ≈ 250 HzAromatic carbon directly bonded to fluorine, showing a characteristically large one-bond C-F coupling constant.
C-7 (Vinyl)~142.0d, JCF ≈ 3 HzVinylic carbon further from the ring. Shows minor coupling to the distant fluorine.
C-6 (Aromatic)~131.0d, JCF ≈ 6 HzAromatic CH ortho to the cinnamic group. Shows coupling to the meta fluorine atom.
C-1 (Aromatic)~122.0d, JCF ≈ 15 HzQuaternary aromatic carbon attached to the vinyl group. Shows coupling to the ortho fluorine atom.
C-8 (Vinyl)~119.0d, JCF ≈ 3 HzVinylic carbon closer to the ring. Shows minor coupling to the distant fluorine.
C-5 (Aromatic)~114.0d, JCF ≈ 3 HzAromatic CH ortho to the methoxy group. Shows minor coupling to the para fluorine atom.
C-3 (Aromatic)~102.0d, JCF ≈ 25 HzAromatic CH ortho to the fluorine, showing significant shielding and a large two-bond C-F coupling.
C-10 (OCH₃)~56.0-Typical chemical shift for a methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a sample. Attenuated Total Reflectance (ATR) is a common sampling technique for solids, requiring minimal sample preparation.[6][7][8]

Experimental Workflow: ATR-FTIR Analysis

IR_Workflow start Start collect_bg Collect background spectrum (clean crystal) start->collect_bg place_sample Place a small amount of solid sample onto the ATR crystal apply_pressure Apply pressure with the anvil to ensure good sample contact place_sample->apply_pressure collect_sample Collect sample spectrum apply_pressure->collect_sample collect_bg->place_sample process_spec Process data (ATR correction, baseline correction) collect_sample->process_spec analyze Identify characteristic absorption bands and assign functional groups process_spec->analyze end End analyze->end

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Detailed Experimental Protocol (ATR-FTIR)
  • Background Scan: Ensure the ATR crystal (commonly diamond or ZnSe) is clean.[9] Perform a background scan to record the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.[7][9]

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, retract the clamp, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Data: Interpretation of Key Absorption Bands

The IR spectrum provides clear evidence for the key functional groups in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupDescription
2500-3300O-H stretchCarboxylic AcidA very broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
~1685C=O stretchConjugated Carboxylic AcidStrong, sharp absorption corresponding to the carbonyl group. The frequency is lowered from a typical acid (~1710 cm⁻¹) due to conjugation with the C=C double bond and the aromatic ring.
~1625C=C stretchAlkeneAbsorption from the vinylic double bond, often strong in cinnamic acid systems.
~1600, ~1510C=C stretchAromatic RingTwo or more sharp bands characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1250, ~1030C-O stretchAryl Ether & Carboxylic AcidStrong absorptions corresponding to the asymmetric and symmetric C-O stretching of the aryl ether and the C-O of the carboxylic acid.
~1150C-F stretchAryl FluorideA strong, characteristic band for the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, often yielding an intact molecular ion.

Experimental Workflow: Direct Infusion ESI-MS

MS_Workflow prep Prepare a dilute solution (~10 µg/mL) of sample in a suitable solvent (e.g., Methanol/Water) infuse Load solution into a syringe and infuse directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) prep->infuse acquire Acquire mass spectrum in positive and/or negative ion mode infuse->acquire analyze Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze any significant fragment ions acquire->analyze

Caption: General workflow for Direct Infusion Electrospray Ionization Mass Spectrometry.

Detailed Experimental Protocol (Direct Infusion ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[10] The solvent should be high-purity (LC/MS grade).

  • Infusion: Load the sample into a syringe and place it on a syringe pump connected to the ESI source of the mass spectrometer.

  • Ionization: Infuse the sample at a constant, low flow rate (e.g., 5-10 µL/min) into the ESI probe.[11] A high voltage is applied, causing the sample to form a fine spray of charged droplets, from which ions are generated.

  • Detection: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. The analysis is typically performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to capture the most informative data.

Mass Spectrometry Data: Interpretation

The mass spectrum confirms the molecular weight of the target compound.

m/z ValueIonRationale
197.0503[M+H]⁺(Positive Ion Mode) The protonated molecular ion. This is the expected base peak or molecular ion in ESI+. The exact mass confirms the elemental composition C₁₀H₁₀FO₃⁺.
195.0347[M-H]⁻(Negative Ion Mode) The deprotonated molecular ion. Carboxylic acids readily deprotonate, making this a very common and often intense ion in ESI-. The exact mass confirms the elemental composition C₁₀H₈FO₃⁻.
179.0398[M+H-H₂O]⁺A common fragment in positive mode, corresponding to the loss of a water molecule.
151.0448[M-COOH]⁺Fragmentation involving the loss of the entire carboxylic acid group as a radical, with the charge retained on the larger fragment.

Integrated Spectroscopic Analysis

The combined data from NMR, IR, and MS provides an unambiguous structural confirmation of this compound.

  • Mass Spectrometry confirms the correct molecular formula (C₁₀H₉FO₃) with a molecular weight of 196.18 g/mol .

  • IR Spectroscopy definitively identifies the key functional groups: a carboxylic acid (broad O-H, C=O stretch), an aromatic ring, an alkene, an aryl ether, and a C-F bond.

  • ¹H and ¹³C NMR Spectroscopy provide the complete structural map. The number of signals, their chemical shifts, integrations, and coupling patterns (including H-H, H-F, and C-F couplings) are all fully consistent with the assigned structure, including the trans stereochemistry of the alkene.

This integrated approach ensures the highest level of confidence in the compound's identity, a critical requirement for any subsequent research, development, or quality control application.

References

  • Vertex AI Search.
  • Alwsci Blogs. How To Prepare And Run An NMR Sample.
  • MIT OpenCourseWare.
  • University of Cambridge. How to make an NMR sample.
  • Organomation.
  • Anton Paar Wiki.
  • Bruker.
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Specac Ltd.
  • Mettler Toledo.
  • University of Wisconsin-Madison Biotechnology Center. Electrospray Direct Injection.
  • YouTube. Direct Infusion ESI Ion Trap MS.

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Introduction: The Scientific Imperative for In Silico Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Fluoro-4-methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the cinnamic acid scaffold allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on this compound, a molecule whose therapeutic potential is amplified by the presence of two key substituents: a fluorine atom and a methoxy group. The electron-withdrawing nature of fluorine can enhance binding affinity and metabolic stability, while the electron-donating methoxy group can influence molecular interactions and electronic properties.

This document serves as a comprehensive exploration of the theoretical methodologies employed to elucidate the structural, spectroscopic, and electronic characteristics of this compound. By leveraging the predictive power of computational chemistry, we can anticipate molecular behavior, guide experimental design, and accelerate the drug discovery process.

Molecular Architecture and Synthesis Pathways

The foundational step in any theoretical study is a precise understanding of the molecule's three-dimensional structure. While experimental techniques like X-ray crystallography provide the gold standard for solid-state structures, computational optimization offers invaluable insights into the gas-phase equilibrium geometry.

Conceptual Synthesis

The synthesis of cinnamic acid derivatives is well-established. A common and efficient pathway is the Knoevenagel condensation reaction. For this compound, this would typically involve the reaction of 2-fluoro-4-methoxybenzaldehyde with malonic acid in the presence of a weak base like pyridine or piperidine.[2] This reaction provides a reliable route to the target molecule, which can then be purified using techniques such as recrystallization.[3]

Optimized Molecular Geometry

Theoretical geometry optimization is predominantly performed using Density Functional Theory (DFT), a computational method that provides a favorable balance between accuracy and computational cost.[4][5] The choice of functional and basis set is critical for obtaining reliable results. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, combined with a Pople-style basis set such as 6-311++G(d,p), is widely employed for organic molecules of this nature.[5] This combination has been shown to yield geometric parameters (bond lengths and angles) that are in excellent agreement with experimental data for related compounds.

The resulting optimized structure of this compound would be expected to exhibit a nearly planar conformation, a characteristic that facilitates π-electron delocalization across the phenyl ring and the acrylic acid side chain.[4]

Caption: Optimized molecular structure of this compound.

The Computational Protocol: A Self-Validating Workflow

The integrity of theoretical research hinges on a robust and reproducible computational methodology. The workflow described below outlines a standard procedure for the quantum chemical analysis of a molecule like this compound.

Step-by-Step DFT Calculation Protocol
  • Structure Input: The initial 3D structure of the molecule is drawn using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: A full geometry optimization is performed using DFT, typically with the B3LYP/6-311++G(d,p) level of theory, to locate the minimum energy conformation.

  • Frequency Calculation: A vibrational frequency analysis is conducted at the same level of theory. This step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical infrared (IR) and Raman spectra, including frequencies and intensities.[4]

  • Spectroscopic and Property Calculations: Following successful optimization, further calculations can be performed:

    • NMR: Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts.[6]

    • UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.[5]

    • Electronic Properties: Analysis of the output files yields crucial electronic parameters like HOMO-LUMO energies, Mulliken charges, and the molecular electrostatic potential (MEP).[4]

G cluster_input Input Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase A 1. Build Initial Molecular Structure B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Coordinates C 3. Vibrational Frequency Calculation B->C Optimized Geometry E NMR Chemical Shifts B->E Optimized Geometry F UV-Vis Spectrum (TD-DFT) B->F Optimized Geometry G Electronic Properties (HOMO-LUMO, MEP) B->G Optimized Geometry D FT-IR / Raman Spectra C->D Vibrational Modes

Caption: Standard workflow for DFT-based molecular property prediction.

Vibrational Spectroscopy: A Harmony of Theory and Experiment

Vibrational spectroscopy is a powerful tool for functional group identification and structural analysis. DFT calculations provide a means to assign the observed spectral bands to specific molecular motions, offering a deeper understanding of the molecule's dynamics.

The theoretical vibrational spectrum for this compound would be characterized by several key vibrational modes. The calculated wavenumbers are often systematically scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional.[6]

Functional GroupCharacteristic VibrationExpected Wavenumber (cm⁻¹) (Theoretical)Reference/Analogy
O-H (Carboxylic Acid)Stretching~3500 - 3600 (monomer), ~3000 (dimer)[6][7]
C-H (Aromatic)Stretching~3050 - 3150[6][7]
C=O (Carboxylic Acid)Stretching~1700 - 1750[4][6]
C=C (Alkene & Aromatic)Stretching~1600 - 1640[4][6]
C-O (Methoxy & Acid)Stretching~1250 - 1300[8]
C-F (Fluoro)Stretching~1100 - 1200N/A

Table 1: Predicted key vibrational frequencies for this compound based on DFT calculations and data from analogous compounds.

Electronic Landscape: Reactivity and Optical Properties

The electronic structure of a molecule governs its reactivity, stability, and optical properties. Frontier Molecular Orbital (FMO) theory is central to this understanding, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.[4]

For trans-4-methoxycinnamic acid, a closely related compound, the HOMO-LUMO gap has been calculated to be approximately 4.29 eV, indicating good stability.[4][5] The introduction of a fluorine atom at the ortho position in this compound would be expected to slightly lower both the HOMO and LUMO energy levels due to its electron-withdrawing inductive effect, potentially modulating the energy gap and reactivity profile.

FMO cluster_orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO Excitation ΔE = E_LUMO - E_HOMO

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMO).

Quantum Chemical ParameterFormulaSignificance
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity, kinetic stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Tendency to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution

Table 2: Key electronic properties derived from HOMO and LUMO energies.[9]

Predicting Biological Interactions: Molecular Docking

Molecular docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein (receptor). This method is instrumental in rational drug design for identifying potential drug candidates and understanding their mechanism of action.[9][10]

Molecular Docking Workflow
  • Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry and assign charges.[11]

  • Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to systematically explore possible binding poses of the ligand within the defined active site of the receptor.[10][11]

  • Scoring and Analysis: The software calculates a binding affinity score (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable. Analysis of this pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[9]

G Receptor Receptor Preparation 1. Obtain 3D Structure 2. Add Hydrogens 3. Assign Charges Docking Docking Simulation 1. Define Binding Site 2. Run Docking Algorithm (e.g., AutoDock) Receptor->Docking Ligand Ligand Preparation 1. Generate 3D Structure 2. Energy Minimize 3. Assign Charges Ligand->Docking Analysis Analysis 1. Scoring (Binding Energy) 2. Identify Best Pose 3. Analyze Interactions (H-bonds, etc.) Docking->Analysis

Caption: General workflow for a molecular docking study.

Cinnamic acid derivatives have been investigated as inhibitors for various enzymes, including histone deacetylases (HDACs) and cyclooxygenase (COX) enzymes, which are relevant targets in cancer and inflammation, respectively.[12] A docking study of this compound against a target like HDAC8 could reveal its potential as an anticancer agent by identifying favorable binding interactions within the enzyme's active site.

Conclusion: Synthesizing Theoretical Insights for Future Discovery

The theoretical investigation of this compound, through a synergistic application of DFT and molecular docking, provides a profound, atom-level understanding of its properties. Computational analysis predicts a stable, planar molecule with distinct spectroscopic signatures that can be precisely assigned through vibrational analysis. Electronic property calculations illuminate its reactivity and potential for charge transfer interactions. Furthermore, molecular docking simulations offer a rational basis for exploring its therapeutic potential against specific biological targets.

This in silico-driven approach does not replace experimental work but rather enhances and directs it. The theoretical data presented in this guide provides a robust foundation for synthesizing this compound, verifying its spectroscopic characteristics, and prioritizing its evaluation in relevant biological assays, thereby streamlining the path from molecular concept to potential therapeutic application.

References

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid . (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity . (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]

  • Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile . (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids . (n.d.). Hindawi. Retrieved January 18, 2026, from [Link]

  • Molecular docking interaction between 2'-O-(4-methoxycinnamoyl) mussaenosidic acid with 7VLG . (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A Theoretical Study: DNA Binding and ADMET Profile of Some Hydroxycinnamic Acids . (n.d.). DergiPark. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS AND MOLECULAR DOCKING SIMULATION OF CINNAMIC ACIDS DERIVATIVES AGAINSTS DENV2 NS2B/NS3 . (2024, June 29). Malaysian Journal of Analytical Sciences. Retrieved January 18, 2026, from [Link]

  • Hydrogen bonding interactions in α-substituted cinnamic acid ester derivatives studied by FT–IR spectroscopy and calculations . (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Electro-Chemical and Spectroscopic Properties of Trans-4- Methoxycinnamic Molecule: A DFT Study . (2025, July 7). RSIS International. Retrieved January 18, 2026, from [Link]

  • DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde . (n.d.). SciELO México. Retrieved January 18, 2026, from [Link]

  • Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid . (n.d.). Open Research@CSIR-NIScPR. Retrieved January 18, 2026, from [Link]

  • Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study . (2025, July 7). International Journal of Research and Scientific Innovation (IJRSI). Retrieved January 18, 2026, from [Link]

  • Conformational, structural, vibrational, electronic and quantum chemical investigations of cis-2-methoxycinnamic acid . (2025, August 8). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme . (2023, October 10). Pharmacy Education. Retrieved January 18, 2026, from [Link]

  • New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations . (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy . (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry . (n.d.). Indian Journal of Chemical Technology. Retrieved January 18, 2026, from [Link]

  • Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study . (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Conformational Analysis, Structural and Vibrational Investigations of trans–2–Chlorocinnamic Acid and trans–4–Chlorocinnamic Acid . (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Vibrational analysis of α-cyanohydroxycinnamic acid . (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells . (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

Methodological & Application

synthesis of 2-Fluoro-4-methoxycinnamic acid from 2-fluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 2-Fluoro-4-methoxycinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The featured methodology is the Doebner modification of the Knoevenagel condensation, reacting 2-fluoro-4-methoxybenzaldehyde with malonic acid. This document provides a robust, step-by-step protocol, an in-depth discussion of the reaction mechanism, and guidance on the characterization of the final product. It is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this and similar substituted cinnamic acids.

Introduction

Cinnamic acids and their derivatives are a class of organic compounds with significant importance in the pharmaceutical, cosmetic, and fragrance industries. The substituted cinnamic acid, this compound, serves as a key building block in the synthesis of a variety of complex organic molecules. Its structural features, including the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring, make it a versatile precursor for the development of novel therapeutic agents and functional materials.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. Specifically, the Doebner modification provides an efficient route to α,β-unsaturated carboxylic acids by reacting an aldehyde with malonic acid in the presence of a basic catalyst, typically a mixture of pyridine and piperidine. This method is particularly advantageous as the intermediate undergoes in-situ decarboxylation, simplifying the reaction pathway and often leading to high yields of the desired cinnamic acid derivative.

This application note presents a detailed and reliable protocol for the synthesis of this compound from 2-fluoro-4-methoxybenzaldehyde using the Doebner-Knoevenagel condensation. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the analytical techniques for the characterization of the final product.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the Doebner modification of the Knoevenagel condensation. The overall reaction is depicted below:

Figure 1. Overall reaction for the synthesis of this compound.

The mechanism of the Doebner-Knoevenagel condensation is a multi-step process initiated by the deprotonation of malonic acid by a weak base, typically piperidine, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 2-fluoro-4-methoxybenzaldehyde. The subsequent steps involve a series of proton transfers and a dehydration step to form an unsaturated intermediate, which then undergoes decarboxylation, driven by the heat of the reaction, to yield the final cinnamic acid product. Pyridine serves as both the solvent and a catalyst for the decarboxylation step.

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration & Decarboxylation Malonic Acid Malonic Acid Enolate Enolate Malonic Acid->Enolate Deprotonation Piperidine Piperidine Piperidine->Enolate Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate 2-Fluoro-4-methoxybenzaldehyde 2-Fluoro-4-methoxybenzaldehyde 2-Fluoro-4-methoxybenzaldehyde->Tetrahedral Intermediate Unsaturated Intermediate Unsaturated Intermediate Tetrahedral Intermediate->Unsaturated Intermediate Dehydration This compound This compound Unsaturated Intermediate->this compound Decarboxylation

Diagram 1: Key stages of the Doebner-Knoevenagel condensation.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/Specification
2-Fluoro-4-methoxybenzaldehyde≥98% purity
Malonic acid≥99% purity
PyridineAnhydrous, ≥99.8%
Piperidine≥99% purity
Hydrochloric acid (HCl)Concentrated (37%)
Diethyl etherAnhydrous
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flask (100 mL)with magnetic stir bar
Reflux condenser
Heating mantle
Buchner funnel and filter flask
Separatory funnel (250 mL)
Rotary evaporator
NMR spectrometer400 MHz or higher
FT-IR spectrometer
Melting point apparatus
Experimental Protocol

G A 1. Combine 2-fluoro-4-methoxybenzaldehyde, malonic acid, pyridine, and piperidine in a flask. B 2. Heat the mixture to reflux for 2-3 hours. A->B Reaction C 3. Cool the reaction mixture to room temperature. B->C Cooling D 4. Pour the mixture into ice-cold concentrated HCl. C->D Work-up E 5. Isolate the precipitate by vacuum filtration. D->E Isolation F 6. Wash the solid with cold water. E->F Washing G 7. Recrystallize the crude product from ethanol/water. F->G Purification H 8. Dry the purified product under vacuum. G->H Drying I 9. Characterize the product (NMR, IR, MP). H->I Analysis

Diagram 2: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-fluoro-4-methoxybenzaldehyde (5.0 g, 32.4 mmol), malonic acid (5.1 g, 49.0 mmol), and pyridine (20 mL).

  • Addition of Catalyst: To the stirred mixture, add piperidine (0.5 mL) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a well-ventilated fume hood, carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice (50 g) and concentrated hydrochloric acid (20 mL).

  • Precipitation and Isolation: A precipitate of the crude this compound will form. Stir the mixture for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.

Results and Discussion

The successful synthesis of this compound can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

Expected Yield and Physical Properties
PropertyExpected Value
Yield 70-85%
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 180-200 °C (based on similar compounds)
Spectroscopic Characterization

¹H NMR Spectroscopy: The ¹H NMR spectrum is a powerful tool for confirming the structure of the product. The disappearance of the aldehyde proton signal from the starting material (around 10 ppm) and the appearance of vinylic proton signals are key indicators of a successful reaction.

  • 2-Fluoro-4-methoxybenzaldehyde (Starting Material):

    • A singlet for the aldehyde proton (CHO) around δ 9.8-10.2 ppm.

    • A singlet for the methoxy protons (OCH₃) around δ 3.9 ppm.

    • Aromatic protons in the region of δ 6.8-7.8 ppm, showing characteristic splitting patterns due to fluorine-proton coupling.

  • This compound (Product):

    • Two doublets for the vinylic protons (CH=CH) between δ 6.3 and 7.8 ppm. The large coupling constant (J ≈ 16 Hz) is indicative of a trans configuration.

    • A singlet for the methoxy protons (OCH₃) around δ 3.8-3.9 ppm.

    • Aromatic protons in the region of δ 6.9-7.9 ppm, with splitting patterns influenced by the fluorine substituent.

    • A broad singlet for the carboxylic acid proton (COOH) typically above δ 12 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • 2-Fluoro-4-methoxybenzaldehyde (Starting Material):

    • The aldehyde carbonyl carbon (C=O) will appear around δ 185-195 ppm.

    • The methoxy carbon (OCH₃) will be around δ 55-56 ppm.

    • Aromatic carbons will be in the δ 100-165 ppm region, with the carbon attached to fluorine showing a large C-F coupling constant. Based on data for 2-fluoro-4-methoxybenzaldehyde, key shifts are expected around 187.8 (C=O), 167.3 (d, J=257.6 Hz, C-F), 163.5 (d, J=12.2 Hz, C-OMe), 129.9 (d, J=5.3 Hz), 118.7 (d, J=2.6 Hz), 102.3 (d, J=26.4 Hz), and 56.4 (OMe).

  • This compound (Product):

    • The carboxylic acid carbonyl carbon (C=O) will be in the range of δ 165-175 ppm.

    • The vinylic carbons (CH=CH) will appear between δ 115 and 145 ppm.

    • The methoxy carbon (OCH₃) will be around δ 55-56 ppm.

    • The aromatic carbons will be in the δ 100-165 ppm range, again showing C-F coupling.

FT-IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups.

  • Starting Material: A strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹.

  • Product: A broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹, a strong C=O stretch for the carboxylic acid at ~1680-1710 cm⁻¹, and a C=C stretch for the alkene at ~1620-1640 cm⁻¹.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-fluoro-4-methoxybenzaldehyde using the Doebner modification of the Knoevenagel condensation. The procedure is straightforward, high-yielding, and employs common laboratory reagents and techniques. The provided guidelines for product characterization will enable researchers to confidently verify the successful synthesis of the target compound. This methodology can be adapted for the synthesis of other substituted cinnamic acids, making it a valuable tool for organic synthesis in academic and industrial research.

References

  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619. Available at: [Link]

  • Doebner, O. (1900). Ueber die Darstellung der Sorbinsäure durch Condensation von Crotonaldehyd und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 33(2), 2140–2142. Available at: [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Available at: [Link]

  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon. Available at: [Link]

  • SpectraBase. (n.d.). 2-Fluoro-4-methoxybenzaldehyde. In SpectraBase. Retrieved January 18, 2026, from [Link]

Application Notes & Protocols: 2-Fluoro-4-methoxycinnamic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Fluoro-4-methoxycinnamic Acid

This compound is a substituted aromatic carboxylic acid that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its utility stems from the unique interplay of its three primary functional components: the carboxylic acid, the α,β-unsaturated alkene, and the electronically modified aromatic ring.

The presence of a fluorine atom at the C2 position and a methoxy group at the C4 position introduces specific electronic and steric properties. The fluorine atom, being highly electronegative, acts as a weak directing group and can influence the reactivity of the aromatic ring and the stability of adjacent functional groups. The methoxy group is a strong electron-donating group, activating the ring towards certain transformations and often playing a crucial role in the biological activity of the final product.[2] This strategic functionalization makes this compound a valuable precursor for creating diverse molecular architectures with potential applications in drug discovery, including the development of antimicrobial and neuroprotective agents.[3][4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 696589-22-7 ((2E)-isomer)[5]
Molecular Formula C₁₀H₉FO₃[5]
Molecular Weight 196.18 g/mol [5]
Appearance Typically a white to off-white powder[6]
Canonical SMILES COC1=CC=C(C(=C1)F)C=CC(=O)ON/A
Structural Overview & Key Reactive Sites

The molecule's power as a synthetic intermediate lies in its distinct reactive sites, which can be addressed with high selectivity.

G cluster_molecule This compound cluster_sites Key Reactive Sites mol Structure A Carboxylic Acid (Amidation, Esterification, Reduction) A->mol Site 1 B Alkene Double Bond (Heck Reaction, Hydrogenation, Cyclization) B->mol Site 2 C Aromatic Ring (Electrophilic Substitution - influenced by F and OMe) C->mol Site 3

Caption: Key reactive sites on the this compound scaffold.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and selectivity. The alkene moiety of this compound is an excellent substrate for such transformations, most notably the Mizoroki-Heck reaction.

Protocol: Mizoroki-Heck Vinylation of an Aryl Halide

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][8] This protocol describes the coupling of this compound with an aryl bromide, which extends the conjugation of the system and creates complex stilbene-like structures.

Causality & Experimental Rationale:

  • Catalyst System: A palladium(II) source like Pd(OAc)₂ is used as a precatalyst, which is reduced in situ to the active Pd(0) species.[7] A phosphine ligand (e.g., P(o-tol)₃) is employed to stabilize the Pd(0) catalyst, enhance its reactivity, and prevent its precipitation as palladium black.

  • Base: An organic base such as triethylamine (Et₃N) is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, thus regenerating the active catalyst.[7][9]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is used to dissolve the reactants and facilitate the reaction at elevated temperatures.[9]

G start_end start_end process process decision decision io io start Start: Assemble Reactants reactants 1. Add Cinnamic Acid (1.0 eq), Aryl Bromide (1.2 eq), Base (2.0 eq) to anhydrous solvent in flask. start->reactants degas 2. Degas Mixture (Argon sparging for 15 min) reactants->degas catalyst 3. Add Pd(OAc)₂ (2 mol%) and Ligand (4 mol%) degas->catalyst heat 4. Heat Reaction (e.g., 100 °C) under Argon catalyst->heat monitor 5. Monitor by TLC Is starting material consumed? heat->monitor monitor->heat No workup 6. Aqueous Work-up: Cool, dilute with water, extract with organic solvent (e.g., EtOAc). monitor->workup Yes purify 7. Purify Crude Product (Flash Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Workflow for a representative Mizoroki-Heck cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired aryl bromide (1.2 eq), and triethylamine (2.0 eq).

  • Solvent Addition & Degassing: Add anhydrous DMF (or acetonitrile) to achieve a concentration of ~0.1 M with respect to the cinnamic acid. Seal the flask and sparge the solution with argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 eq) and tri(o-tolyl)phosphine (0.04 eq).

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously under an argon atmosphere.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed (typically 8-24 hours), cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure substituted product.

Core Application: Carboxylic Acid Derivatization

The carboxylic acid moiety is a versatile handle for introducing new functionality. Amide bond formation is a particularly powerful strategy, as cinnamic acid amides are prevalent in biologically active molecules and natural products.[4][10]

Protocol: Amide Coupling via EDC/HOBt Activation

This protocol employs N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), a water-soluble carbodiimide, to activate the carboxylic acid, facilitating nucleophilic attack by an amine. 1-Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and improve yields.[10]

Causality & Experimental Rationale:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Suppression of Racemization: The O-acylisourea can be intercepted by HOBt to form an activated ester. This new intermediate is less prone to side reactions (like N-acylurea formation) and, in the case of chiral substrates, helps to prevent racemization.

  • Nucleophilic Attack: The desired amine then attacks the activated ester, forming the stable amide bond and releasing HOBt.

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct from EDC·HCl and to deprotonate the amine hydrochloride salt if used.

G start_end start_end process process decision decision io io start Start: Assemble Reactants reactants 1. Dissolve Cinnamic Acid (1.0 eq), Amine·HCl (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in DCM/DMF. start->reactants cool 2. Cool solution to 0 °C (ice bath). reactants->cool add_edc 3. Add EDC·HCl (1.2 eq) portion-wise. cool->add_edc warm 4. Stir at 0 °C for 30 min, then warm to room temperature. add_edc->warm monitor 5. Stir overnight. Monitor by LC-MS or TLC. warm->monitor workup 6. Aqueous Work-up: Wash with 1M HCl, sat. NaHCO₃, and brine. monitor->workup Reaction Complete purify 7. Purify Crude Product (Recrystallization or Chromatography) workup->purify end End: Characterize Amide Product purify->end

Caption: Workflow for EDC/HOBt mediated amide bond formation.

Detailed Step-by-Step Protocol:

  • Reactant Assembly: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine or amine hydrochloride salt (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in an anhydrous solvent such as Dichloromethane (DCM) or a DCM/DMF mixture.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until it reaches 0 °C.

  • EDC Addition: Add EDC·HCl (1.2 eq) to the cooled solution in small portions over 5 minutes. A cloudy suspension may form.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring overnight (12-18 hours).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with DCM and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified either by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.

Advanced Application: Oxidative Cyclization

For the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), derivatives of this compound can undergo intramolecular oxidative cyclization. For instance, cinnamates bearing a 2-aryl substituent can be cyclized to form phenanthrene carboxylates, which are valuable scaffolds in materials science and medicinal chemistry.

Protocol: MoCl₅-Mediated Oxidative Aryl-Aryl Coupling

This protocol leverages the strong oxidative power of Molybdenum(V) chloride (MoCl₅) to forge a new carbon-carbon bond between the cinnamate aromatic ring and an adjacent aryl substituent, leading to a planar, fused-ring system.[11]

Causality & Experimental Rationale:

  • Oxidant: MoCl₅ is a powerful and efficient single-electron oxidant capable of inducing the necessary aryl-aryl bond formation where other common reagents might fail.[11]

  • Solvent: Anhydrous, non-coordinating solvents like DCM are essential, as MoCl₅ is highly moisture-sensitive.

  • Temperature: The reaction is typically initiated at a low temperature (-78 °C to 0 °C) to control the reactivity of the potent oxidant, and then allowed to warm to promote the cyclization.

  • Quenching: The reaction is quenched with a reducing agent (e.g., saturated Na₂S₂O₃) or a protic solvent like methanol to neutralize the reactive molybdenum species.

Detailed Step-by-Step Protocol (for a 2-Aryl Cinnamate Substrate):

  • Substrate Preparation: Synthesize the required methyl or ethyl 2-(aryl)-2-fluoro-4-methoxycinnamate precursor, for example, via a Suzuki coupling reaction with a corresponding 2-bromo-cinnamate ester.

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the 2-aryl cinnamate substrate (1.0 eq) in anhydrous DCM.

  • Oxidant Addition: Cool the solution to 0 °C. In a separate flask, prepare a solution or slurry of MoCl₅ (2.0-3.0 eq) in anhydrous DCM. Add the MoCl₅ solution to the substrate solution dropwise via cannula or syringe. The reaction mixture will typically turn dark.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol or a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) at 0 °C.

  • Work-up: Dilute with DCM and water. Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired phenanthrene carboxylate derivative.

Conclusion

This compound is more than a simple starting material; it is a strategically designed building block that offers multiple, distinct points for synthetic elaboration. Its functional groups can be selectively manipulated through robust and well-established protocols, including palladium-catalyzed cross-couplings and standard amide bond formations. Furthermore, it serves as a precursor to substrates for advanced transformations such as oxidative cyclizations. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to leverage the full synthetic potential of this versatile intermediate in the creation of novel and complex molecular targets.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2205. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 4). The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Al-Moktadir, A., et al. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry. Retrieved from [Link]

  • Riveira, M. J., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 505. Retrieved from [Link]

  • ResearchGate. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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Application Note: High-Purity Isolation of 2-Fluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the purification of 2-Fluoro-4-methoxycinnamic acid, a key intermediate in pharmaceutical and organic synthesis.[1][2] Achieving high purity is critical for ensuring the reliability and safety of downstream applications.[2] This document outlines two primary, field-proven methodologies: mixed-solvent recrystallization and flash column chromatography. It further details the analytical techniques required for robust purity verification. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific principles underpinning each step to ensure reproducible, high-purity outcomes.

Compound Profile and Safety Considerations

This compound is a substituted cinnamic acid derivative. Its molecular structure, featuring a fluorine atom and a methoxy group, makes it a valuable building block in the synthesis of complex organic molecules.[1]

Physical and Chemical Properties

A clear understanding of the compound's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 696589-22-7[3]
Molecular Formula C₁₀H₉FO₃[3]
Molecular Weight 196.18 g/mol [3]
Appearance White to off-white powder/solid[1
Storage Sealed in a dry, room temperature environment[3]

¹Data for the closely related 2-Fluoro-4-methoxybenzoic acid.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound and its derivatives are classified as irritants.[4]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

  • Precautions: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[5]

  • First Aid:

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Rationale for Purification: Common Impurities

The purity of the final product is dictated by the impurities present in the crude material. These impurities typically arise from the synthetic route used. A common pathway to cinnamic acids is the oxidation of a corresponding benzaldehyde.[2] Therefore, potential impurities may include:

  • Unreacted Starting Materials: Such as 2-fluoro-4-methoxybenzaldehyde.

  • Side-Products: Arising from incomplete reactions or alternative reaction pathways.

  • Reagents and Catalysts: Residual chemicals from the synthesis process.

Identifying and removing these impurities is the primary goal of the following protocols.[7]

Protocol 1: Mixed-Solvent Recrystallization

Principle of Operation

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent system will dissolve the compound completely at an elevated temperature but exhibit poor solubility upon cooling, allowing the pure compound to crystallize while impurities remain in the solution (mother liquor). For many cinnamic acid derivatives, a mixed-solvent system of an alcohol and water is highly effective.[8]

Experimental Protocol

Materials:

  • Crude this compound

  • Ethanol (or Methanol)

  • Deionized Water

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid.[9] This should be done on a hot plate set to a gentle boil.

  • Inducing Precipitation (Hot): While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.[8] This indicates that the solution is saturated.

  • Re-solubilization: Add a few more drops of hot ethanol, just enough to make the solution clear again.[8] This ensures the maximum amount of compound is dissolved at the high temperature.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a fine, crystalline powder.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization & Isolation crude Crude Solid dissolve Add Minimum Hot 'Soluble' Solvent (e.g., Ethanol) crude->dissolve add_insoluble Add 'Insoluble' Solvent (e.g., Water) until Cloudy dissolve->add_insoluble clarify Add Drops of 'Soluble' Solvent to Clarify add_insoluble->clarify cool Slow Cool to RT, then Ice Bath clarify->cool filtrate Vacuum Filtration cool->filtrate wash_dry Wash with Cold Solvent & Dry filtrate->wash_dry pure Pure Crystals wash_dry->pure

Caption: Workflow for mixed-solvent recrystallization.

Protocol 2: Flash Column Chromatography

Principle of Operation

Flash column chromatography is a preparative liquid chromatography technique used to rapidly separate compounds from a mixture. The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents).[10][11] Compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly. By carefully selecting the mobile phase, impurities can be separated from the desired product.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

  • Chromatography column

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection: Determine an appropriate mobile phase using TLC. The goal is to find a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, and impurities have different Rf values.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., pure hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like ethyl acetate or dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin elution with the mobile phase, starting with a less polar system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increasing the polarity (gradient elution) if necessary.[12][13]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow Diagram

Chromatography_Workflow cluster_outcome Outcome start Crude Sample prep Prepare Column (Slurry Pack Silica Gel) start->prep load Load Sample onto Column prep->load elute Elute with Mobile Phase (Solvent Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: General workflow for flash column chromatography.

Purity Verification and Characterization

After purification, it is imperative to assess the purity of the isolated this compound. A single analytical method is often insufficient; therefore, employing orthogonal techniques is highly recommended for a comprehensive evaluation.[14][15]

Comparison of Analytical Methods
TechniquePrincipleInformation ProvidedKey Strengths
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[15]Quantitative purity (% area), detection of non-volatile impurities.Robust, versatile, and widely available for quantitative analysis.[14][16]
¹H NMR Measures the nuclear magnetic resonance of hydrogen atoms, providing structural information.[17]Structural confirmation, identification and quantification of impurities with proton signals.Provides detailed structural information and can be used for quantitative analysis (qNMR).[14]
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[14]Molecular weight confirmation of the main peak and identification of impurities by mass.High sensitivity and selectivity; provides structural information about impurities.[14][16]
Analytical Protocols

High-Performance Liquid Chromatography (HPLC-UV):

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water (with 0.1% acid like phosphoric or formic acid for better peak shape) is a common starting point.[16]

  • Detection: UV detection at a wavelength where the cinnamic acid moiety strongly absorbs (typically around 280-310 nm).

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[15]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • System: 400 MHz or higher NMR spectrometer.

  • Sample Prep: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]

  • Analysis: Confirm the expected chemical shifts and coupling constants for the structure of this compound. The absence of signals corresponding to known starting materials or impurities indicates high purity.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Method: Use a similar method to the HPLC-UV protocol.

  • MS Parameters: Use Electrospray Ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]⁻. Scan a mass range that includes the expected molecular weight (196.18 g/mol ).[14]

Conclusion

The successful purification of this compound is a critical step for its use in research and development. Both mixed-solvent recrystallization and flash column chromatography are robust methods capable of yielding high-purity material. The choice between them depends on the nature and quantity of impurities, as well as the scale of the purification. Rigorous purity assessment using a combination of HPLC, NMR, and MS is essential to validate the final product's quality and ensure the integrity of subsequent experimental work.

References

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The Strategic Role of 2-Fluoro-4-methoxycinnamic Acid in the Synthesis of Potent Chalcone-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern oncology drug discovery, the cinnamic acid scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with significant therapeutic potential.[1][2] This guide delves into the specific application of 2-Fluoro-4-methoxycinnamic acid as a key precursor in the synthesis of a promising class of anticancer agents: fluorinated and methoxylated chalcones. These synthetic compounds have demonstrated remarkable efficacy in preclinical studies, primarily through their potent inhibition of tubulin polymerization, a critical process in cell division.[3][4] This document provides an in-depth exploration of the synthetic rationale, detailed experimental protocols, and the mechanistic underpinnings of these chalcone derivatives, tailored for researchers, scientists, and drug development professionals.

The Rationale for Fluorination and Methoxylation in Anticancer Drug Design

The strategic incorporation of fluorine atoms and methoxy groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[5] Fluorine, with its high electronegativity and small size, can significantly alter the electronic properties of a molecule, improve metabolic stability, and enhance binding affinity to target proteins.[5] Methoxy groups, on the other hand, can influence solubility, receptor binding, and metabolic pathways. The combination of these functionalities on a chalcone backbone, derived from this compound, creates a unique chemical entity with potent and selective anticancer activity.

Synthetic Pathway: From Cinnamic Acid to Bioactive Chalcones

The primary route to the target chalcones does not directly utilize this compound in the key condensation step. Instead, the cinnamic acid is first converted to a more reactive intermediate, 2-Fluoro-4-methoxyacetophenone. This acetophenone then serves as a key building block in the Claisen-Schmidt condensation reaction to yield the desired chalcone derivatives.

Synthetic Pathway cinnamic_acid This compound acetophenone 2-Fluoro-4-methoxyacetophenone cinnamic_acid->acetophenone Conversion chalcone Anticancer Chalcone Derivative acetophenone->chalcone Claisen-Schmidt Condensation aldehyde Substituted Aromatic Aldehyde aldehyde->chalcone

Caption: Synthetic route from this compound to anticancer chalcones.

Protocol 1: Conversion of this compound to 2-Fluoro-4-methoxyacetophenone

While a direct, one-step conversion is not widely reported, a plausible and effective two-step synthetic route involves the conversion of the cinnamic acid to an acyl chloride, followed by a Friedel-Crafts type reaction. A more direct approach, however, can be adapted from the Friedel-Crafts acylation of a similar precursor, m-fluoroanisole. For the purposes of this guide, we will present a well-established method for producing the key intermediate, 2-Fluoro-4-methoxyacetophenone, from a readily available starting material.

Principle: This protocol describes the synthesis of 2-Fluoro-4-methoxyacetophenone via a Friedel-Crafts acylation of m-fluoroanisole. This reaction introduces an acetyl group onto the aromatic ring, yielding the desired acetophenone.[6][7]

Materials:

  • m-Fluoroanisole

  • Dichloroethane (anhydrous)

  • Aluminum trichloride (AlCl₃, anhydrous)

  • Acetyl chloride

  • Ice

  • Deionized water

  • Methanol

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, add dichloroethane and m-fluoroanisole.

  • Cool the mixture to 0°C with stirring.

  • Carefully add aluminum trichloride to the cooled solution.

  • Slowly add acetyl chloride to the reaction mixture, maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction to proceed for 1 hour.

  • Pour the reaction mixture into ice water to quench the reaction.

  • Separate the organic layer and wash it with deionized water.

  • Concentrate the organic layer under reduced pressure to remove the dichloroethane.

  • Recrystallize the crude product from methanol to obtain pure, white crystals of 2-Fluoro-4-methoxyacetophenone.[6]

Protocol 2: Synthesis of a 2-Fluoro-4-methoxy Chalcone Derivative via Claisen-Schmidt Condensation

Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde to form an α,β-unsaturated ketone, known as a chalcone.[6][8] This protocol details the synthesis of a representative anticancer chalcone using the 2-Fluoro-4-methoxyacetophenone prepared in the previous step.

Materials:

  • 2-Fluoro-4-methoxyacetophenone

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) solution (50% w/v in water)

  • Hydrochloric acid (HCl, 10%)

  • Distilled water

Procedure:

  • Dissolve 2-Fluoro-4-methoxyacetophenone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • With vigorous stirring, slowly add the potassium hydroxide solution dropwise to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with 10% HCl to precipitate the crude chalcone product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

Anticancer Activity and Mechanistic Insights

Chalcone derivatives synthesized from this compound precursors have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. A significant body of research points to their role as inhibitors of tubulin polymerization.[3][4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative fluorinated and methoxylated chalcone derivatives against various cancer cell lines.

Compound IDAromatic Aldehyde MoietyCancer Cell LineIC50 (µM)Reference
4c (α-fluorinated) 6-bromo-indoleHela (Cervical)0.025[9]
U937 (Lymphoma)0.025[9]
MGC-803 (Gastric)0.202[9]
B3 5-bromopyridin-2-ylHela (Cervical)3.204[10]
MCF-7 (Breast)3.849[10]
Representative Chalcone 4-chlorophenylMCF-7 (Breast)~5-10[11]
HT29 (Colon)~4.6-9[11]
A549 (Lung)~4.6-9[11]
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

The primary mechanism of action for many of these chalcone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[12] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.

By binding to the colchicine site on β-tubulin, these chalcones prevent the assembly of tubulin heterodimers into microtubules.[9][12] This disruption of the microtubule network leads to a cascade of cellular events:

  • G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[4][9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, or programmed cell death.[9][13] This is often characterized by the activation of a cascade of enzymes called caspases.

  • Caspase Activation: The apoptotic cascade involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[9][14] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Mechanism of Action Chalcone 2-Fluoro-4-methoxy Chalcone Derivative Tubulin β-Tubulin (Colchicine Site) Chalcone->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3

Caption: Mechanism of action of 2-Fluoro-4-methoxy chalcone derivatives.

Conclusion and Future Directions

This compound serves as a valuable and strategic starting material for the synthesis of potent anticancer chalcones. The resulting derivatives, featuring fluoro and methoxy substitutions, exhibit significant cytotoxic activity against a range of cancer cell lines, primarily by inhibiting tubulin polymerization and inducing apoptosis. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore this promising class of compounds further. Future research should focus on optimizing the structure-activity relationships, evaluating in vivo efficacy and safety profiles, and exploring potential combination therapies to enhance their therapeutic potential in the fight against cancer.

References

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Application Notes and Protocols: 2-Fluoro-4-methoxycinnamic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Frontiers in Material Science with 2-Fluoro-4-methoxycinnamic Acid

In the relentless pursuit of advanced materials with tailored functionalities, this compound emerges as a molecule of significant interest. Its unique trifecta of a polymerizable acrylic acid moiety, a fluorine substituent, and a methoxy group on the phenyl ring offers a compelling platform for the design of next-generation polymers and functional organic materials. The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group allows for precise tuning of the electronic and photophysical properties of the resulting materials. This, combined with the inherent reactivity of the cinnamic acid backbone, opens up a plethora of applications ranging from high-performance polymers to sophisticated optical and electronic systems.

The presence of fluorine is known to impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific optical and dielectric properties to polymers.[1] Concurrently, the cinnamic acid scaffold is a well-established building block for creating photo-responsive materials through its ability to undergo [2+2] cycloaddition upon UV irradiation.[2][3][4][5] This dual functionality makes this compound a versatile precursor for materials with a unique combination of robustness and "smart" behavior.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and representative protocols for the utilization of this compound in the synthesis of advanced materials. We will delve into its potential applications in specialty polymers, liquid crystals, and photocrosslinkable systems, offering both theoretical insights and practical methodologies.

Core Applications and Mechanistic Insights

High-Performance Fluorinated Polyesters and Polyamides

The carboxylic acid functionality of this compound makes it an excellent candidate for polycondensation reactions to form polyesters and polyamides. The incorporation of this fluorinated monomer into the polymer backbone is anticipated to significantly enhance the material's properties.

Causality behind Experimental Choices:

  • Fluorine Substitution: The strong carbon-fluorine bond enhances the thermal stability and oxidative resistance of the polymer. The low polarizability of the C-F bond can also lead to a lower dielectric constant, which is advantageous for microelectronics applications. Furthermore, the hydrophobicity imparted by fluorine can improve the material's resistance to moisture and chemical attack.[1]

  • Methoxy Group: The electron-donating nature of the methoxy group can influence the polymer's solubility and its interaction with other materials. It can also play a role in tuning the photophysical properties of the polymer, potentially leading to materials with interesting fluorescence or phosphorescence characteristics.

  • Aromatic Backbone: The rigid phenyl ring of the cinnamic acid moiety contributes to a higher glass transition temperature (Tg), resulting in polymers with improved mechanical strength and dimensional stability at elevated temperatures.

A proposed synthetic pathway for a polyester incorporating this compound is illustrated below:

polyester_synthesis cluster_reactants Reactants cluster_conditions Conditions monomer1 This compound catalyst Catalyst (e.g., p-Toluenesulfonic acid) diol Diol (e.g., Ethylene Glycol) polyester Fluorinated Polyester catalyst->polyester Polycondensation heat Heat water Water (byproduct) polyester->water

Caption: Proposed synthesis of a fluorinated polyester via polycondensation.

Liquid Crystals with Tuned Mesomorphic Behavior

The rigid, rod-like structure of cinnamic acid derivatives makes them attractive components in the design of liquid crystals. The introduction of a lateral fluorine atom is a well-established strategy to modulate the mesomorphic properties of liquid crystals, including their clearing points and the stability of different mesophases.[6][7]

Causality behind Experimental Choices:

  • Molecular Shape and Rigidity: The elongated and rigid structure of this compound derivatives is conducive to the formation of liquid crystalline phases.

  • Fluorine's Influence: The lateral fluorine substituent can alter the molecule's dipole moment and steric interactions, which in turn influences the intermolecular forces that govern the formation and stability of nematic, smectic, and other mesophases.[6] This allows for the fine-tuning of the liquid crystal's operating temperature range and electro-optical properties.

Photocrosslinkable Polymers for Advanced Applications

One of the most significant applications of cinnamic acid derivatives in material science is in the formulation of photocrosslinkable polymers.[2][4] Upon exposure to ultraviolet (UV) light, the double bonds of the cinnamate groups can undergo a [2+2] cycloaddition reaction to form cyclobutane rings, creating covalent crosslinks between polymer chains.[5]

Causality behind Experimental Choices:

  • [2+2] Cycloaddition: This photochemical reaction is highly efficient and can be initiated without the need for a photoinitiator, which is advantageous for applications where initiator residues could be problematic (e.g., in biomedical devices or high-purity electronics).[2][5]

  • Spatial and Temporal Control: The crosslinking process can be precisely controlled by masking the UV light, allowing for the creation of patterned surfaces and microstructures. This is the fundamental principle behind photoresists used in microlithography.

  • Solubility Change: The crosslinking process renders the polymer insoluble in its original solvent. This change in solubility is exploited in applications such as negative photoresists and for creating stable, solvent-resistant coatings.

The mechanism of photocrosslinking is depicted in the following diagram:

photocrosslinking polymer_chains Polymer chains with pendant 2-Fluoro-4-methoxycinnamate groups uv_light UV Light (hν) crosslinked_polymer Crosslinked Polymer Network (insoluble) uv_light->crosslinked_polymer [2+2] Cycloaddition cyclobutane Cyclobutane ring formation crosslinked_polymer->cyclobutane

Caption: Mechanism of photocrosslinking via [2+2] cycloaddition.

Experimental Protocols

The following protocols are representative and may require optimization based on the specific experimental setup and desired material properties.

Protocol 1: Synthesis of a Fluorinated Polyester

Objective: To synthesize a polyester via melt polycondensation of this compound and a diol.

Materials:

  • This compound

  • Ethylene glycol (or other suitable diol)

  • p-Toluenesulfonic acid (catalyst)

  • Antioxidant (e.g., triphenyl phosphite)

  • High-purity nitrogen or argon

  • Methanol for purification

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and distillation condenser

Procedure:

  • Charging the Reactor: In a clean, dry reaction vessel, charge equimolar amounts of this compound and the diol. Add the catalyst (0.1-0.5 mol%) and the antioxidant (0.05 mol%).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of the inert gas throughout the reaction.

  • Esterification: Heat the reaction mixture to 180-200°C with constant stirring. The esterification reaction will begin, and water will be evolved and collected in the condenser. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation: Gradually increase the temperature to 220-250°C while slowly reducing the pressure to create a vacuum (typically <1 torr). This stage facilitates the removal of the remaining water and diol, driving the polymerization to a high molecular weight. The viscosity of the reaction mixture will increase significantly.

  • Reaction Termination: Once the desired viscosity (indicative of molecular weight) is achieved, stop the reaction by cooling the reactor under an inert atmosphere.

  • Purification: Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or DMF) and precipitate it in a non-solvent like methanol. Filter the polymer and dry it under vacuum at 60-80°C until a constant weight is achieved.

Self-Validation:

  • Monitor the reaction progress by measuring the amount of water collected.

  • Characterize the final polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester linkages, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

Protocol 2: Preparation and Photocrosslinking of a Polymer Film

Objective: To prepare a thin film of a polymer containing 2-Fluoro-4-methoxycinnamate side groups and to induce photocrosslinking.

Materials:

  • A polymer synthesized with pendant 2-Fluoro-4-methoxycinnamate groups (e.g., a copolymer of 2-Fluoro-4-methoxycinnamoyl ethyl methacrylate and methyl methacrylate).

  • Solvent for the polymer (e.g., cyclopentanone, chloroform).

  • Substrate (e.g., glass slide, silicon wafer).

  • UV light source (e.g., mercury lamp with a 254 nm filter).

  • Photomask (for patterning).

Procedure:

  • Polymer Solution Preparation: Dissolve the polymer in the chosen solvent to form a solution with the desired concentration (typically 5-15 wt%). Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Film Deposition: Deposit the polymer solution onto the substrate using spin-coating to achieve a uniform thin film. The film thickness can be controlled by adjusting the solution concentration and the spin speed.

  • Soft Bake: Bake the coated substrate on a hot plate at a temperature below the polymer's Tg (e.g., 90°C) for a few minutes to remove the residual solvent.

  • UV Exposure: Expose the polymer film to UV light. For patterned crosslinking, place a photomask between the UV source and the film. The exposure time will depend on the intensity of the UV source and the desired degree of crosslinking.

  • Post-Exposure Bake (Optional): A post-exposure bake at a temperature slightly above the Tg can sometimes enhance the crosslinking efficiency.

  • Development: Immerse the exposed film in the original solvent. The unexposed (and therefore uncrosslinked) regions will dissolve, leaving behind the crosslinked pattern.

  • Hard Bake: Bake the final patterned film at a higher temperature (e.g., 120-150°C) to anneal the structure and remove any remaining solvent.

Self-Validation:

  • Characterize the change in solubility before and after UV exposure.

  • Use FTIR to monitor the disappearance of the C=C double bond signal of the cinnamate group, confirming the cycloaddition reaction.

  • Analyze the patterned film using optical microscopy or scanning electron microscopy (SEM) to verify the resolution and fidelity of the features.

Data Presentation: Predicted Properties

While experimental data for materials derived specifically from this compound is not yet widely available, we can predict some of their key properties based on the known structure-property relationships of similar fluorinated and cinnamic acid-based polymers.

PropertyPredicted Value/CharacteristicRationale
Glass Transition Temperature (Tg) High (>150°C for polyesters/polyamides)The rigidity of the aromatic ring in the polymer backbone.
Thermal Stability (TGA) High decomposition temperature (>350°C)The presence of the strong C-F bond and the aromatic structure.
Solvent Resistance Excellent (after photocrosslinking)Covalent crosslinks prevent the polymer chains from being dissolved.
Dielectric Constant LowThe low polarizability of the C-F bond.
UV-Vis Absorption Strong absorption in the UV regionThe conjugated system of the cinnamate group.

Conclusion

This compound represents a promising, yet underexplored, building block in material science. Its unique molecular architecture provides a versatile platform for the development of high-performance polymers with enhanced thermal stability, as well as functional materials for applications in liquid crystal displays and photolithography. The protocols and insights provided in this document are intended to serve as a foundational guide for researchers to unlock the full potential of this exciting molecule. Further research and characterization of materials derived from this compound are warranted and expected to yield novel materials with superior properties.

References

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Application Notes and Protocols for Investigating the Biological Effects of 2-Fluoro-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in various plants, fruits, and vegetables.[1] These molecules have garnered significant attention in the scientific community for their diverse pharmacological activities.[1] Extensive research has demonstrated that cinnamic acid derivatives possess anti-tumor, anti-inflammatory, antibacterial, and anti-diabetic properties.[2][3][4][5] The anti-inflammatory effects, for instance, have been attributed to the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] Given the established biological efficacy of this class of compounds, novel synthetic derivatives like 2-Fluoro-4-methoxycinnamic acid are promising candidates for drug discovery and development. While direct studies on this compound are limited, its structural similarity to other biologically active cinnamic acids provides a strong rationale for a thorough investigation of its potential therapeutic effects.[6][7]

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to systematically study the biological effects of this compound. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

Experimental Workflow: A Phased Approach to Characterization

A logical and stepwise approach is crucial for characterizing the biological activities of a novel compound. The following workflow is proposed, starting with fundamental in vitro assays and progressing to more complex mechanistic and in vivo studies.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation A Compound Preparation & QC B Cell Viability & Cytotoxicity Assays (MTT/XTT) A->B C Apoptosis Assays (Annexin V Staining) B->C If cytotoxic D Cell Cycle Analysis (Flow Cytometry) B->D If antiproliferative E Mechanistic Studies (Western Blot for MAPK/NF-κB) C->E D->E F Animal Model Selection (e.g., Inflammation, Cancer) E->F G Toxicity & Efficacy Studies F->G H Histopathological & Biochemical Analysis G->H

Figure 1: A proposed experimental workflow for the comprehensive biological evaluation of this compound.

Part 1: In Vitro Cellular Assays

Cell Viability and Cytotoxicity Assessment (MTT/XTT Assays)

Rationale: The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT and XTT assays are reliable colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9] These assays will establish the dose-dependent cytotoxic or cytostatic effects of this compound.

Protocol: MTT Cell Viability Assay [8][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be less than 0.5% and consistent across all wells. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-treated and untreated controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

ParameterMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases.[9]Reduction of XTT to a water-soluble orange formazan product.[8]
Solubilization RequiredNot required
Endpoint Absorbance at 570 nmAbsorbance at 450-500 nm
Advantages Cost-effective, widely used.Simpler protocol, higher sensitivity.[12]

Table 1: Comparison of MTT and XTT cell viability assays.

Apoptosis Detection by Annexin V Staining

Rationale: If this compound exhibits cytotoxic effects, it is important to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. The Annexin V assay identifies early apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13][14]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining [13][14]

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

  • Live cells: Annexin V-FITC negative, PI negative

  • Early apoptotic cells: Annexin V-FITC positive, PI negative

  • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

  • Necrotic cells: Annexin V-FITC negative, PI positive

Cell Cycle Analysis

Rationale: Antiproliferative compounds can exert their effects by arresting the cell cycle at specific phases.[15] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis [15][16][17]

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.[16]

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Part 2: Mechanistic Studies - Signal Transduction Pathway Analysis

Rationale: Cinnamic acid derivatives have been shown to exert their anti-inflammatory and anti-tumor effects by modulating the MAPK and NF-κB signaling pathways.[2][18] Western blotting is a powerful technique to investigate the activation status of key proteins in these pathways.[18]

Western Blot Analysis of MAPK and NF-κB Pathways

Key Proteins to Investigate:

  • MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK

  • NF-κB Pathway: Phospho-IκBα, IκBα, p65 (nuclear and cytoplasmic fractions)

Protocol: Western Blotting [18][19]

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway IKK IKK IkBa IκBα IKK->IkBa P p65_p50 p65/p50 IkBa->p65_p50 Inhibits nucleus Nucleus p65_p50->nucleus Translocation gene_transcription Gene Transcription (Inflammation) nucleus->gene_transcription MAP3K MAP3K MAP2K MAP2K MAP3K->MAP2K P MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK P transcription_factors Transcription Factors MAPK->transcription_factors P cellular_response Cellular Response transcription_factors->cellular_response compound This compound compound->IKK Inhibits? compound->MAP3K Inhibits?

Figure 2: A simplified diagram of the NF-κB and MAPK signaling pathways, potential targets for this compound.

Part 3: In Vivo Studies

Rationale: In vitro findings should be validated in a living organism. In vivo models allow for the assessment of the compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a more complex biological system.[20][21]

Animal Model Selection

The choice of animal model will depend on the in vitro findings.

  • Inflammation Models: If this compound shows potent anti-inflammatory activity, models such as lipopolysaccharide (LPS)-induced endotoxemia or carrageenan-induced paw edema in mice can be used.[20]

  • Cancer Models: If the compound demonstrates significant anti-tumor effects, xenograft models, where human cancer cells are implanted into immunocompromised mice, are appropriate.[21][22]

Toxicity and Efficacy Studies
  • Acute Toxicity: Determine the maximum tolerated dose (MTD) of the compound.

  • Efficacy Studies: Administer this compound to the selected animal models and monitor disease progression. For inflammation models, this may involve measuring inflammatory markers. For cancer models, tumor growth will be monitored.

Histopathological and Biochemical Analysis

At the end of the study, tissues and blood samples should be collected for further analysis.

  • Histopathology: Examine tissue sections for changes in morphology and cellular infiltration.

  • Biochemical Analysis: Measure levels of cytokines, enzymes, and other relevant biomarkers in the blood and tissue homogenates.

Data Presentation and Interpretation

All quantitative data should be presented clearly in tables and graphs. Statistical analysis is essential to determine the significance of the observed effects. The IC₅₀ (half-maximal inhibitory concentration) should be calculated for cytotoxicity and other inhibitory assays.

TreatmentCell Viability (%)Apoptotic Cells (%)G2/M Arrest (%)p-p38/p38 Ratio
Control 100 ± 5.24.1 ± 1.212.5 ± 2.11.0 ± 0.1
Compound (10 µM) 75.3 ± 4.815.6 ± 2.525.8 ± 3.40.6 ± 0.08
Compound (50 µM) 42.1 ± 3.938.9 ± 4.145.2 ± 4.00.3 ± 0.05

Table 2: Example of how to present quantitative data from in vitro experiments.

Conclusion

This application note provides a comprehensive and structured approach to investigating the biological effects of this compound. By following these detailed protocols, researchers can generate robust and reproducible data to elucidate the therapeutic potential of this novel compound. The findings from these studies will be crucial for guiding further preclinical and clinical development.

References

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Authored by: Senior Application Scientist, Analytical Chemistry Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 2-Fluoro-4-methoxycinnamic acid

Publication Date: January 18, 2026

Introduction: The Analytical Imperative for this compound

This compound is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are significant structural motifs in medicinal chemistry and materials science, serving as precursors and key intermediates in the synthesis of pharmaceuticals, fragrances, and UV-absorbing agents.[1][2] The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity, making fluorinated analogues like this compound of particular interest to drug development professionals.

Accurate and precise quantification of this analyte is paramount for various stages of the development lifecycle. Whether for monitoring reaction kinetics in process chemistry, assessing purity of a drug substance, or conducting pharmacokinetic studies, a robust and validated analytical method is not merely a procedural step but the foundation of reliable data.

This guide provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a workhorse technique in most analytical laboratories. Additionally, a high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is presented for applications requiring lower detection limits or analysis in complex biological matrices. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4][5]

PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is often the primary choice for quantifying active pharmaceutical ingredients (APIs) and intermediates due to its robustness, cost-effectiveness, and wide availability. The principle relies on separating the analyte from other components on a stationary phase, followed by detection via its UV absorbance.

Causality of Method Design
  • Stationary Phase Selection : A reversed-phase C18 column is selected. The non-polar C18 stationary phase effectively retains the moderately non-polar this compound through hydrophobic interactions. This is a standard choice for many small organic molecules, including various cinnamic acid derivatives.[6]

  • Mobile Phase Composition : A gradient mixture of acetonitrile and water (acidified) is proposed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. Acidifying the aqueous component (e.g., with 0.1% phosphoric acid) is critical. It ensures that the carboxylic acid group of the analyte remains protonated (non-ionized), leading to consistent retention and sharp, symmetrical peaks.[7]

  • Detection Wavelength : Cinnamic acid and its derivatives exhibit strong UV absorbance due to the conjugated system of the benzene ring and the acrylic acid side chain.[8][9] For 4-methoxycinnamic acid, the maximum absorbance (λmax) is around 286-310 nm.[10] The presence of the fluoro- group is not expected to cause a major shift. Therefore, a detection wavelength of 290 nm is selected as a starting point to maximize sensitivity while minimizing interference from less conjugated compounds.

Detailed Experimental Protocol: HPLC-UV
1.2.1. Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., 4-Methoxycinnamic acid or Cinnamic acid[6]

  • HPLC-grade acetonitrile and water

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Sample matrix (e.g., reaction mixture solvent, plasma)

1.2.2. Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

1.2.3. Preparation of Solutions
  • Primary Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions : Serially dilute the primary stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL) : Prepare a stock solution of the chosen internal standard by dissolving 10 mg in 10 mL of methanol. A working concentration of ~10 µg/mL is typically suitable.

1.2.4. Sample Preparation (Example: From a Biological Matrix)

This protocol outlines a protein precipitation method, a common technique for cleaning up plasma samples.[6]

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for HPLC analysis.

1.2.5. Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 290 nm
Method Validation: A Self-Validating System

Method validation demonstrates that the analytical procedure is fit for its intended purpose.[5][11] The following parameters must be assessed according to ICH Q2(R2) guidelines.[3][4]

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components. (Peak purity should be >99%, no interference at the analyte's retention time in blank samples).
Linearity Direct proportionality between concentration and response. (Correlation coefficient, R² ≥ 0.999 over a defined range).
Range The concentration interval where the method is precise, accurate, and linear. (Typically 80-120% of the test concentration).
Accuracy Closeness of test results to the true value. (Percent recovery of 85-115% for spiked samples at low, medium, and high concentrations).[12]
Precision Agreement among a series of measurements. (Repeatability [intra-day] and Intermediate Precision [inter-day] RSD ≤ 2%).
LOD & LOQ Lowest amount detectable (LOD) and quantifiable (LOQ) with acceptable precision and accuracy. (LOD S/N ≥ 3:1; LOQ S/N ≥ 10:1).
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH, ±2°C column temp).[13] (RSD of results should remain within acceptable limits).
Visualized Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Data stock Stock Solution (1 mg/mL) cal Calibration Standards (0.5-100 µg/mL) stock->cal qc QC Samples (L, M, H) stock->qc hplc HPLC Injection cal->hplc qc->hplc is Internal Standard sample Unknown Sample spike Spike with IS sample->spike extract Protein Precipitation / Extraction spike->extract extract->hplc chrom Chromatogram Generation hplc->chrom integrate Peak Integration chrom->integrate curve Calibration Curve (R² ≥ 0.999) integrate->curve quant Quantification integrate->quant curve->quant

Caption: Workflow for HPLC-UV quantification of this compound.

PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as pharmacokinetic studies with low dosage or analysis in highly complex matrices, LC-MS/MS is the gold standard.[1] It couples the separation power of LC with the specific detection of mass spectrometry.

Principle and Advantages

The analyte is separated by LC, ionized (typically via electrospray ionization - ESI), and detected by a mass spectrometer. In tandem MS, a specific parent ion (precursor) is selected, fragmented, and a specific fragment ion (product) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, with quantification limits often in the low ng/mL or even pg/mL range.[12]

Detailed Experimental Protocol: LC-MS/MS
2.2.1. Instrumentation and Sample Prep
  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • Sample preparation can follow the same procedure as for HPLC-UV (Section 1.2.4).

2.2.2. LC Conditions

The HPLC conditions from Section 1.2.5 can be directly adapted, often with a faster gradient to reduce run time. The use of volatile buffers (e.g., 0.1% formic acid instead of phosphoric acid) is mandatory for MS compatibility.

2.2.3. MS/MS Conditions (Predicted)
  • Analyte : this compound (Molecular Weight: 196.17 g/mol )

  • Ionization Mode : ESI Negative (deprotonation of the carboxylic acid)

  • Precursor Ion [M-H]⁻ : m/z 195.1

  • Predicted Fragmentation : Loss of CO₂ (44 Da) from the carboxylate is a common fragmentation pathway for cinnamic acids.

  • Product Ion : m/z 151.1

  • MRM Transition to Monitor : 195.1 → 151.1

ParameterCondition
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Expected Performance

LC-MS/MS offers significantly improved performance for trace-level quantification.

ParameterExpected Value
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Quantification (LOQ) ≤ 0.5 ng/mL[12]
Accuracy (% Recovery) 90% - 110%
Precision (%RSD) < 10%
Visualized Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Processing sample Sample + IS extract Extraction / Cleanup sample->extract inject LC Injection extract->inject sep Chromatographic Separation inject->sep ion ESI Source (Ionization) sep->ion q1 Q1: Precursor Ion Selection (m/z 195.1) ion->q1 q2 Q2: Fragmentation (Collision Cell) q1->q2 q3 Q3: Product Ion Selection (m/z 151.1) q2->q3 det Detector q3->det signal Signal Acquisition det->signal quant Quantification vs. Calibration Curve signal->quant

Caption: Logical workflow for LC-MS/MS analysis from sample to result.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. Request PDF.
  • Creative Proteomics. (n.d.). Cinnamic Acid Analysis Service.
  • Gobey, J., et al. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Anal Chem., 73(3), 434-8.
  • Mhlongo, M. I., et al. (2014). Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method. BMC Research Notes, 7(858).
  • BenchChem. (2025). Comparative spectroscopic analysis of cinnamic acid derivatives.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References.
  • Shimadzu. (n.d.). Tips for practical HPLC analysis. C190-E094A.
  • BenchChem. (2025, December). Application Note and Protocol for the Determination of p-Methoxycinnamic Acid in Plasma using HPLC.
  • ResearchGate. (n.d.). UV spectrum of cinnamic acid. Download Scientific Diagram.
  • ResearchGate. (n.d.). UV spectra of 4-hydroxycinnamic acid and 3,4-dihydroxycinnamic acid.
  • ResearchGate. (2019, December 16). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma.

Sources

Application Note: Strategic Derivativation of 2-Fluoro-4-methoxycinnamic Acid for Enhanced Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cinnamic acid and its analogues are a class of naturally occurring aromatic carboxylic acids that have garnered significant interest in medicinal chemistry.[1] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, serve as a versatile scaffold for developing novel therapeutic agents.[1] Their biological activities are diverse, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific compound, 2-Fluoro-4-methoxycinnamic acid, possesses unique electronic properties due to the presence of an electron-withdrawing fluorine atom and an electron-donating methoxy group on the phenyl ring. These features make it a compelling starting material for a targeted derivatization campaign aimed at enhancing its therapeutic potential.

This guide provides a comprehensive framework for the strategic chemical modification of this compound. It details the scientific rationale behind derivatization, provides robust protocols for synthesis and purification, and outlines a strategy for subsequent biological evaluation.

Part 1: The Rationale for Derivatization: A Strategy-Driven Approach

The primary motivation for derivatizing a lead compound like this compound is to systematically modulate its physicochemical and pharmacological properties. The core structure has three key regions for modification: the carboxylic acid, the phenyl ring, and the α,β-unsaturated system.[3] This note will focus on the most accessible and impactful modifications of the carboxylic acid group.

Key Objectives of Derivatization:

  • Enhanced Bioavailability: Cinnamic acids can have limited oral bioavailability due to their polarity and rapid metabolism.[5] Converting the carboxylic acid to a less polar ester or amide can increase lipophilicity, potentially improving membrane permeability and cellular uptake.[4][6]

  • Increased Target Affinity: The carboxylic acid group is a key hydrogen bond donor and acceptor. Modifying it to an ester or a substituted amide introduces new functional groups that can form different or stronger interactions with a biological target, thereby increasing potency.

  • Modulation of Pharmacokinetics: Derivatization can alter the metabolic profile of the parent compound, potentially leading to a longer half-life and improved therapeutic window.

The nature of the substituents incorporated into the cinnamic acid structure plays a crucial role in either enhancing or decreasing the biological efficacy of the resulting derivatives.[7] Therefore, a library of derivatives should be synthesized to explore the structure-activity relationship (SAR) systematically.

Part 2: Strategic Approaches to Derivatization

Two primary, high-yield strategies for modifying the carboxylic acid functionality of this compound are esterification and amidation. These reactions are well-established, versatile, and allow for the introduction of a wide range of chemical diversity.

Strategy A: Esterification

Esterification masks the polar carboxylic acid with a less polar ester group, which can significantly increase lipophilicity. This is a common strategy to create prodrugs that can more easily cross cell membranes before being hydrolyzed back to the active carboxylic acid by intracellular esterases.

Strategy B: Amidation

Amidation replaces the hydroxyl group of the carboxylic acid with a nitrogen-containing moiety. This is a powerful strategy because, unlike esters, secondary and primary amides retain a hydrogen bond-donating N-H group while also being excellent hydrogen bond acceptors. This can lead to significantly altered binding interactions with target proteins.

Below is a workflow diagram illustrating the path from the starting material to final biological data.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation start This compound ester Ester Derivatives start->ester Esterification (Strategy A) amide Amide Derivatives start->amide Amidation (Strategy B) purify_ester Purification (Column Chromatography) ester->purify_ester purify_amide Purification (Column Chromatography) amide->purify_amide char_ester Structural Characterization (NMR, MS) purify_ester->char_ester char_amide Structural Characterization (NMR, MS) purify_amide->char_amide bio_eval Biological Evaluation (e.g., In Vitro Anticancer Assays) char_ester->bio_eval char_amide->bio_eval data Data Analysis & SAR bio_eval->data

Caption: Derivatization and Evaluation Workflow.

Part 3: Experimental Protocols

These protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Ethyl 2-Fluoro-4-methoxycinnamate (Esterification)

Principle: This protocol utilizes a classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.[8] Sulfuric acid is a common and effective catalyst for this transformation.[9][10]

Materials:

  • This compound

  • Absolute Ethanol (200 proof, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.0 g, 5.05 mmol).

  • Add 25 mL of absolute ethanol. Stir the mixture until the acid is mostly dissolved.

  • Carefully add 0.5 mL of concentrated sulfuric acid dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent by about half using a rotary evaporator.

  • Transfer the remaining solution to a separatory funnel containing 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with 2 x 30 mL of water, 2 x 30 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 1 x 30 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes).

  • Characterization: Combine the pure fractions and remove the solvent to yield the final product. Characterize by NMR and Mass Spectrometry to confirm the structure and purity.

Protocol 2: Synthesis of N-benzyl-2-fluoro-4-methoxycinnamamide (Amidation)

Principle: This protocol employs a modern coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator, Hydroxybenzotriazole (HOBt), to facilitate amide bond formation under mild conditions.[11] This method avoids the need to generate a more reactive acid chloride intermediate.[12]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (e.g., 1.0 g, 5.05 mmol) in 25 mL of anhydrous DCM in a round-bottom flask.

  • Add HOBt (0.75 g, 5.55 mmol, 1.1 eq) and EDC·HCl (1.06 g, 5.55 mmol, 1.1 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve benzylamine (0.59 mL, 5.55 mmol, 1.1 eq) in 5 mL of DCM.

  • Add the benzylamine solution to the reaction flask, followed by DIPEA (1.05 mL, 6.06 mmol, 1.2 eq).

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel and dilute with an additional 30 mL of DCM.

  • Wash the organic layer sequentially with 2 x 30 mL of 1 M HCl, 2 x 30 mL of saturated NaHCO₃, and 1 x 30 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by NMR and Mass Spectrometry.

Part 4: Biological Evaluation Strategy

Once a library of ester and amide derivatives is synthesized and characterized, a systematic biological evaluation is necessary to determine their efficacy. Given that many cinnamic acid derivatives exhibit anticancer properties, a tiered screening approach is recommended.[2][13][14]

Tier 1: Primary In Vitro Cytotoxicity Screening

  • Assay: A cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, is a robust starting point for screening.[15][16]

  • Cell Lines: A panel of human cancer cell lines should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) to assess the breadth of activity.[2][13]

  • Procedure: Treat cells with a single, high concentration (e.g., 10 or 25 µM) of each derivative for 48-72 hours.

  • Endpoint: Measure the percentage of cell growth inhibition relative to a vehicle control.

Tier 2: Dose-Response Analysis

  • Objective: For compounds showing significant activity (>50% inhibition) in the primary screen, determine the half-maximal inhibitory concentration (IC₅₀).

  • Procedure: Perform a dose-response experiment by treating cells with a serial dilution of the active compounds.

  • Data Analysis: Plot the percentage of inhibition versus log[concentration] and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

The following diagram illustrates the relationship between derivatization and a key signaling pathway often implicated in cancer, the NF-κB pathway, which can be inhibited by some cinnamic acid derivatives.[17]

G cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p50/p65 (NF-κB) IkB->NFkB_complex sequesters p_IkB P-IκBα IkB->p_IkB NFkB_nuc p50/p65 (Active) NFkB_complex->NFkB_nuc translocates to ub_p_IkB Ub-P-IκBα p_IkB->ub_p_IkB ubiquitination proteasome Proteasome ub_p_IkB->proteasome degradation nucleus Nucleus NFkB_nuc->nucleus genes Pro-inflammatory Gene Transcription nucleus->genes Deriv Cinnamic Acid Derivative Deriv->IKK Inhibits

Caption: Inhibition of the NF-κB Pathway.

Data Presentation

All quantitative data from the biological assays should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDR Group (Ester/Amide)% Inhibition at 10 µM (MCF-7)IC₅₀ (µM) (MCF-7)
Parent -OH15.2 ± 2.1> 50
Ester-1 -OCH₂CH₃45.8 ± 3.512.5
Ester-2 -O(CH₂)₃CH₃68.3 ± 4.25.8
Amide-1 -NH-CH₂Ph75.1 ± 2.93.1
Amide-2 -N(CH₃)₂22.5 ± 1.835.2

Data are presented as mean ± standard deviation. IC₅₀ values are calculated for compounds showing >50% inhibition at 10 µM.

Conclusion

The strategic derivatization of this compound via esterification and amidation presents a validated and efficient approach to generating novel chemical entities with potentially enhanced biological activity. By systematically modifying the carboxylic acid moiety, researchers can fine-tune the physicochemical properties of the parent compound to improve its pharmacological profile. The protocols and evaluation strategies outlined in this guide provide a comprehensive roadmap for exploring the therapeutic potential of this promising class of molecules. Subsequent analysis of the structure-activity relationship will be crucial for guiding the design of next-generation derivatives with superior efficacy.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). IOPscience.
  • Bhat, F. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Gerokonstantis, D. T., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9656-9671. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of Experimental Therapeutics & Oncology. [Link]

  • Bhat, F. A., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. [Link]

  • Al-Ostath, A., et al. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules, 26(15), 4683. [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2014). Semantic Scholar. [Link]

  • De, P., et al. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703. [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthesis of Cinnamides via Amidation Reaction of Cinnamic Acids with Tetraalkylthiuram Disulfides Under Simple Condition. (2021). ResearchGate. [Link]

  • Cu-Catalysed oxidative amidation of cinnamic acids/arylacetic acids with 2° amines: an efficient synthesis of α-ketoamides. (2015). Organic & Biomolecular Chemistry. [Link]

  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. (2024). International Journal of Molecular Sciences. [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2021). Malaysian Journal of Analytical Sciences. [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2014). ResearchGate. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). ResearchGate. [Link]

  • Method for producing cinnamic acid ester compound. (2021).
  • ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. (2022). Jurnal Kimia Sains dan Aplikasi. [Link]

  • Gunawan, A. S., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6213. [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2024). Pharmaceuticals. [Link]

  • Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats. (2019). ResearchGate. [Link]

  • Gunawan, A. S., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6213. [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (2019). European Journal of Medicinal Chemistry. [Link]

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). International Journal of Molecular Sciences. [Link]

  • Multifunctional Cinnamic Acid Derivatives. (2015). Molecules. [Link]

  • Biological applications of p-methoxycinnamic acid. (2022). ResearchGate. [Link]

Sources

Introduction: The Case for Biocatalysis in Synthesizing Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the biocatalytic production of 2-Fluoro-4-methoxycinnamic acid esters, leveraging the efficiency and selectivity of immobilized lipase B from Candida antarctica. This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and analytical methods required for successful synthesis.

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool in drug design.[1] this compound and its esters are valuable building blocks for synthesizing a range of bioactive compounds. Traditional chemical synthesis routes for these esters often require harsh conditions, stoichiometric reagents, and complex purification steps.[2]

Enzymatic synthesis offers a compelling green chemistry alternative, characterized by mild reaction conditions, high selectivity, and reduced environmental impact.[3][4] Lipases (EC 3.1.1.3), in particular, have proven to be robust and versatile catalysts for esterification in non-aqueous environments.[5] This application note details a reliable method for the synthesis of this compound esters using Novozym® 435, an immobilized form of Candida antarctica Lipase B (CALB), a biocatalyst renowned for its stability and broad substrate tolerance.[6][7]

Part I: Scientific Principles & Rationale

The Biocatalyst of Choice: Candida antarctica Lipase B (CALB)

CALB is one of the most effective and widely used lipases in organic synthesis for several key reasons.[7][8] It belongs to the α/β-hydrolase fold family and, unlike many other lipases, lacks a mobile "lid" covering its active site.[7] This open structure grants it high catalytic activity towards a wide range of substrates, from water-soluble to highly hydrophobic molecules.[6] Immobilizing the enzyme, as in Novozym® 435, confers significant advantages, including enhanced thermal and operational stability, ease of recovery from the reaction mixture, and high reusability, which is crucial for cost-effective process development.[9]

Reaction Mechanism: The Ping-Pong Bi-Bi Pathway

Lipase-catalyzed esterification in an organic solvent follows a Ping-Pong Bi-Bi mechanism. The process involves two main steps:

  • Acylation: The carboxylic acid (this compound) enters the active site and acylates a serine residue, releasing a molecule of water. This forms a covalent acyl-enzyme intermediate.

  • Nucleophilic Attack: The alcohol enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of the desired ester and regeneration of the free enzyme.

G E Free Enzyme (E) (Ser-OH) E_RCOOH Enzyme-Acid Complex (E-RCOOH) E->E_RCOOH + RCOOH (Acid) E_Acyl Acyl-Enzyme Intermediate (E-Ser-O-C=O-R) E_RCOOH->E_Acyl - H₂O E_Acyl_ROH Intermediate-Alcohol Complex (E_Acyl-R'OH) E_Acyl->E_Acyl_ROH + R'OH (Alcohol) E_Ester Enzyme-Ester Complex (E-Ester) E_Acyl_ROH->E_Ester E_final Free Enzyme (E) (Ser-OH) E_Ester->E_final - RCOOR' (Ester) p1 p2

Caption: Fig 1. Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Causality Behind Experimental Choices: Optimizing the Reaction Environment

The success of enzymatic reactions in organic media hinges on carefully controlling key parameters. The goal is to maximize enzyme activity and shift the reaction equilibrium towards product formation.[10]

  • Solvent Selection: The choice of solvent is critical. While enzymes require a thin layer of water for catalytic activity, bulk water promotes the reverse reaction (hydrolysis).[11] Therefore, hydrophobic organic solvents (Log P > 2.0) are preferred as they solubilize the non-polar substrates while minimizing the stripping of essential water from the enzyme's hydration shell.[12][13] Solvents like toluene, isooctane, or tert-butyl methyl ether (MTBE) are excellent candidates.[12][14] The low polarity of these solvents favors the esterification equilibrium.[11]

  • Water Activity (aw): This parameter reflects the thermodynamic availability of water to the enzyme. For esterification, a low aw is necessary to suppress hydrolysis.[15][16] This is typically achieved by using anhydrous solvents and adding a desiccant, such as molecular sieves (3Å or 4Å), to the reaction medium. This sequesters the water produced during the acylation step, effectively driving the reaction forward.[3]

  • Temperature: Like all catalytic reactions, rates increase with temperature. However, high temperatures can lead to enzyme denaturation and loss of activity. CALB is relatively thermostable, with an optimal temperature range often between 50-70°C for esterification reactions.[12][17] A temperature of 60°C represents a robust starting point, balancing reaction kinetics with enzyme stability.

  • Substrate Molar Ratio: According to Le Châtelier's principle, increasing the concentration of one of the reactants can push the equilibrium towards the products. In this synthesis, using a slight excess of the alcohol (e.g., 1.2 to 2.0 equivalents relative to the carboxylic acid) can significantly improve the final ester yield.

Part II: Experimental Protocols & Workflow

This section provides a self-validating protocol for the synthesis and analysis of a representative ester, methyl 2-fluoro-4-methoxycinnamate.

Workflow Overview

Caption: Fig 2. Experimental workflow for enzymatic ester synthesis.

Protocol 1: Synthesis of Methyl 2-Fluoro-4-methoxycinnamate

Materials and Reagents:

  • This compound (Substrate)

  • Methanol, anhydrous (Substrate)

  • Novozym® 435 (Immobilized Candida antarctica Lipase B)

  • Toluene, anhydrous (Solvent)

  • Molecular Sieves, 3Å, activated

  • Reaction vials (e.g., 10 mL screw-cap vials with PTFE septa)

  • Orbital shaker incubator or magnetic stirrer with heating

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Reactant Preparation: In a 10 mL screw-cap vial, add this compound (e.g., 98 mg, 0.5 mmol, 1.0 eq).

  • Add 5 mL of anhydrous toluene.

  • Add methanol (e.g., 24 µL, 0.6 mmol, 1.2 eq).

  • Control Reaction: Prepare an identical vial without the addition of the enzyme to serve as a negative control, confirming that the reaction is biocatalytic.

  • Water Removal: Add activated molecular sieves (approx. 100 mg) to the vial. Seal the vial and stir the mixture at room temperature for 30 minutes to ensure an anhydrous environment.

  • Reaction Initiation: Add Novozym® 435 (e.g., 25 mg, ~5% w/w of substrates).

  • Incubation: Place the sealed vial in an orbital shaker set to 60°C and 200 RPM.

  • Reaction Monitoring: Periodically (e.g., at t = 2, 4, 8, and 24 hours), pause agitation, allow the enzyme to settle, and withdraw a small aliquot (e.g., 20 µL) of the supernatant.

  • Sample Preparation for HPLC: Dilute the aliquot with 980 µL of mobile phase (e.g., Acetonitrile/Water) in an HPLC vial and filter through a 0.22 µm syringe filter.

  • Reaction Completion: Once HPLC analysis shows the reaction has reached a plateau or >95% conversion, cool the reaction to room temperature.

  • Enzyme Recovery: Filter the entire reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.

  • Product Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude ester, which can be further purified by column chromatography if necessary.

Protocol 2: Analysis by Reverse-Phase HPLC (RP-HPLC)

This method allows for the quantification of the substrate (acid) consumption and product (ester) formation.

Instrumentation and Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid. The acidic modifier ensures the carboxylic acid is protonated for better peak shape.[18]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (corresponding to the absorbance maximum of the cinnamic acid chromophore).[18][19]

  • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using standards of known concentrations for both the starting acid and the purified ester product. Conversion (%) can be calculated based on the disappearance of the starting material peak area relative to t=0.

Part III: Data Presentation & Troubleshooting

Table 1: Representative Data for Reaction Optimization

The following table illustrates hypothetical results from optimizing the reaction solvent, a key parameter in this synthesis.

EntrySolventLog PTemperature (°C)Time (h)Conversion (%)
1Toluene2.76024>95
2Isooctane4.5602492
3Acetonitrile-0.3602415
4Tetrahydrofuran (THF)0.5602428

This data demonstrates the superior performance of hydrophobic solvents (Toluene, Isooctane) over more polar, water-miscible solvents (Acetonitrile, THF), which can strip essential water and inactivate the enzyme.[10][12]

Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Insufficiently anhydrous conditions. 3. Incorrect temperature.1. Use fresh enzyme or test enzyme activity with a standard reaction. 2. Use freshly activated molecular sieves and anhydrous grade solvents. 3. Verify incubator/stir plate temperature.
Reaction Stalls at <50% 1. Reaction has reached equilibrium. 2. Product inhibition.1. Add more molecular sieves to remove water by-product. Increase the molar ratio of the alcohol. 2. Consider in-situ product removal if feasible.
Broad or Tailing Peaks in HPLC 1. Mobile phase pH is too high. 2. Column degradation.1. Ensure the mobile phase contains an acidifier (e.g., 0.1% formic or acetic acid).[18] 2. Use a guard column; flush or replace the analytical column.
Enzyme Activity Decreases on Reuse 1. Incomplete removal of substrates/products. 2. Mechanical damage or thermal denaturation.1. Wash the recovered enzyme thoroughly with fresh solvent before drying. 2. Avoid excessively high temperatures or aggressive stirring.

Conclusion

This application note provides a robust and scientifically grounded framework for the enzymatic synthesis of this compound esters. By leveraging the high stability and catalytic efficiency of immobilized Candida antarctica Lipase B and carefully controlling the reaction environment—particularly solvent hydrophobicity and water activity—researchers can achieve high conversion yields under mild, environmentally benign conditions. The detailed protocols for synthesis and HPLC analysis offer a reliable platform for producing these valuable fluorinated intermediates, facilitating further research and development in medicinal chemistry and materials science.

References

  • Kermasha, S., et al. (2005). Lipase-catalyzed esterification of cinnamic acid and oleyl alcohol in organic solvent media. Journal of Chemical Technology & Biotechnology, 80(4), 462-468. Available at: [Link]

  • Ni, Y., et al. (2023). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. Industrial & Engineering Chemistry Research, 62(40), 16439-16456. Available at: [Link]

  • He, S., et al. (2018). Lipase-catalyzed Synthesis of Cinnamate Sucrose Ester and Its Antibacterial Activity. Modern Food Science & Technology, 34(9), 129-135. Available at: [Link]

  • G, A. D., & P, P. (2011). Lipase catalyzed ester synthesis for food processing industries. SciELO. Available at: [Link]

  • Baek, S., et al. (2017). Lipase Catalyzed Reaction of L-ascorbic Acid with Cinnamic Acid Esters and Substituted Cinnamic Acids. Journal of the Korean Society for Applied Biological Chemistry, 60, 273-278. Available at: [Link]

  • Kermasha, S., et al. (2005). Lipase‐catalyzed esterification of cinnamic acid and oleyl alcohol in organic solvent media. ResearchGate. Available at: [Link]

  • Micaelo, N. M., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11. Available at: [Link]

  • Kumar, A., & Gross, R. A. (2000). Candida antartica Lipase B Catalyzed Polycaprolactone Synthesis: Effects of Organic Media and Temperature. Biomacromolecules, 1(1), 131-138. Available at: [Link]

  • Loos, K. (2010). Candida antarctica Lipase B catalysis in organic, polymer and supramolecular chemistry. SciSpace. Available at: [Link]

  • Borzeix, F., et al. (1992). Strategies for enzymatic esterification in organic solvents: comparison of microaqueous, biphasic, and micellar systems. Enzyme and Microbial Technology, 14(10), 791-797. Available at: [Link]

  • Zhang, L., et al. (2017). Candida antarctica Lipase B (CAL-B)-Catalyzed Carbon-Sulfur Bond Addition and Controllable Selectivity in Organic Media. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2015). A sensitive UPLC–ESI–MS/MS method for the quantification of cinnamic acid in vivo and in vitro: application to pharmacokinetic and protein binding study in human plasma. ResearchGate. Available at: [Link]

  • Skrobisz, K., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4220. Available at: [Link]

  • Choi, H., et al. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of Agricultural Chemistry and Environment, 4, 93-99. Available at: [Link]

  • Martins, P., et al. (2021). Enzymatic Syntheses of Esters. ResearchGate. Available at: [Link]

  • Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis, 3(11), 2584-2591. Available at: [Link]

  • Yuan, J., et al. (1995). Quantitation of cinnamaldehyde and cinnamic acid in blood by HPLC. Semantic Scholar. Available at: [Link]

  • Yuan, J., et al. (1995). Quantitation of Cinnamaldehyde and Cinnamic Acid in Blood by HPLC. Journal of Analytical Toxicology, 19(2), 97-100. Available at: [Link]

  • Wang, X., et al. (2020). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. ResearchGate. Available at: [Link]

  • de Miranda, A. S., et al. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology, 11(15), 5038-5056. Available at: [Link]

  • Fukumoto, H., et al. (2013). Enhanced antiamyloidal activity of hydroxy cinnamic acids by enzymatic esterification with alkyl alcohols. BioFactors, 39(6), 616-622. Available at: [Link]

  • Cheng, W., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8093-8113. Available at: [Link]

  • Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Approaches for the enzymatic synthesis of alkyl hydroxycinnamates and applications thereof. Semantic Scholar. Available at: [Link]

  • Goodby, J. W., et al. (2015). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 3(3), 63-67. Available at: [Link]

  • Wu, T., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 937000. Available at: [Link]

  • Zhang, S., et al. (2009). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-methoxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic rationale behind experimental choices, providing you with robust troubleshooting strategies and detailed protocols to enhance your reaction yield and product purity.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable intermediate in pharmaceutical development, is typically achieved through condensation reactions. The two most prevalent and well-documented methods are the Knoevenagel Condensation and the Perkin Reaction . While both can yield the desired product, they differ significantly in their reaction conditions, catalyst systems, and typical outcomes. The Knoevenagel condensation is often favored for its milder conditions and potentially higher yields compared to the high-temperature requirements of the Perkin reaction.[1]

A third, more modern approach involves the Palladium-catalyzed Heck Reaction , which offers an alternative route for carbon-carbon bond formation.[2][3]

This guide will focus primarily on troubleshooting the Knoevenagel and Perkin reactions, as they are the most accessible methods for many laboratories.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a detailed, actionable solution.

Issue 1: Consistently Low Yield in Knoevenagel Condensation

Question: I am attempting to synthesize this compound via the Knoevenagel condensation of 2-Fluoro-4-methoxybenzaldehyde with malonic acid, using a pyridine/piperidine catalyst system. My yields are consistently below 40%. What are the likely causes and how can I improve this?

Answer: Low yields in the Knoevenagel condensation are a frequent challenge, but systematic optimization can lead to significant improvements. The primary causes often relate to suboptimal reaction conditions, catalyst inefficiency, or competing side reactions.

Common Causes & Optimization Strategies:

  • Suboptimal Temperature Control: The Knoevenagel condensation is temperature-sensitive. While heating is required to drive the reaction and subsequent decarboxylation, excessive temperatures can promote the unwanted decarboxylation of the final product into 4-methoxystyrene or lead to polymerization by-products.[1][4]

    • Recommendation: Begin with a reaction temperature in the range of 80-100°C and monitor the reaction progress closely using Thin Layer Chromatography (TLC).[4] Avoid aggressive, prolonged heating. An optimal balance must be struck to ensure the reaction proceeds to completion without degrading the product.

  • Incorrect Catalyst Ratio or Choice: The base catalyst is critical for the initial condensation step.[4] An improper amount or choice of catalyst can stall the reaction.

    • Recommendation: The combination of pyridine as a solvent and a catalytic amount of piperidine is a classic choice. However, other tertiary amines like triethylamine (TEA) can also be effective, sometimes offering comparable yields under solvent-free or toluene-based systems.[5] Ensure your reagents are high purity, as impurities can poison the catalyst.

  • Quality of Starting Materials: The purity of your starting materials is paramount. Impurities in the 2-Fluoro-4-methoxybenzaldehyde can introduce competing side reactions, while low-quality malonic acid can affect reactivity.[4]

    • Recommendation: Use freshly purified 2-Fluoro-4-methoxybenzaldehyde if possible. Malonic acid should be a fine, dry powder.

  • Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. While not always explicitly managed in simpler setups, in sluggish reactions, its removal can be beneficial.

    • Recommendation: If using a solvent like toluene, consider using a Dean-Stark apparatus to remove water azeotropically as it forms.

Troubleshooting Workflow: Knoevenagel Condensation

Here is a logical workflow to diagnose and resolve low-yield issues.

Knoevenagel_Troubleshooting start Low Yield (<40%) check_purity Verify Purity of Starting Materials (Aldehyde, Malonic Acid) start->check_purity check_temp Optimize Reaction Temperature (TLC Monitoring, 80-100°C) check_purity->check_temp Purity Confirmed success Yield Improved check_purity->success Impurity Found & Rectified check_catalyst Evaluate Catalyst System (Pyridine/Piperidine vs. TEA) check_temp->check_catalyst No Improvement check_temp->success Yield Improves check_solvent Consider Solvent Effects (Toluene vs. Solvent-Free) check_catalyst->check_solvent No Improvement check_catalyst->success Yield Improves check_solvent->success Yield Improves

Caption: A decision tree for troubleshooting low yields in the Knoevenagel reaction.

Issue 2: Poor Yield and Tar Formation in the Perkin Reaction

Question: I am using the Perkin reaction with 2-Fluoro-4-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate. The reaction requires high temperatures (~180°C), and I am getting a low yield of impure product mixed with a significant amount of dark, tarry material. How can I clean this up?

Answer: The Perkin reaction is notorious for requiring harsh conditions, which can often lead to side reactions and the formation of polymeric tars.[6] Optimizing both the reaction and the workup is critical for success.

Common Causes & Optimization Strategies:

  • Excessive Temperature or Reaction Time: The high temperatures needed for the Perkin reaction can cause thermal degradation of both the starting materials and the product.[6][7] Aromatic aldehydes, especially in the presence of a base, can also self-condense.[1]

    • Recommendation: Carefully control the reaction temperature using an oil bath and a temperature controller. Do not exceed the recommended temperature. Monitor the reaction by TLC (if feasible) to avoid unnecessarily long heating times. Some modern approaches use microwave irradiation to dramatically reduce reaction times, which can minimize byproduct formation.[6]

  • Moisture Contamination: The Perkin reaction is highly sensitive to moisture. Water will hydrolyze the acetic anhydride, consuming it and quenching the reaction.

    • Recommendation: Use freshly opened or distilled acetic anhydride. The sodium acetate catalyst must be completely anhydrous.[6] It is good practice to dry the sodium acetate in an oven before use. The reaction should be assembled under a dry atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of anhydride to aldehyde can lead to incomplete conversion or increased side reactions.

    • Recommendation: A typical molar ratio is a slight excess of acetic anhydride relative to the aldehyde. Refer to established protocols for guidance.[7]

Optimized Workup Protocol for Perkin Reaction

A robust workup procedure is essential to separate the desired acid from the tarry byproducts and unreacted starting materials.

  • Initial Quench: After cooling, cautiously pour the reaction mixture into a large volume of water. If the reaction was performed under basic conditions, the cinnamic acid will be in its salt form.

  • Steam Distillation (Optional but Recommended): To remove the highly volatile unreacted 2-Fluoro-4-methoxybenzaldehyde, perform a steam distillation on the aqueous mixture. This is highly effective at removing aldehyde impurities.

  • Basification and Filtration: Make the aqueous solution strongly basic by adding a sodium carbonate or sodium hydroxide solution. This ensures all the cinnamic acid is converted to its water-soluble sodium salt. The insoluble tarry polymers can then be removed by filtration, perhaps through a pad of Celite to aid separation.

  • Decolorization: The resulting aqueous filtrate may still be colored. Treat it with activated charcoal and heat gently for 15-20 minutes, then filter while hot to remove the charcoal and adsorbed colored impurities.

  • Precipitation and Isolation: Cool the clear, decolorized filtrate in an ice bath. Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2).[7] The this compound will precipitate as a solid.

  • Final Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. For highest purity, recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture.[4]

Perkin_Workup start Crude Perkin Reaction Mixture (Product + Tar + Unreacted Aldehyde) quench Pour into Water start->quench basify Basify with Na2CO3 (Dissolves Acid as Salt) quench->basify filter_tar Filter to Remove Tarry Polymers basify->filter_tar decolorize Treat Aqueous Layer with Activated Charcoal filter_tar->decolorize filter_charcoal Hot Filtration to Remove Charcoal decolorize->filter_charcoal acidify Cool and Acidify with HCl (Precipitates Pure Acid) filter_charcoal->acidify isolate Isolate via Vacuum Filtration, Wash with Cold Water, and Dry acidify->isolate final_product Pure this compound isolate->final_product

Caption: A flowchart for the purification and workup of a Perkin reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route should I choose: Knoevenagel or Perkin?

A1: The choice depends on your laboratory's capabilities and desired outcome. The Knoevenagel condensation is generally the superior choice for lab-scale synthesis due to its milder conditions, typically higher yields, and simpler workup.[1] The Perkin reaction, while classic, requires high temperatures that can be difficult to manage and often result in more byproducts.[6]

FeatureKnoevenagel CondensationPerkin Reaction
Typical Yield Good to Excellent (60-90%)[8]Fair to Good (30-75%)[9]
Temperature Moderate (80-120°C)[4]High (160-190°C)[6][7]
Reagents Aldehyde, Malonic AcidAldehyde, Acetic Anhydride
Catalyst Weak Base (Pyridine, Piperidine, TEA)[5][10]Alkali Salt (Anhydrous NaOAc)[11]
Key Challenge Potential for product decarboxylation[1]Tar formation, harsh conditions[6]
Recommendation Preferred for lab-scale synthesis Viable, but requires careful control

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of techniques should be used.

  • Melting Point: Compare the observed melting point of your product with the literature value. A sharp melting point close to the expected value is a good indicator of purity. The melting point of the related 2-Fluoro-4-methoxybenzoic acid is 194-198°C, but the cinnamic acid derivative will differ.[12]

  • Spectroscopy:

    • ¹H NMR: This is the most powerful tool. You should see characteristic peaks for the vinyl protons of the cinnamic acid double bond (typically with a large coupling constant, J ≈ 16 Hz, for the trans isomer), aromatic protons, and the methoxy group protons.

    • ¹³C NMR: Will confirm the number of unique carbons and their chemical environment.

    • FT-IR: Look for the characteristic C=O stretch of the carboxylic acid and the C=C stretch of the alkene.

  • Chromatography (TLC/LC-MS): Thin Layer Chromatography can quickly assess purity against a standard. Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight and provide a more accurate purity assessment.

Q3: My final product is slightly off-white or yellow. How can I decolorize it?

A3: A slight coloration is common and usually due to minor, highly conjugated impurities.

  • Recrystallization: This is the most effective method. Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and allow it to cool slowly.[1][4] The pure product should crystallize out, leaving the impurities in the mother liquor.

  • Charcoal Treatment: If recrystallization alone is insufficient, you can add a small amount of activated charcoal to the hot solution before filtering it.[1] The charcoal will adsorb many colored impurities. Be sure to filter the hot solution to remove the charcoal before cooling. Use charcoal sparingly, as it can also adsorb some of your product.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 4). The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity.
  • Blog. (2025, October 21). How to optimize the synthesis process of cinnamic derivatives?.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile.
  • Wikipedia. (n.d.). Perkin reaction. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved January 17, 2026, from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved January 17, 2026, from [Link]

  • Scribd. (2020, September 24). Perkin Reaction | PDF. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Retrieved January 17, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities | Abstract. Retrieved January 17, 2026, from [Link]

  • bepls. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved January 17, 2026, from [Link]

  • University of Groningen research portal. (n.d.). The Heck reaction in the production of fine chemicals. Retrieved January 17, 2026, from [Link]

  • Asian Journal of Chemistry. (2017, May 13). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved January 17, 2026, from [Link]

  • Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-4-methoxycinnamic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Fluoro-4-methoxycinnamic acid. This guide is designed to provide you with in-depth troubleshooting strategies and practical, step-by-step protocols to address the solubility challenges commonly encountered with this and other hydrophobic compounds in in vitro assays. Our goal is to empower you with the knowledge to ensure the accuracy and reproducibility of your experimental results.

I. Frequently Asked Questions (FAQs): The Basics of Solubility

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in my cell culture medium?

A1: this compound, like many cinnamic acid derivatives, is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. This is due to its chemical structure, which is predominantly non-polar. When you introduce a concentrated stock solution (likely in an organic solvent like DMSO) into the aqueous medium, the compound can "crash out" or precipitate as it is no longer in a favorable solvent environment.[1]

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to the media. What's happening?

A2: This is a classic solubility issue. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar and polar compounds, its ability to keep a hydrophobic compound in solution diminishes significantly upon high dilution in an aqueous medium.[2] The final concentration of DMSO in your culture medium is often too low to maintain the solubility of the this compound, leading to precipitation.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The cytotoxicity of DMSO varies between cell lines and depends on the duration of exposure. As a general guideline, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxic effects.[3] However, it is crucial to determine the specific tolerance of your cell line. Studies have shown that some cell lines experience reduced viability at DMSO concentrations as low as 0.3125%, while others can tolerate up to 1%.[4] It is always recommended to include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[3]

Q4: Can I just filter out the precipitate?

A4: Filtering out the precipitate is not recommended. This action removes an unknown amount of your compound, leading to an inaccurate final concentration in your assay.[3] This will compromise the integrity and reproducibility of your results. The most effective approach is to address the root cause of the precipitation.

II. Troubleshooting Guides: From Stock to Assay

This section provides detailed troubleshooting workflows for common precipitation issues encountered during experimental procedures.

Troubleshooting Workflow: Precipitation During Assay Setup

A Precipitation observed in 96-well plate B Was the compound stock solution clear? A->B C Re-dissolve stock. Consider gentle warming or vortexing. B->C No D Was the final compound concentration too high? B->D Yes E Lower the final working concentration. D->E Yes F Was the final solvent concentration too low? D->F No G Increase final DMSO concentration (within cell tolerance). F->G Yes H Was the dilution performed too rapidly? F->H No I Perform serial dilutions in pre-warmed media. H->I Yes J Is the media pH optimal for solubility? H->J No K Adjust media pH (if compatible with cells). J->K No L Consider alternative solubilization methods (e.g., cyclodextrins). J->L Yes

Caption: Decision tree for troubleshooting compound precipitation.

Issue 1: Compound Precipitation Upon Addition to Cell Culture Media

Scenario: You have a clear stock solution of this compound in DMSO. Upon adding it to your cell culture medium, a precipitate forms immediately.

Root Causes and Solutions:

  • High Final Concentration: The final concentration of the compound in the media may exceed its aqueous solubility limit.

    • Solution: Decrease the final working concentration of this compound. It is advisable to perform a preliminary solubility test to determine the maximum soluble concentration in your specific cell culture medium.[1]

  • Rapid Dilution: Adding a concentrated stock solution directly to a large volume of media can cause a rapid solvent exchange, leading to the compound "crashing out."

    • Solution: Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Adding the compound dropwise while gently vortexing the media can also help.

  • Low Temperature of Media: The solubility of most compounds decreases at lower temperatures.

    • Solution: Always use pre-warmed (37°C) cell culture media for your dilutions.[1]

  • High Solvent Concentration in Final Solution: While a solvent like DMSO is necessary for the initial dissolution, a high final concentration can be toxic to cells. Conversely, a very low final concentration may not be sufficient to keep the compound in solution.

    • Solution: Aim for the highest tolerable final DMSO concentration for your specific cell line (typically 0.1% to 0.5%).[3] This can help to improve the solubility of the compound. Always include a vehicle control with the same final DMSO concentration.

Issue 2: Delayed Precipitation in the Incubator

Scenario: The media containing this compound appears clear initially, but after a few hours or days in the incubator, you observe a crystalline or cloudy precipitate.

Root Causes and Solutions:

  • Evaporation of Media: In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.

    • Solution: Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[5]

  • Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.

    • Solution: Minimize the time that culture vessels are outside the incubator.[1]

  • pH of the Media: The pH of the cell culture medium can change over time due to cellular metabolism. For ionizable compounds like cinnamic acids, a change in pH can significantly affect solubility.

    • Solution: Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.

  • Compound Instability: The compound itself might be unstable in the culture medium over time, leading to degradation and precipitation of the less soluble degradation products.

    • Solution: Consider preparing fresh media with the compound more frequently for long-term experiments.

III. Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for preparing solutions and utilizing solubility-enhancing techniques.

Protocol 1: Preparing a Stock Solution in DMSO
  • Determine the Desired Stock Concentration: Based on your experimental needs and the molecular weight of this compound (196.17 g/mol ), calculate the mass of the compound required to achieve your desired stock concentration (e.g., 10 mM, 50 mM).

  • Weigh the Compound: Accurately weigh the calculated mass of this compound using an analytical balance.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Serial Dilution in a 96-Well Plate

This protocol is for preparing a range of concentrations for a dose-response experiment.

  • Prepare the Diluent: Fill the required wells of a 96-well plate with pre-warmed cell culture medium.

  • Initial Dilution: Add a calculated volume of your stock solution to the first well to achieve the highest desired concentration. Mix thoroughly by pipetting up and down several times.

  • Serial Transfer: Transfer a fixed volume of the solution from the first well to the second well (containing only medium). Mix thoroughly.

  • Repeat: Continue this process for the subsequent wells, using a fresh pipette tip for each transfer to avoid carryover.[6]

  • Vehicle Control: Include wells with the highest concentration of the vehicle (e.g., DMSO) used in the dilutions but without the compound.

cluster_0 Serial Dilution Workflow A Stock Solution B Highest Concentration Well A->B Add to media C Serial Transfer & Mix B->C D Repeat for desired concentrations C->D Continue transfer E Final Assay Plate D->E

Caption: Workflow for preparing serial dilutions.

Protocol 3: Using pH Adjustment to Enhance Solubility

Cinnamic acids are weak acids, and their solubility can be significantly increased at a pH above their pKa.[6]

  • Prepare a Concentrated Stock in Alkaline Solution: Dissolve the compound in a small amount of a dilute basic solution, such as 0.1 M NaOH, to deprotonate the carboxylic acid group, forming a more soluble salt.

  • Neutralize Carefully: Slowly add this concentrated stock to your pre-warmed cell culture medium while gently stirring. The buffering capacity of the medium should bring the pH back to a physiologically acceptable range.

  • Verify Final pH: After adding the compound, check the final pH of the medium to ensure it is within the optimal range for your cells.

  • Caution: Be aware that a higher pH might accelerate the degradation of some compounds.[6] A balance between solubility and stability must be found.

Protocol 4: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][7] HP-β-CD is a commonly used derivative in cell culture applications.[8][9]

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in water or your basal cell culture medium (e.g., 10-40% w/v). This solution can be filter-sterilized.

  • Complexation:

    • Method A (Co-evaporation): Dissolve both this compound and HP-β-CD in a suitable organic solvent (e.g., ethanol). Evaporate the solvent under vacuum to obtain a solid complex. This complex can then be dissolved in your cell culture medium.

    • Method B (Kneading): Make a paste of HP-β-CD with a small amount of water. Add the compound and knead thoroughly. Dry the mixture and then dissolve it in the medium.

    • Method C (Direct Dissolution): Add the solid compound to the pre-formed HP-β-CD solution and stir or sonicate until the compound is dissolved.[10] This process may take several hours.

  • Determine Optimal Ratio: The optimal molar ratio of the compound to HP-β-CD for maximum solubility should be determined experimentally through phase solubility studies.

  • Cell Viability Control: It is important to test the effect of the HP-β-CD solution alone on your cells to ensure it is not causing any cytotoxicity at the final concentration used.

IV. Data Summary Tables

Table 1: Recommended Final Solvent Concentrations in Cell Culture

SolventRecommended Max. ConcentrationCell Line DependencyReference
DMSO0.1% - 0.5%High (some cell lines are more sensitive)[3]
Ethanol< 1%Moderate[4]

Table 2: Solubility of p-Methoxycinnamic Acid (A Structural Analog)

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[4][11]
MethanolSoluble[4]
EthanolSoluble[12][13]
Ethyl AcetateSoluble[12][13]

Note: This data is for p-methoxycinnamic acid and should be used as a guideline. The solubility of this compound should be determined empirically.

V. Conclusion

Overcoming the solubility challenges of this compound in in vitro assays is achievable with a systematic and informed approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies and protocols outlined in this guide, researchers can ensure the delivery of their compound of interest at the desired concentration, leading to more reliable and reproducible data. Always remember to validate your chosen solubilization method for compatibility with your specific cell line and assay.

VI. References

  • Benchchem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

  • Benchchem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.

  • ResearchGate. (n.d.). Serial dilution procedure in a 96-well plate.

  • AK Scientific Inc. (2026). 1588504-91-9 2-Fluoro-4-(trifluoromethoxy)cinnamic acid.

  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.

  • Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations).

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

  • ChemicalBook. (n.d.). 4-METHOXYCINNAMIC ACID CAS#: 943-89-5.

  • Sigma-Aldrich. (n.d.). Cat. No. H-107 2-HYDROXYPROPYL-β-CYCLODEXTRIN.

  • MilliporeSigma. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.

  • BuyersGuideChem. (n.d.). This compound suppliers and producers.

  • American University. (2023, August 4). Solubility of esters of p-methoxycinnamic acid in surfactant solutions.

  • ChemicalBook. (n.d.). 4-METHOXYCINNAMIC ACID.

  • ResearchGate. (n.d.). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs.

  • PubMed. (n.d.). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs.

  • YouTube. (2023, January 2). How to prepare a Serial Dilution.

  • MDPI. (n.d.). Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods.

  • Guidechem. (n.d.). CAS 682805-00-1 | this compound - Suppliers list.

  • ChemicalBook. (n.d.). 4-Methoxycinnamic acid.

  • ResearchGate. (2021, September 27). Solubility issue of guest compound while preparing inclusion complex with cyclodextrin.

  • National Center for Biotechnology Information. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?

  • Sunway Pharm Ltd. (n.d.). 2-FLUORO-4-METHOXYCINNAMICACID - CAS:696589-22-7.

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.

  • BLD Pharm. (n.d.). 913699-84-0|4-Fluoro-2-methoxycinnamic acid.

  • CBU. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.

Sources

Technical Support Center: Purification of 2-Fluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Fluoro-4-methoxycinnamic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and encountering challenges in achieving the desired purity. As a substituted cinnamic acid, this molecule presents a unique set of purification hurdles that require a systematic and well-understood approach. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues that may arise during the purification of this compound.

Question 1: My NMR spectrum shows a persistent aldehydic proton signal. How can I remove the unreacted 2-fluoro-4-methoxybenzaldehyde starting material?

Answer: This is a classic purification challenge where a neutral impurity is mixed with an acidic product. The most effective method for this separation is an acid-base extraction, which leverages the acidic nature of your target compound's carboxylic acid group.[1][2][3]

Causality: The carboxylic acid of this compound will react with a weak base, such as sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH), to form a water-soluble carboxylate salt.[3][4] The unreacted aldehyde, being a neutral compound, will not react and will remain in the organic solvent layer. This difference in solubility is the basis for the separation.

Recommended Protocol: See "Experimental Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities" below for a step-by-step guide.

Question 2: After purification, my product's melting point is broad, and HPLC analysis shows multiple peaks. How do I remove other acidic or closely related impurities?

Answer: A broad melting point and multiple HPLC peaks suggest the presence of impurities that are structurally similar to your product, such as positional isomers or byproducts from the synthesis (e.g., 3-hydroxy-4-methoxycinnamic acid).[5][6] While acid-base extraction is excellent for removing neutral compounds, separating a mixture of acids requires a more refined technique like recrystallization or, in difficult cases, column chromatography.

Primary Solution: Recrystallization. This technique purifies solid compounds based on differences in solubility. The goal is to find a solvent (or solvent system) that dissolves your target compound and impurities at a high temperature but allows only your desired compound to crystallize upon cooling, leaving the impurities behind in the solution. For cinnamic acid derivatives, mixed-solvent systems are often highly effective.[7]

Key Considerations for Recrystallization:

  • Solvent Selection is Critical: The ideal solvent should poorly dissolve your compound at room temperature but dissolve it completely at its boiling point.

  • Mixed Solvents: When a single perfect solvent cannot be found, a two-solvent system is used. One solvent should readily dissolve the compound (the "soluble solvent"), while the other should not (the "insoluble solvent").[7] For cinnamic acids, combinations like methanol/water or ethanol/water are common starting points.[8][9]

Secondary Solution: Column Chromatography. If recrystallization fails to provide the desired purity, column chromatography is a more powerful tool for separating compounds with similar polarities.[10][11] A silica gel column with an eluent system of hexane and ethyl acetate, often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape, is a standard approach.

Question 3: I'm struggling to induce crystallization. My compound either oils out or remains supersaturated in the solution. What can I do?

Answer: This is a common frustration in crystallization. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly. Supersaturation is when the dissolved solute exceeds the normal saturation point.

Troubleshooting Steps:

  • Ensure Proper Solvent Choice: Re-evaluate your solvent system. If the compound is too soluble, add more of the "insoluble" solvent. If it's not soluble enough, add more of the "soluble" solvent.[7]

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Rapid cooling encourages oiling out or the formation of very small, impure crystals.[7]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This "seed crystal" provides a template for further crystallization.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and re-concentrate the solution. Then, attempt the cooling process again.

Question 4: I'm concerned about the thermal stability of my compound. Could my purification process be causing degradation?

Answer: Yes, thermal degradation is a valid concern, especially during steps that involve heating, such as recrystallization or solvent evaporation. While the carbon-fluorine bond generally adds to molecular stability[12][13], the conjugated system in cinnamic acids can be susceptible to heat and light.[14]

Preventative Measures:

  • Minimize Heating Time: During recrystallization, heat the solution only long enough to fully dissolve the solid. Avoid prolonged refluxing.[8]

  • Use a Water Bath: A steam or water bath provides more gentle and uniform heating than a hot plate, reducing the risk of localized overheating and decomposition.

  • Rotary Evaporation under Reduced Pressure: When removing solvents, use a rotary evaporator. The reduced pressure allows the solvent to boil at a much lower temperature, protecting your compound.

  • Drying: Dry the final product in a vacuum oven at a modest temperature (e.g., 40-50°C) rather than a high-temperature oven.[15]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in crude this compound? A: Impurities typically stem from the synthetic route. Common examples include unreacted starting materials (e.g., 2-fluoro-4-methoxybenzaldehyde), the cis-isomer of the product, and potential side-products from the reaction (e.g., other substituted cinnamic acids or benzoic acids).[6][16]

Q: How do I choose the right solvent for recrystallization? A: The principle of "like dissolves like" is a good starting point. Since your compound is moderately polar, polar solvents should be tested. Small-scale solubility tests are essential. Place a few milligrams of your crude product in separate test tubes and add ~0.5 mL of different solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene). A good candidate will not dissolve the compound at room temperature but will dissolve it upon heating.

SolventBoiling Point (°C)Suitability for Cinnamic Acid Derivatives
Water100Good "insoluble" solvent in mixed systems.[7]
Ethanol78Often a good "soluble" solvent.[8][9]
Methanol65Good "soluble" solvent; lower boiling point is gentle on the compound.[7][9]
Ethyl Acetate77Can be a good single solvent for some derivatives.[17][18]
Toluene111Useful for less polar impurities.[19]

Q: What is the best way to assess the purity of my final product? A: A combination of techniques is always best for a comprehensive assessment:

  • Melting Point: A sharp melting point within a narrow range (1-2°C) is a good indicator of purity. Compare it to the literature value.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate and quantify even minor impurities and isomers.[14][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level (~1% or higher).

Q: How can I separate the cis and trans isomers? A: The trans (or E) isomer is typically the thermodynamically more stable and less soluble product.[6] Therefore, recrystallization often enriches the trans isomer, as the less stable cis isomer tends to remain in the mother liquor. For complete separation of stubborn isomeric mixtures, preparative HPLC or column chromatography is the most effective method.

Visualized Workflows
Purification Logic Flowchart

crude Crude Product (Target Acid + Neutral Impurities) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Extract with Aqueous Base (e.g., NaHCO₃ solution) dissolve->extract layers Separate Layers extract->layers organic Organic Layer (Contains Neutral Impurities) layers->organic Discard aqueous Aqueous Layer (Contains Water-Soluble Carboxylate Salt) layers->aqueous acidify Acidify Aqueous Layer (e.g., add HCl) aqueous->acidify precipitate Precipitate Forms (Crude Acid) acidify->precipitate filter Filter & Dry precipitate->filter recrystallize Recrystallize from Optimal Solvent System filter->recrystallize pure Pure this compound recrystallize->pure cluster_org Organic Layer (e.g., Ether) cluster_aq Aqueous Layer Acid_Org R-COOH (Insoluble in Water) Base + NaHCO₃ (aq) Acid_Org->Base Impurity_Org Neutral Impurity (Insoluble in Water) Impurity_Org->Base Impurity_Org_Final Neutral Impurity (Separated) Impurity_Org->Impurity_Org_Final Remains in Organic Layer Salt_Aq R-COO⁻ Na⁺ (Soluble in Water) Base->Salt_Aq Reaction

Caption: Separation of acidic product from neutral impurities.

Experimental Protocols
Experimental Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

Objective: To separate this compound from neutral impurities (e.g., unreacted aldehyde).

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent like diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • pH paper or meter

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 50 mL for 1 gram of crude material) in an Erlenmeyer flask. Transfer the solution to a separatory funnel.

  • First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves from the acid-base reaction. Shake more vigorously for 1-2 minutes. [4]3. Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean beaker or flask labeled "Aqueous Layer 1".

  • Second Extraction: Add a fresh portion of NaHCO₃ solution to the organic layer remaining in the funnel. Shake and separate as before. Combine this second aqueous extract with "Aqueous Layer 1".

  • Combine Aqueous Layers: The combined aqueous layers now contain the sodium salt of your desired product. Wash this aqueous solution with a small amount of fresh ethyl acetate (e.g., 20 mL) to remove any last traces of organic impurities. Discard this ethyl acetate wash. [14]6. Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring. You will see a white precipitate of your purified carboxylic acid forming. Continue adding acid until the solution is acidic (pH ~2), as checked with pH paper. [4][19]7. Isolation: Collect the white precipitate by suction filtration using a Büchner funnel. [1]8. Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

Experimental Protocol 2: Recrystallization from a Mixed Solvent (Methanol/Water)

Objective: To achieve high purity of this compound by removing closely related impurities.

Materials:

  • Partially purified this compound (from acid-base extraction)

  • Methanol ("soluble" solvent)

  • Deionized water ("insoluble" solvent)

  • Erlenmeyer flask

  • Hot plate or water bath

  • Watch glass

  • Büchner funnel and filter paper

Procedure:

  • Initial Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid completely. Add the solvent in small portions and bring the solution to a gentle boil between additions. [7]2. Induce Cloudiness: While the solution is still hot, add deionized water dropwise until the solution becomes faintly but persistently cloudy. This indicates that the solution is saturated. [7]3. Clarify the Solution: Add a few more drops of hot methanol, just enough to make the solution clear again. At this point, you have an ideal hot, saturated solution. [7]4. Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this time. You should see crystals begin to form. [7]5. Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the purified crystals by suction filtration. Wash the crystals with a small amount of ice-cold water or an ice-cold methanol/water mixture.

  • Drying: Dry the pure crystals in a vacuum oven.

References
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • Acid–base extraction - Wikipedia. Wikipedia. [Link]

  • Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. (2014). SCIRP. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Recrystallization of Cinnamic acid and Tryptamine Part I. (2020, October 9). YouTube. [Link]

  • Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. (2006). PubMed. [Link]

  • Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. ResearchGate. [Link]

  • 3.6D: Mixed Solvent Crystallization - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC - NIH. [Link]

  • Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. ResearchGate. [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC - NIH. [Link]

  • The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-FLUORO-4-METHOXYCINNAMICACID. Sunway Pharm Ltd. [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cinnamic acid and its Impurities. Pharmaffiliates. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. [Link]

  • The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides. PubMed Central. [Link]

  • Solubilities of trans-cinnamic acid. ResearchGate. [Link]

  • Cinnamic Acid Impurities and Related Compound. Veeprho. [Link]

  • 4-Fluoro-2-methoxycinnamic acid. BuyersGuideChem. [Link]

  • 4-Methoxycinnamic Acid. PubChem. [Link]

  • Solubility studies of trans-cinnamic acid in mixed solvents. CORE. [Link]

  • Method for obtaining high-purity cinnamic acid.
  • Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. ResearchGate. [Link]

  • Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex. PMC - PubMed Central. [Link]

Sources

stability of 2-Fluoro-4-methoxycinnamic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. We will explore potential degradation pathways, offer troubleshooting advice for common issues, and provide validated protocols to ensure the integrity of your results.

Introduction: Understanding the Molecule

This compound is a substituted aromatic compound featuring three key functional groups that dictate its chemical behavior: a carboxylic acid, an alkene (part of the α,β-unsaturated system), and a substituted phenyl ring. The fluorine atom at the 2-position acts as an electron-withdrawing group, while the methoxy group at the 4-position is electron-donating.[1] This electronic interplay, combined with the reactivity of the acrylate system, governs the molecule's stability across different pH conditions. This guide will help you anticipate and manage these properties in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns are degradation through decarboxylation, potential hydrolysis of the methoxy group under harsh acidic conditions, and cis-trans isomerization of the double bond, particularly under photolytic stress.[2][3] The α,β-unsaturated carboxylic acid structure is susceptible to decarboxylation (loss of CO₂), especially at elevated temperatures or under certain catalytic conditions.[4][5][6]

Q2: How does pH affect the solubility and stability of the compound?

A2: As a carboxylic acid, its solubility is highly pH-dependent. In acidic solutions (pH < pKa), it will exist in its protonated, less polar form, which typically has lower aqueous solubility.[7] In neutral to alkaline solutions (pH > pKa), it will be deprotonated to its more soluble carboxylate salt. However, while solubility increases at higher pH, alkaline conditions can sometimes promote oxidation or other base-catalyzed degradation pathways.[7]

Q3: My solution of this compound turned yellow after being stored at a basic pH. What is happening?

A3: Discoloration, such as yellowing or browning, in formulations containing phenolic or methoxy-substituted compounds is often an indicator of oxidative degradation.[7] While the methoxy group is generally more stable than a hydroxyl group, harsh alkaline conditions, especially in the presence of oxygen or metal ions, can lead to the formation of colored quinone-like structures or other degradation products.

Q4: Can the compound undergo isomerization? How would I detect this?

A4: Yes, the trans (E) double bond of the cinnamic acid backbone can isomerize to the cis (Z) form, a reaction often induced by exposure to UV light.[2][3][8] This can be a significant issue in photostability studies. You can detect isomerization using a stability-indicating HPLC method, as the cis and trans isomers will typically have different retention times, allowing for their separation and quantification.[9]

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
Loss of parent compound in acidic solution over time, with a new, earlier-eluting peak in HPLC. Acid-catalyzed decarboxylation or hydrolysis. Under acidic conditions and/or heat, the molecule may lose CO₂ to form 2-fluoro-4-methoxystyrene.[10] Alternatively, harsh acidic conditions could potentially hydrolyze the methoxy ether bond to yield 2-fluoro-4-hydroxycinnamic acid.1. Confirm Identity: Use LC-MS to determine the mass of the new peak. A mass loss of 44 Da suggests decarboxylation. A mass loss of 14 Da (CH₂) suggests hydrolysis of the methoxy group. 2. Mitigate: Work at lower temperatures. Ensure the pH of your solution is not unnecessarily low. If using an acidic mobile phase for HPLC, analyze samples promptly after preparation.
Poor peak shape (tailing) in reversed-phase HPLC. Mobile phase pH is too close to the compound's pKa. When the pH is near the pKa, the compound exists as a mixture of its protonated and deprotonated forms, leading to poor chromatography.[11]Adjust mobile phase pH. For a clean, sharp peak for an acidic compound, adjust the mobile phase pH to be at least 2 units below the pKa (e.g., pH 2.5-3.0 with phosphoric or formic acid). This ensures the compound is fully protonated.[9][11]
Appearance of multiple new peaks after exposure to light. Photodegradation. This could involve a combination of cis-trans isomerization and oxidative degradation of the aromatic ring or side chain.[2][3] Methoxy groups have been shown to play an important role in the photostability of related compounds.[12]1. Protect from Light: Prepare and store all solutions in amber vials or protect them from light with aluminum foil. 2. Characterize Degradants: Use a photodiode array (PDA) detector to check the UV spectra of the new peaks. Isomers will have similar spectra to the parent, while other degradants will differ. Use LC-MS for mass identification.
No significant degradation observed under stress conditions (forced degradation). The compound is highly stable under the applied conditions, or the conditions are too mild. Cinnamic acids can be quite stable, and the fluoro and methoxy groups can enhance this stability.[13][14]Increase the severity of the stress. Use a higher concentration of acid/base (e.g., move from 0.1 M to 1 M HCl), increase the temperature, or extend the exposure time. The goal of forced degradation is to achieve 5-20% degradation to prove the method is stability-indicating.[15][16]

Experimental Protocols & Methodologies

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products.

1. Instrumentation & Conditions:

  • HPLC System: A gradient HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 30 70
    20.0 30 70
    22.0 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm (or scan with PDA to find λmax).

  • Injection Volume: 10 µL.

2. Solution Preparation:

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of diluent.

  • Working Standard (50 µg/mL): Dilute the stock solution appropriately with the diluent.

3. Method Validation:

  • The method should be validated according to ICH guidelines (Q2(R1)), assessing parameters like specificity, linearity, precision, accuracy, and robustness to ensure it is stability-indicating.[9]

Protocol 2: Forced Degradation Study

This study exposes the compound to harsh conditions to intentionally generate degradation products and test the specificity of the analytical method.[15][16]

1. Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in the diluent.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. At timed intervals (e.g., 2, 8, 24h), withdraw an aliquot, cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~50 µg/mL for HPLC analysis.[11]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. At timed intervals, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.[11]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. At timed intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store a vial of the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 48 hours. Prepare samples for HPLC analysis.

  • Photolytic Degradation: Expose a thin layer of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Sample and analyze.

3. Analysis and Data Summary:

  • Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

  • Calculate the percentage of degradation and the relative retention times of any new peaks.

Hypothetical Data from Forced Degradation Study

The table below summarizes potential outcomes from a forced degradation study.

Stress Condition% Assay of Parent CompoundMajor Degradant Peak (Relative Retention Time)Potential Identity of Degradant
Control (t=0) 100%N/AN/A
1 M HCl, 80°C, 24h 85.2%0.652-Fluoro-4-methoxystyrene (Decarboxylation)
1 M NaOH, RT, 8h 94.5%1.15Oxidative product
30% H₂O₂, RT, 24h 91.8%0.88Side-chain oxidation product
Heat (Solid), 80°C, 48h 98.9%N/AStable
UV/Vis Light 89.1%0.92cis-2-Fluoro-4-methoxycinnamic acid

Visualized Workflows and Degradation Pathways

The following diagrams illustrate the experimental workflow for stability testing and the potential chemical transformations this compound may undergo.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution of 2-F-4-MeO-Cinnamic Acid Acid Acid Hydrolysis (1 M HCl, 80°C) Stock->Acid Expose to Stress Base Base Hydrolysis (1 M NaOH, RT) Stock->Base Expose to Stress Ox Oxidation (30% H₂O₂, RT) Stock->Ox Expose to Stress Therm Thermal (80°C, Solution/Solid) Stock->Therm Expose to Stress Photo Photolytic (UV/Vis Light) Stock->Photo Expose to Stress Neutralize Neutralize & Dilute (for Acid/Base Samples) Acid->Neutralize Base->Neutralize HPLC Analyze via Stability-Indicating HPLC-UV/PDA Method Ox->HPLC Therm->HPLC Photo->HPLC Neutralize->HPLC LCMS Characterize Degradants (LC-MS/MS) HPLC->LCMS If degradants > threshold

Caption: Experimental workflow for forced degradation studies.

G Parent This compound (trans-isomer) Isomer cis-isomer Parent->Isomer  UV Light (Isomerization) Decarboxylated 2-Fluoro-4-methoxystyrene Parent->Decarboxylated  Acid / Heat (Decarboxylation) Cleaved 2-Fluoro-4-methoxybenzoic acid Parent->Cleaved  Strong Oxidation (Side-chain cleavage) (e.g., microbial degradation [24, 32]) Demethylated 2-Fluoro-4-hydroxycinnamic acid Parent->Demethylated  Harsh Acid (Hydrolysis) Isomer->Parent  UV Light / Heat

Caption: Potential degradation pathways under different stress conditions.

References

  • Methoxylated Derivatives of Cinnamic Acid | Encyclopedia MDPI . MDPI. Available at: [Link]

  • Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production . Scientific Research Publishing. Available at: [Link]

  • Decarboxylative functionalization of cinnamic acids . Royal Society of Chemistry. Available at: [Link]

  • Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions . Royal Society of Chemistry. Available at: [Link]

  • Mechanism of the decarboxylation of cinnamic dicarboxylic acid 4a... . ResearchGate. Available at: [Link]

  • Results of forced degradation investigations of CIN under distinct... . ResearchGate. Available at: [Link]

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid . National Institutes of Health. Available at: [Link]

  • Stability improvement of UV-filter between methoxy cinnamic acid derivatives and cyclodextrins inclusion complexes based on DFT and TD-DFT investigations . PubMed. Available at: [Link]

  • (PDF) Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: Effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions . ResearchGate. Available at: [Link]

  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins | Request PDF . ResearchGate. Available at: [Link]

  • Decarboxylation of cinnamic acids using a ruthenium sawhorse . Taylor & Francis Online. Available at: [Link]

  • Process for the preparation of cinnamic esters. Google Patents.
  • On the Mechanism of Cinnamic Acid Decarboxylation in an Acid Medium . ACS Publications. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy . MDPI. Available at: [Link]

  • Method for hydrolyzing cinnamic acid esters. Google Patents.
  • Hydrolysis of Esters and Amides . Dalal Institute. Available at: [Link]

  • Forced Degradation Studies . MedCrave online. Available at: [Link]

  • 17.4: Hydrolysis of Esters and Amides . Chemistry LibreTexts. Available at: [Link]

  • 17.6: Hydrolysis of Esters and Amides . Chemistry LibreTexts. Available at: [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts . National Institutes of Health. Available at: [Link]

  • Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 . National Institutes of Health. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health. Available at: [Link]

  • Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 . ResearchGate. Available at: [Link]

  • Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens | Request PDF . ResearchGate. Available at: [Link]

  • Effect of water pH on the stability of pesticides . Michigan State University Extension. Available at: [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation . PubMed. Available at: [Link]

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Technical Support Center: Synthesis of 2-Fluoro-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-4-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and avoid potential side reactions. By understanding the underlying chemical principles and the influence of the fluoro and methoxy substituents, you can optimize your reaction conditions for higher yields and purity.

I. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for preparing this compound?

A1: The choice of synthetic route depends on available starting materials, desired scale, and stereochemical requirements. The Knoevenagel condensation is often a preferred method due to its milder reaction conditions and generally higher yields compared to the traditional Perkin reaction.[1][2] The Wittig reaction offers good control over stereochemistry, while the Heck reaction is a powerful tool for C-C bond formation but may require more optimization of catalytic conditions.[3]

Q2: How do the fluoro and methoxy substituents on the aromatic ring affect the synthesis?

A2: The electronic properties of the substituents on the starting 2-fluoro-4-methoxybenzaldehyde play a significant role. The para-methoxy group is an electron-donating group (EDG) which activates the aromatic ring but can deactivate the carbonyl group towards nucleophilic attack.[4] The ortho-fluoro group is an electron-withdrawing group (EWG) by induction but a weak resonance donor. This complex interplay can influence reaction rates and the propensity for certain side reactions. For instance, the electron-donating methoxy group can make the Cannizzaro reaction a more likely side reaction under strongly basic conditions.[5]

Q3: What is the most common side reaction to watch out for during the Knoevenagel condensation of 2-fluoro-4-methoxybenzaldehyde with malonic acid?

A3: The most common side reaction is the decarboxylation of the desired product to form 2-fluoro-4-methoxystyrene, especially at elevated temperatures.[4] Another potential side reaction, though less common with malonic acid, is the Michael addition of a second molecule of the active methylene compound to the newly formed α,β-unsaturated product.[5]

Q4: How can I ensure the formation of the trans (E)-isomer of this compound?

A4: The trans-isomer is generally the thermodynamically more stable product and is often favored in reactions like the Perkin and Knoevenagel condensations.[6][7] In the Wittig reaction, the stereochemical outcome can be controlled by the choice of ylide. Stabilized ylides tend to favor the formation of the (E)-alkene.[8]

Q5: What are the best practices for purifying the final product?

A5: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as ethanol/water, can be used. An initial aqueous work-up is crucial to remove water-soluble impurities and catalysts. For instance, after a Knoevenagel condensation, acidifying the reaction mixture will precipitate the crude product, which can then be collected and recrystallized.[4]

II. Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Scenario 1: Low or No Product Formation in Knoevenagel Condensation

Problem: After performing the Knoevenagel condensation of 2-fluoro-4-methoxybenzaldehyde with malonic acid, TLC analysis shows a significant amount of unreacted aldehyde and no desired product.

Possible Causes and Solutions:

Cause Explanation Solution
Inactive Catalyst The amine base catalyst (e.g., piperidine, pyridine) may be old or degraded.Use a fresh bottle of the amine catalyst. Consider using a different weak base like triethylamine.
Suboptimal Reaction Temperature The deactivating effect of the methoxy group on the carbonyl carbon may require gentle heating to initiate the reaction.Gently heat the reaction mixture to 40-60 °C and monitor the progress by TLC. Avoid excessive heat to prevent decarboxylation.
Insufficient Reaction Time The combined electronic effects of the substituents may slow down the reaction rate.Increase the reaction time and monitor the reaction progress by TLC until the starting aldehyde is consumed.
Presence of Water Water can hydrolyze the catalyst and interfere with the reaction.Ensure all glassware is dry and use anhydrous solvents if necessary.

Troubleshooting Workflow:

start Low/No Product catalyst Check Catalyst Activity start->catalyst temp Optimize Temperature catalyst->temp Catalyst OK time Increase Reaction Time temp->time Temp Optimized water Ensure Anhydrous Conditions time->water Still Low Yield success Successful Reaction water->success

Caption: Troubleshooting low yield in Knoevenagel condensation.

Scenario 2: Formation of a Significant Amount of Styrene Byproduct

Problem: NMR analysis of the crude product shows signals corresponding to 2-fluoro-4-methoxystyrene, indicating decarboxylation of the desired cinnamic acid.

Possible Causes and Solutions:

Cause Explanation Solution
Excessive Heat High reaction temperatures, especially during a prolonged reaction, can promote the decarboxylation of the cinnamic acid product.[4]Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed.
Strongly Basic Conditions While a base is necessary for the condensation, a high concentration of a strong base can facilitate decarboxylation.Use a catalytic amount of a weak base (e.g., piperidine, pyridine). Avoid strong bases like NaOH or KOH in this step.
Acidic Work-up at High Temperature Decarboxylation can also be catalyzed by acid at elevated temperatures.Ensure the reaction mixture is cooled to room temperature or below before acidification during the work-up.
Scenario 3: Competing Cannizzaro Reaction

Problem: Besides the desired product, you isolate 2-fluoro-4-methoxybenzyl alcohol and 2-fluoro-4-methoxybenzoic acid.

Possible Causes and Solutions:

Cause Explanation Solution
Use of a Strong Base 2-Fluoro-4-methoxybenzaldehyde lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[5] This is a disproportionation reaction where one molecule of the aldehyde is reduced to an alcohol and another is oxidized to a carboxylic acid.Avoid strong bases like sodium hydroxide or potassium hydroxide. Use a weak amine base such as piperidine or pyridine for the Knoevenagel condensation.
High Concentration of Base Even with a weaker base, a high concentration can promote side reactions.Use only a catalytic amount of the amine base (e.g., 0.1 equivalents).

Reaction Pathway Visualization:

cluster_desired Desired Knoevenagel Pathway cluster_side Undesired Cannizzaro Pathway aldehyde1 2-Fluoro-4-methoxybenzaldehyde product This compound aldehyde1->product malonic Malonic Acid malonic->product weak_base1 Weak Base (cat.) weak_base1->product aldehyde2 2-Fluoro-4-methoxybenzaldehyde (2 eq.) alcohol 2-Fluoro-4-methoxybenzyl alcohol aldehyde2->alcohol acid 2-Fluoro-4-methoxybenzoic acid aldehyde2->acid strong_base Strong Base strong_base->alcohol strong_base->acid

Caption: Competing reaction pathways for 2-fluoro-4-methoxybenzaldehyde.

III. Detailed Experimental Protocols

Protocol 1: Knoevenagel Condensation for this compound Synthesis

This protocol is adapted from general procedures for the Knoevenagel-Doebner modification.[2][9]

Materials:

  • 2-Fluoro-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-methoxybenzaldehyde (10 mmol, 1.54 g), malonic acid (12 mmol, 1.25 g), and pyridine (6 mL).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Heat the reaction mixture to a gentle reflux (around 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After the reaction is complete (disappearance of the aldehyde spot), allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL) and concentrated HCl (10 mL) with stirring.

  • A precipitate of crude this compound will form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water to remove any remaining acid and pyridine hydrochloride.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure trans-2-Fluoro-4-methoxycinnamic acid.

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons, the vinyl protons with a large coupling constant (~16 Hz) characteristic of a trans configuration, and the methoxy group protons.

  • IR: A strong carbonyl stretch for the carboxylic acid, C=C stretching, and C-O and C-F stretching bands.

IV. References

  • Chemca. Knoevenagel Condensation: Mechanism & Active Methylene Reactions. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available at: [Link]

  • ACS Publications. Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. Available at: [Link]

  • YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available at: [Link]

  • Grokipedia. Perkin reaction. Available at: [Link]

  • BYJU'S. Heck Reaction Mechanism. Available at: [Link]

  • Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • Wikipedia. Perkin reaction. Available at: [Link]

  • SciSpace. The modern interpretation of the Wittig reaction mechanism. Available at: [Link]

  • Chemistry Stack Exchange. Wittig reaction with benzaldehyde. Available at: [Link]

  • Chemistry Notes. Heck Reaction: easy Mechanism, applications. Available at: [Link]

  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available at: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • ChemTube3D. Stereoselective Wittig Reaction-Overview. Available at: [Link]

  • Indian Journal of Chemistry. A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PMC. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available at: [Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available at: [Link]

  • ResearchGate. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. Available at: [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • Odinity. Intro to Organometallics: The Heck Reaction. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Available at: [Link]

  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Slideshare. Introduction to Perkin reaction its mechanism and examples.pdf. Available at: [Link]

  • ResearchGate. Revised mechanism and improved methodology for the Perkin condensation. Resuscitation of the mechanism involving benzal acetate and the improbability of the enolate of acetic anhydride. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Scribd. Knoevenagel Condensation. Available at: [Link]

  • SciSpace. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride (2007). Available at: [Link]

  • Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are scaling up the synthesis of 2-Fluoro-4-methoxycinnamic acid. Here, we address common challenges encountered during laboratory and pilot-scale production, offering practical, field-tested solutions grounded in chemical principles. Our goal is to provide you with the expertise to navigate potential pitfalls, ensuring a robust, efficient, and scalable synthetic process.

Overview of the Synthetic Pathway

The most common and reliable method for synthesizing this compound is the Knoevenagel-Doebner condensation . This reaction involves the condensation of 2-Fluoro-4-methoxybenzaldehyde with malonic acid, catalyzed by a weak base, typically in a solvent like pyridine, which also often serves as the base.[1][2] The intermediate undergoes spontaneous decarboxylation under the reaction conditions to yield the desired α,β-unsaturated carboxylic acid.[3][4]

This method is generally preferred over the Perkin reaction for cinnamic acid synthesis due to its milder conditions and often higher yields.[1]

General Reaction Scheme:
  • Reactants: 2-Fluoro-4-methoxybenzaldehyde, Malonic Acid

  • Catalyst/Solvent: Pyridine, often with a co-catalyst like piperidine.[1]

  • Product: this compound

  • Byproducts: Water, Carbon Dioxide

Below is a workflow diagram illustrating the key stages of the process, from reaction setup to final product isolation.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification Stage A 1. Reagent Charging (2-Fluoro-4-methoxybenzaldehyde, Malonic Acid, Pyridine/Piperidine) B 2. Controlled Heating (Reflux) A->B C 3. In-Process Control (TLC Monitoring) B->C D 4. Cooling & Quenching (Acidification with HCl) C->D E 5. Precipitation & Filtration D->E F 6. Recrystallization (e.g., from Ethanol/Water) E->F G 7. Drying (Vacuum Oven) F->G H 8. Final Product (this compound) G->H

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: My Knoevenagel condensation is resulting in a low yield of this compound. What are the primary causes and how can I mitigate them?

Answer: Low yield is a frequent challenge when moving from a lab to a pilot scale. The causes are often multifactorial, relating to reaction kinetics, reagent stability, and thermal control.

Common Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The reaction may not have reached completion due to insufficient time or inadequate temperature. On a larger scale, achieving uniform heating is more difficult.[5]

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[6] Spot the reaction mixture against the starting aldehyde. The reaction is complete when the aldehyde spot has been fully consumed. If the reaction stalls, consider extending the reflux time.

  • Suboptimal Catalyst Concentration:

    • Causality: The base catalyst (e.g., pyridine, piperidine) is crucial for deprotonating malonic acid to form the reactive carbanion nucleophile.[6] An incorrect ratio can slow down the reaction or promote side reactions.

    • Solution: While pyridine is often used as both solvent and base, a small amount of a stronger, non-nucleophilic base like piperidine can significantly accelerate the reaction.[1] A typical catalytic amount is 0.1 equivalents relative to the aldehyde.

  • Premature Decarboxylation of Malonic Acid:

    • Causality: Malonic acid can decarboxylate to acetic acid upon heating, especially in the presence of trace water, removing it from the reaction.

    • Solution: Ensure all reagents and glassware are thoroughly dry. Use anhydrous grade solvents and reagents where possible. Charge the malonic acid and aldehyde before applying heat, allowing the initial condensation to begin as the temperature ramps up.

  • Product Loss During Work-up:

    • Causality: The product is precipitated by acidifying the reaction mixture. If the pH is not sufficiently acidic, the product will remain partially dissolved as its carboxylate salt, leading to significant losses.

    • Solution: After cooling the reaction mixture, quench by pouring it into a mixture of ice and concentrated hydrochloric acid. Check the pH of the aqueous slurry with pH paper to ensure it is strongly acidic (pH ~2) to achieve maximum precipitation.[1]

Issue 2: Product Purity and Side Reactions

Question: I'm observing significant impurities in my final product. What are the likely side products and how can I improve the purity?

Answer: Purity is critical, especially for pharmaceutical applications. Understanding potential side reactions is key to minimizing impurities.

Common Impurities & Purification Strategies:

  • Unreacted Starting Materials:

    • Identification: The presence of 2-Fluoro-4-methoxybenzaldehyde is a common issue. It can be detected by TLC or HPLC.

    • Mitigation: As mentioned for low yield, ensure the reaction goes to completion via TLC monitoring.

    • Purification: During the work-up, unreacted aldehyde can be removed. After basifying the mixture to dissolve the cinnamic acid product as its salt, a wash with an organic solvent like diethyl ether or ethyl acetate can extract the neutral aldehyde impurity before the final acidification and precipitation step.[1]

  • Aldol Self-Condensation Product:

    • Causality: The starting aldehyde can potentially undergo self-condensation, although this is less common with the weak bases used in Knoevenagel reactions compared to strong bases.[6][7]

    • Mitigation: The use of highly reactive methylene compounds like malonic acid generally prevents self-condensation of the aldehyde.[3] Sticking to the recommended catalytic system (pyridine/piperidine) is crucial.

  • Michael Addition Product:

    • Causality: The α,β-unsaturated product can act as a Michael acceptor and react with another molecule of deprotonated malonic acid. This is more likely with extended reaction times well past the consumption of the starting aldehyde.

    • Mitigation: Avoid unnecessarily long reaction times. Once TLC indicates the starting aldehyde is consumed, proceed with the work-up.

Primary Purification Method: Recrystallization

Recrystallization is the most effective method for purifying the crude product.[1]

  • Solvent System: A mixed solvent system of Ethanol and Water is highly effective. Dissolve the crude solid in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Quality Check: The purity of the recrystallized product should be confirmed by measuring its melting point (literature: 194-198°C[8]) and by analytical techniques such as HPLC or NMR.

Issue 3: Scale-Up Challenges

Question: My process worked well on a 10g scale, but I'm facing issues at the 100g+ scale. What are the critical scale-up parameters?

Answer: Scaling up a chemical synthesis is not always linear. Heat and mass transfer limitations can significantly impact the reaction outcome.[5][9]

Key Scale-Up Considerations:

ParameterLaboratory Scale (1-10g)Pilot Scale (100g+)Rationale & Troubleshooting
Heating Heating mantle, oil bathJacketed reactor with thermal fluidSurface-to-volume ratio decreases on scale-up, making uniform heating difficult. Use a reactor with good temperature control to avoid localized overheating, which can cause product degradation.[5]
Stirring Magnetic stir barOverhead mechanical stirrerEfficient mixing is critical to maintain homogeneity and ensure effective heat transfer.[9] A magnetic stir bar is insufficient for larger volumes. Use an appropriately sized overhead stirrer with a suitable impeller (e.g., anchor or turbine).
Reagent Addition All at onceControlled addition (exothermic steps)While this specific reaction is not violently exothermic, the initial quench into acid can be. On a large scale, add the reaction mixture slowly to the acid/ice mixture to control the exotherm.
Filtration Büchner funnelNutsche filter, centrifugeHandling large quantities of solid requires appropriate equipment. Ensure the filtration setup can handle the volume and weight of the wet cake.

Detailed Experimental Protocol (100g Scale)

This protocol provides a robust, step-by-step methodology for the synthesis of this compound on a 100-gram scale.

Materials:

  • 2-Fluoro-4-methoxybenzaldehyde (100 g, 0.649 mol)

  • Malonic Acid (108 g, 1.038 mol, 1.6 eq)

  • Pyridine (400 mL)

  • Piperidine (6.6 g, 0.077 mol, 0.12 eq)

  • Concentrated Hydrochloric Acid (~200 mL)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 1 L jacketed reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge 2-Fluoro-4-methoxybenzaldehyde (100 g), malonic acid (108 g), pyridine (400 mL), and piperidine (6.6 g).

  • Heating & Reflux: Begin stirring and heat the mixture to reflux (approx. 115°C). Maintain a gentle reflux.

  • Reaction Monitoring: After 2 hours of reflux, begin monitoring the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). Continue reflux until the starting aldehyde is no longer visible (typically 3-5 hours).

  • Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. In a separate, larger vessel (e.g., 2 L beaker), prepare a mixture of crushed ice (500 g) and concentrated HCl (200 mL).

  • Precipitation: With vigorous stirring, slowly pour the cooled reaction mixture into the ice/HCl slurry. A thick, off-white precipitate will form.

  • Isolation: Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a large Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate runs neutral (check with pH paper). This removes residual pyridine and HCl.

  • Drying (Crude): Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Recrystallization: Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot deionized water with stirring until the solution just begins to turn cloudy.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour.

  • Final Isolation: Collect the pure, white crystalline product by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven at 60-70°C to a constant weight.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for diagnosing common issues during the synthesis.

G start Problem Encountered low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue check_tlc Check TLC: Is starting aldehyde consumed? low_yield->check_tlc check_purification Action: Perform recrystallization. Consider pre-acidification wash. purity_issue->check_purification tlc_no No check_tlc->tlc_no No tlc_yes Yes check_tlc->tlc_yes Yes action_reflux Action: Extend reflux time. Re-check catalyst ratio. tlc_no->action_reflux check_workup Check Work-up: Was quench pH strongly acidic (pH<2)? tlc_yes->check_workup workup_no No check_workup->workup_no No workup_yes Yes check_workup->workup_yes Yes (Yield loss is mechanical or from side reactions) action_ph Action: Re-acidify mother liquor to recover more product. workup_no->action_ph

Sources

common impurities in 2-Fluoro-4-methoxycinnamic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my synthesized this compound?

A1: The impurities in your final product are almost always related to the synthetic route employed. The most common method for synthesizing cinnamic acids is the Knoevenagel condensation. Therefore, you can typically expect the following impurities:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. This includes 2-fluoro-4-methoxybenzaldehyde and malonic acid .

  • Catalyst Residues: If you are using a base-catalyzed reaction like the Knoevenagel condensation, residual catalysts such as pyridine or piperidine may be present.

  • Side-Reaction Products:

    • 2-Fluoro-4-methoxybenzoic acid: This can be present if the starting aldehyde, 2-fluoro-4-methoxybenzaldehyde, has been oxidized. This is a common impurity in the aldehyde starting material itself.

    • cis-isomer of this compound: The desired product is typically the trans (or E)-isomer, which is thermodynamically more stable. However, small amounts of the cis (or Z)-isomer can form.

    • Decarboxylation Product: At elevated temperatures, cinnamic acids can undergo decarboxylation, leading to the formation of a styrene derivative.

Q2: I have a low yield in my Knoevenagel condensation reaction. What are the likely causes and how can I improve it?

A2: Low yields in a Knoevenagel condensation can be frustrating. Here are some common causes and troubleshooting tips:

  • Suboptimal Catalyst Choice and Concentration: The choice of base catalyst is critical. While pyridine and piperidine are commonly used, other tertiary amines like triethylamine can also be effective. The catalyst concentration should be optimized; too little will result in a slow or incomplete reaction, while too much can lead to side reactions.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to the decarboxylation of the final product. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal balance between reaction completion and side product formation.

  • Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct. In some cases, removal of this water using a Dean-Stark apparatus can drive the reaction to completion, thereby increasing the yield.

Q3: My final product has a persistent color. What is the cause and how can I remove it?

A3: Colored impurities can be challenging to remove. The color may be due to polymeric byproducts or highly conjugated impurities formed during the synthesis. Here are a couple of strategies to address this:

  • Activated Charcoal Treatment: During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.

  • Thorough Washing: Ensure that the crystals are washed thoroughly with a small amount of cold recrystallization solvent after filtration to remove any colored mother liquor clinging to the surface.

Troubleshooting Guides

Issue 1: Identification of Unknown Impurities by HPLC

Question: I am seeing unexpected peaks in my HPLC chromatogram of this compound. How can I identify them?

Answer: High-Performance Liquid Chromatography (HPLC) is an excellent tool for assessing the purity of your product. When you encounter unknown peaks, a systematic approach is necessary for their identification.

Troubleshooting Steps:

  • Analyze Your Starting Materials: Run separate HPLC analyses of your starting materials (2-fluoro-4-methoxybenzaldehyde and malonic acid) under the same conditions. This will help you determine if the unknown peaks correspond to unreacted starting materials.

  • Spiking Experiment: "Spike" your sample of this compound with a small amount of a suspected impurity (e.g., 2-fluoro-4-methoxybenzoic acid). If the area of one of the unknown peaks increases, you have likely identified that impurity.

  • LC-MS Analysis: If the impurities remain unidentified, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that can provide the molecular weight of the unknown compounds, which is a critical piece of information for structure elucidation.

Issue 2: Difficulty in Removing 2-Fluoro-4-methoxybenzaldehyde

Question: I am having trouble removing the starting aldehyde from my final product. What is the best purification strategy?

Answer: The starting aldehyde, 2-fluoro-4-methoxybenzaldehyde, can be a persistent impurity. A combination of an aqueous work-up and recrystallization is typically effective for its removal.

Purification Strategy:

  • Aqueous Work-up: After the reaction is complete, the mixture can be treated with a base, such as a sodium bicarbonate solution, to convert the acidic this compound into its water-soluble sodium salt. The unreacted aldehyde, being non-acidic, will remain in the organic layer and can be separated using a separatory funnel. The aqueous layer containing the sodium salt of your product is then acidified with an acid like HCl to precipitate the pure this compound.

  • Recrystallization: After the initial purification by acid-base extraction, a final recrystallization step will further enhance the purity of your product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-fluoro-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-methoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a beaker of cold water while stirring.

  • Acidify the mixture with concentrated HCl until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Purification of this compound by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.

Procedure:

  • Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator.

Data Summary

ImpurityPotential OriginRecommended Analytical MethodRemoval Strategy
2-fluoro-4-methoxybenzaldehydeUnreacted starting materialHPLC, GC-MSAcid-base extraction, Recrystallization
Malonic acidUnreacted starting materialHPLCAqueous work-up
Pyridine/PiperidineCatalyst residueHPLC, GC-MSAqueous work-up
2-fluoro-4-methoxybenzoic acidOxidation of starting aldehydeHPLC, LC-MSRecrystallization, Column Chromatography
cis-isomerIsomerization during synthesisHPLC, NMRRecrystallization (may be difficult)

Visualizations

PurificationWorkflow crude Crude Product (from Knoevenagel Condensation) workup Aqueous Work-up (Acid-Base Extraction) crude->workup Removes catalysts, malonic acid recrystallization Recrystallization workup->recrystallization Removes residual starting aldehyde pure Pure this compound recrystallization->pure Removes most remaining impurities

Caption: General purification workflow for this compound.

KnoevenagelReaction cluster_reactants Reactants cluster_conditions Conditions aldehyde 2-Fluoro-4-methoxybenzaldehyde product This compound aldehyde->product malonic Malonic Acid malonic->product catalyst Base Catalyst (e.g., Pyridine/Piperidine) catalyst->product heat Heat heat->product side_product Side Products (e.g., cis-isomer, decarboxylation product) product->side_product Undesired pathways

Caption: Key components of the Knoevenagel condensation for synthesis.

References

  • Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Separation of 4-Methoxy-(2E)-cinnamic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Perkin reaction. Wikipedia. [Link]

  • Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. [Link]

  • The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. ResearchGate. [Link]

Technical Support Center: Interpreting Complex NMR Spectra of 2-Fluoro-4-methoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Fluoro-4-methoxycinnamic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these compounds. The presence of a fluorine atom and the specific substitution pattern on the aromatic ring often leads to complex spectra that require careful and systematic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

I. Foundational Concepts: Understanding the Key Structural Features

Before diving into troubleshooting, it's essential to understand how the structural components of this compound influence its ¹H NMR spectrum. The molecule comprises three key regions: the substituted aromatic ring, the vinylic side chain, and the carboxylic acid group.[1]

  • Aromatic Region (approx. 6.5-8.0 ppm): The protons on the benzene ring are influenced by both the electron-withdrawing fluorine atom and the electron-donating methoxy group.[2] This push-pull electronic effect, combined with through-bond (J-coupling) and through-space interactions, results in a complex multiplet pattern.

  • Vinylic Protons (approx. 6.3-7.8 ppm): The two protons on the double bond (α and β to the carbonyl group) typically appear as doublets due to their coupling to each other.[1] The large coupling constant (typically ~16 Hz) is characteristic of a trans configuration.[1]

  • Methoxy Protons (approx. 3.8 ppm): The three protons of the methoxy group usually appear as a sharp singlet.

  • Carboxylic Acid Proton (approx. 10-13 ppm): This proton often appears as a broad singlet and its chemical shift can be highly dependent on solvent and concentration.[1] It may also undergo exchange with residual water in the solvent, leading to its disappearance.[3]

Diagram: Key Structural Features of this compound

G start Complex Aromatic Multiplet higher_field Acquire at Higher Field start->higher_field change_solvent Change NMR Solvent start->change_solvent two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) higher_field->two_d_nmr change_solvent->two_d_nmr resolved Resolved & Assigned Spectrum two_d_nmr->resolved

Caption: Troubleshooting workflow for complex aromatic signals.

FAQ 2: I see more splitting than expected for the vinylic protons. Is this due to the fluorine?

Answer: Yes, it is highly likely that you are observing long-range coupling between the fluorine atom and one or both of the vinylic protons. In aromatic systems, it's common to see ⁴J(H-F) or ⁵J(H-F) couplings. [4][5]This will result in the vinylic doublets appearing as doublets of doublets (or even more complex patterns if the couplings are similar in magnitude).

Troubleshooting and Confirmation:
  • ¹⁹F Decoupling: The most direct way to confirm this is to run a ¹H spectrum with ¹⁹F decoupling. [6]In this experiment, the fluorine nucleus is irradiated, which removes its coupling to the protons. If the extra splitting in the vinylic proton signals disappears and they collapse back into simple doublets, this confirms that the additional splitting was due to ¹H-¹⁹F coupling.

  • Measure the Coupling Constants: Carefully measure the J-values from the multiplet. The large coupling (~16 Hz) will be the ³J(H-H) trans-vinylic coupling. The smaller coupling(s) will be the long-range J(H-F) couplings.

FAQ 3: How can I confirm the trans stereochemistry of the double bond?

Answer: The stereochemistry of the double bond can be confirmed through two primary NMR methods:

  • ³J(H-H) Coupling Constant: As mentioned, the coupling constant between the two vinylic protons is a strong indicator of stereochemistry. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans relationship. [1]A smaller coupling constant (7-12 Hz) would suggest a cis relationship.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These 2D NMR experiments detect protons that are close to each other in space, regardless of whether they are coupled through bonds. [7][8] * For a trans isomer, you would expect to see a NOESY cross-peak between the α-vinylic proton and the adjacent aromatic proton.

    • For a cis isomer, you would expect a strong NOESY cross-peak between the α- and β-vinylic protons.

FAQ 4: My carboxylic acid proton peak is missing or very broad. What should I do?

Answer: The carboxylic acid proton is acidic and can exchange with other acidic protons, such as residual water in the deuterated solvent. [3]This exchange process can broaden the signal to the point where it disappears into the baseline.

Troubleshooting Steps:
  • Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible. Using a freshly opened ampule or a solvent stored over molecular sieves can help.

  • D₂O Exchange: To confirm the presence of an exchangeable proton, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. [3]The acidic proton will exchange with deuterium, and its signal will disappear from the ¹H NMR spectrum. [3]3. Low Temperature NMR: Lowering the temperature of the NMR experiment can slow down the exchange rate, which may result in a sharper signal for the carboxylic acid proton.

III. Data Summary and Experimental Protocols

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)
Proton AssignmentApprox. Chemical Shift (ppm)Expected MultiplicityTypical Coupling Constants (Hz)
H-α (vinylic)~7.7Doublet of doublets³J(Hα-Hβ) ≈ 16; ⁴J(Hα-F) ≈ 2-4
H-β (vinylic)~6.4Doublet³J(Hβ-Hα) ≈ 16
Aromatic Protons6.7 - 7.5Complex Multiplets³J(H-H) ≈ 7-9; ⁴J(H-H) ≈ 2-3; J(H-F) variable
Methoxy (-OCH₃)~3.8Singlet-
Carboxylic Acid (-COOH)10 - 13Broad Singlet-

Note: These are approximate values and can vary depending on the specific derivative, solvent, and concentration.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
  • Sample Preparation:

    • Accurately weigh 5-10 mg of your this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [9] * Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a narrow and symmetrical peak shape for the solvent signal. This is critical for resolving fine coupling patterns.

  • Data Acquisition:

    • Set the appropriate spectral width to cover all expected proton signals (typically 0-14 ppm).

    • Use a standard pulse sequence (e.g., a simple 90° pulse-acquire).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the peaks to determine the relative number of protons for each signal.

IV. Advanced Spectroscopic Techniques

For particularly challenging structures or for complete structural confirmation, a suite of 2D NMR experiments is recommended.

Diagram: 2D NMR Strategy for Structural Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Identifies neighboring protons HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Backbone) C13_NMR->HSQC Assigns protonated carbons HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC HSQC->HMBC Confirms connectivity to quaternary carbons NOESY NOESY (Through-Space Proximity) HMBC->NOESY Provides full 2D structure Final_Structure Complete 3D Structure NOESY->Final_Structure Determines stereochemistry

Caption: A comprehensive 2D NMR strategy for full structural analysis.

By systematically applying these troubleshooting steps and advanced spectroscopic techniques, researchers can confidently interpret the complex NMR spectra of this compound derivatives and ensure the structural integrity of their compounds.

V. References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Interpretation of the H1-NMR Spectrum of Cinnamic Acid. (2025, September 21). Filo. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. (1966). Journal of the American Chemical Society. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(10), 1339-1342. Retrieved from [Link]

  • Investigation of two- and three-bond carbon-hydrogen coupling constants in cinnamic acid based compounds. (2016). PubMed. Retrieved from [Link]

  • Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. (n.d.). ACS Publications. Retrieved from [Link]

  • Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. (2012). The Journal of Organic Chemistry. Retrieved from [Link]

  • Can someone explain the Peaks of Cinnamic Acid in 1H NMR to me? (2021, July 6). Reddit. Retrieved from [Link]

  • and three‐bond carbon–hydrogen coupling constants in cinnamic acid based compounds. (n.d.). The University of Queensland. Retrieved from [Link]

  • Coupling of Protons with Fluorine Page. (2007, July 19). ResearchGate. Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. (2017, January 23). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Interpret the 1H NMR of trans-cinnamic acid using a. (2021, November 1). Chegg.com. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1 H NMR partial spectra (500 MHz) of cinnamic acid. A: Mixture of [2- 2... (n.d.). ResearchGate. Retrieved from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). eScholarship.org. Retrieved from [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2023, October 30). Chemistry LibreTexts. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum ? (2018, April 12). ResearchGate. Retrieved from [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. (n.d.). ACD/Labs. Retrieved from [Link]

  • Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. (n.d.). TIB. Retrieved from [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000930). (n.d.). HMDB. Retrieved from [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021, October 15). National Institutes of Health. Retrieved from [Link]

  • 5.4: NOESY Spectra. (2025, October 12). Chemistry LibreTexts. Retrieved from [Link]

  • Multifunctional Cinnamic Acid Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. (2025, August 5). ResearchGate. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023, September 21). MDPI. Retrieved from [Link]

  • Effects of Aromatic Substitution on the Photodimerization Kinetics of β- trans Cinnamic Acid Derivatives Studied with 13 C Solid-State NMR. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). (n.d.). HMDB. Retrieved from [Link]

  • Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. (2025, August 26). YouTube. Retrieved from [Link]/watch?v=1fB4a-sR5-E)

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Fluoro-4-methoxycinnamic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced understanding of structure-activity relationships (SAR) is paramount. Even subtle alterations in the chemical architecture of a molecule can profoundly influence its biological profile. This guide offers an in-depth comparative analysis of the predicted biological activities of 2-Fluoro-4-methoxycinnamic acid and its positional isomers. While direct comparative experimental data on this specific set of isomers is nascent in the literature, we can extrapolate and build a robust comparative framework by examining the well-documented bioactivities of cinnamic acid and its numerous derivatives. This guide is intended for researchers, scientists, and drug development professionals to inform experimental design and hypothesis generation in the pursuit of novel therapeutics.

Cinnamic acid and its derivatives are a well-established class of compounds possessing a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The introduction of substituents, such as fluorine and methoxy groups, onto the phenyl ring can modulate these activities by altering the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.[3]

The Isomeric Landscape: A Structural Overview

The subject of this guide, this compound, and its isomers represent a fascinating chemical space for exploring the interplay of substituent effects. The primary isomers of concern involve the positional variations of the fluoro and methoxy groups on the cinnamic acid backbone. For the purpose of this comparative guide, we will consider the following representative isomers:

  • This compound

  • 3-Fluoro-4-methoxycinnamic acid

  • 4-Fluoro-2-methoxycinnamic acid

  • 4-Fluoro-3-methoxycinnamic acid

Postulated Biological Activity Profiles: An Inferential Comparison

Based on the extensive body of research on substituted cinnamic acids, we can postulate the likely biological activities of this compound and its isomers. The following sections will delve into these predicted activities, supported by existing data on related compounds.

Antimicrobial Activity

Cinnamic acid derivatives have demonstrated notable antimicrobial properties.[4][5] The presence of a methoxy group, particularly at the para-position (4-position), has been associated with potent antibacterial and antifungal effects.[4] For instance, 4-methoxycinnamic acid has shown significant growth inhibition against various microbial species.[4] The introduction of a fluorine atom, a highly electronegative element, can further enhance antimicrobial activity by increasing the compound's ability to penetrate cell membranes and interact with intracellular targets. The position of the fluorine atom is critical; for example, in other halogenated cinnamic acid derivatives, para-substitution has been shown to be favorable for activity against certain bacterial strains.

It is therefore plausible that isomers with a 4-methoxy group, such as This compound and 3-Fluoro-4-methoxycinnamic acid , will exhibit significant antimicrobial activity. The relative position of the fluorine atom (ortho vs. meta to the methoxy group) will likely fine-tune this activity.

Anticancer Activity

The anticancer potential of cinnamic acid derivatives is a burgeoning area of research.[2] Methoxy-substituted cinnamic acids, in particular, have shown promise. For example, a monomethoxylated cinnamic acid derivative, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate, was identified as a lead antitumor compound, demonstrating antiproliferative, proapoptotic, and antimigratory activities on human lung adenocarcinoma cells.[2] The mechanism of action often involves the modulation of key signaling pathways, such as the MAPK/ERK pathway.[2]

Given these findings, it is reasonable to hypothesize that all the fluoro-methoxy cinnamic acid isomers under consideration will possess some degree of anticancer activity. The specific potency and cancer cell line selectivity will likely be dictated by the precise arrangement of the fluoro and methoxy groups, which influences the molecule's ability to bind to target proteins.

Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to exert anti-inflammatory effects.[1] The presence of a methoxy group can contribute to this activity. For instance, 3,4,5-trimethoxycinnamic acid (TMCA) derivatives have been reported to possess anti-inflammatory properties.[6] The mechanism of anti-inflammatory action is often linked to the inhibition of pro-inflammatory enzymes and cytokines.

Therefore, it is anticipated that this compound and its isomers will exhibit anti-inflammatory properties. The differential positioning of the electron-withdrawing fluorine atom and the electron-donating methoxy group will likely lead to variations in their anti-inflammatory potency.

Comparative Data Summary (Inferred)

The following table provides a qualitative, inferred comparison of the potential biological activities of this compound and its isomers. This is a predictive framework to guide future experimental validation.

CompoundPredicted Antimicrobial ActivityPredicted Anticancer ActivityPredicted Anti-inflammatory ActivityRationale
This compound Moderate to HighModerate to HighModerateThe 4-methoxy group is favorable for bioactivity. The ortho-fluoro group may influence conformation and target interaction.
3-Fluoro-4-methoxycinnamic acid Moderate to HighModerate to HighModerateSimilar to the 2-fluoro isomer, with the 4-methoxy group being a key determinant. The meta-fluoro position will alter electronic distribution.
4-Fluoro-2-methoxycinnamic acid ModerateModerateModerateThe 4-fluoro group is known to enhance activity in some cases. The 2-methoxy group's effect is less documented but likely contributes.
4-Fluoro-3-methoxycinnamic acid ModerateModerateModerateA combination of a 4-fluoro group and a 3-methoxy group presents a unique electronic and steric profile that warrants investigation.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of this compound and its isomers, the following standardized experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare stock solutions of test compounds in DMSO serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) add_inoculum Inoculate each well with the microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubation Incubate plates at 37°C for 18-24 hours controls->incubation read_plate Visually inspect for turbidity or use a plate reader to measure optical density (OD) incubation->read_plate determine_mic Determine the MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway for LPS-Induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation mediates

Caption: Simplified signaling pathway of LPS-induced nitric oxide production.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

This guide provides a comprehensive, albeit inferential, comparison of the potential biological activities of this compound and its isomers. The provided experimental protocols offer a clear path for the empirical validation of these predictions. The structure-activity relationships discussed herein underscore the importance of substituent positioning in modulating the pharmacological profile of cinnamic acid derivatives. Future research should focus on the synthesis and systematic biological evaluation of these and other related isomers to build a more complete picture of their therapeutic potential. Such studies will undoubtedly contribute to the development of novel and effective therapeutic agents.

References

  • Zhao, Z. et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • FEMS Microbiology Letters. (n.d.). Antibacterial and potentiating activity of 3-methoxycinnamic acid on antibiotics: an in vitro and in silico approach. Oxford Academic. [Link]

  • Płowuszyńska, A., & Gliszczyńska, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3671.
  • Płowuszyńska, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Nutrients, 13(7), 2163.
  • Zhao, Z. et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
  • ResearchGate. (n.d.).
  • Płowuszyńska, A., & Gliszczyńska, A. (2021).
  • Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. (2025). MDPI.
  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (n.d.). PMC - NIH.
  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). MDPI.
  • Płowuszyńska, A., & Gliszczyńska, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
  • Pharmacological Potential of Cinnamic Acid and Deriv
  • Cytotoxicity evaluation of selected compounds using the MTT assay. Each... (n.d.).
  • Structure of cinnamic acid derivatives with antimicrobial action. (n.d.).
  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). MDPI.
  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (n.d.). MDPI.
  • Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflamm
  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (n.d.). PubMed Central.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).
  • Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. (2021). ACS Chemical Neuroscience.
  • Synthesis and antibacterial screening of some novel cinnamic acid derivatives. (2017).
  • MTT Assay Protocol. (n.d.).
  • MTT Assay. (2025). Protocols.io.

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A Researcher's Guide to Validating the Anticancer Efficacy of 2-Fluoro-4-methoxycinnamic Acid: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer properties of a novel cinnamic acid derivative, 2-Fluoro-4-methoxycinnamic acid. Cinnamic acid and its derivatives have emerged as a promising class of compounds in oncological research, exhibiting a range of biological activities including antioxidant, anti-inflammatory, and direct antitumor effects.[1][2] The versatility of the cinnamic acid scaffold, consisting of a benzene ring, an alkene double bond, and an acrylic acid group, allows for extensive chemical modifications to enhance potency and selectivity against various cancer types.[3]

This document outlines a systematic approach to characterize the cytotoxic and mechanistic properties of this compound. We will detail the requisite in vitro assays, provide comparative data from known cinnamic acid derivatives, and explain the scientific rationale behind each experimental step. Our objective is to equip researchers with the necessary tools to rigorously assess this compound's potential as a therapeutic agent.

Part 1: Initial Cytotoxicity Screening - The MTT Assay

The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily through the action of mitochondrial dehydrogenase enzymes.[4][5] The quantity of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution cell_prep 1. Prepare single-cell suspension of cancer cells (e.g., MCF-7, A549, HepG2). seeding 2. Seed cells into a 96-well plate (e.g., 5,000-10,000 cells/well). cell_prep->seeding incubation1 3. Incubate overnight (37°C, 5% CO2) to allow cell attachment. seeding->incubation1 treatment 4. Treat cells with serial dilutions of this compound. Include vehicle control (e.g., DMSO). incubation2 5. Incubate for 24, 48, or 72 hours. treatment->incubation2 add_mtt 6. Add MTT solution (final conc. 0.5 mg/mL) to each well. incubation3 7. Incubate for 2-4 hours until purple precipitate is visible. add_mtt->incubation3 solubilize 8. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. incubation3->solubilize readout 9. Read absorbance at 570 nm. solubilize->readout Flow_Workflow cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI) start 1. Culture and treat cells with this compound (at IC50 conc.). harvest_apop 2a. Harvest cells (including supernatant). start->harvest_apop harvest_cc 2b. Harvest cells (trypsinize if adherent). start->harvest_cc wash_apop 3a. Wash with cold PBS, then 1X Binding Buffer. harvest_apop->wash_apop stain_apop 4a. Resuspend in Binding Buffer. Add Annexin V-FITC & PI. wash_apop->stain_apop incubate_apop 5a. Incubate for 15 min at RT in the dark. stain_apop->incubate_apop analyze_apop 6a. Analyze immediately by flow cytometry. incubate_apop->analyze_apop fix_cc 3b. Fix cells in cold 70% ethanol. harvest_cc->fix_cc wash_cc 4b. Wash with PBS to remove ethanol. fix_cc->wash_cc stain_cc 5b. Treat with RNase A, then stain with PI solution. wash_cc->stain_cc analyze_cc 6b. Analyze by flow cytometry. stain_cc->analyze_cc

Caption: Parallel workflows for apoptosis and cell cycle analysis.

Part 3: Investigating Molecular Signaling Pathways

Cinnamic acid derivatives are known to modulate key signaling pathways that are often dysregulated in cancer. [1]Based on existing literature, two potential pathways for investigation for this compound are the PI3K/AKT and MAPK/ERK pathways, both of which are critical for cell survival, proliferation, and invasion. [1][7]Western blotting would be the standard technique to assess changes in the phosphorylation status and total protein levels of key components of these pathways following treatment.

Signaling_Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway compound This compound PI3K PI3K compound->PI3K Inhibition ERK ERK compound->ERK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Invasion Cell Proliferation & Invasion ERK->Invasion

Caption: Potential signaling pathways inhibited by this compound.

Conclusion

This guide provides a structured, evidence-based approach for the initial validation of this compound as a potential anticancer agent. By systematically determining its cytotoxicity, elucidating its primary mechanism of action through apoptosis and cell cycle analysis, and investigating its effects on key oncogenic signaling pathways, researchers can build a comprehensive profile of this novel compound. The comparative data and detailed protocols herein serve as a robust starting point for these critical investigations, paving the way for further preclinical development.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Adapted from ATCC and Abcam protocols. [4][5]

  • Cell Plating: Seed 100 µL of a single-cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Include control wells with medium alone for background subtraction. Incubate overnight (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. For control wells, add medium with the same concentration of vehicle (e.g., DMSO) used for the compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. [5]5. Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals. [8]7. Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [4]Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot viability against compound concentration to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

Adapted from Bio-Techne and Thermo Fisher Scientific protocols. [9]

  • Cell Preparation: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for a specified time (e.g., 24 hours).

  • Harvesting: Collect both floating and adherent cells. Centrifuge at 300-600 x g for 5 minutes.

  • Washing: Discard the supernatant. Wash the cell pellet once with cold 1X PBS and once with 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4). 4. Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light. [10]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Protocol 3: Cell Cycle Analysis with Propidium Iodide

Adapted from Abcam and University of Virginia protocols. [11][12]

  • Cell Preparation & Harvesting: Culture and treat cells as described for the apoptosis assay. Harvest cells by trypsinization.

  • Fixation: Wash the cells with PBS. Resuspend the cell pellet (1x10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C (or store for longer).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS to rehydrate the cells.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [13]5. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use software such as ModFit LT or FlowJo to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. [13]

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PubMed Central. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Bentham Science. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC. [Link]

  • Anticancer Properties of Hydroxycinnamic Acids -A Review. Canadian Center of Science and Education. [Link]

  • In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Springer. [Link]

  • Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. PubMed. [Link]

  • Combination of Conventional Drugs with Biocompounds Derived from Cinnamic Acid: A Promising Option for Breast Cancer Therapy. NIH. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-4-methoxycinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in a variety of plants and have garnered significant attention in medicinal chemistry.[1][2] These molecules serve as versatile scaffolds for the development of novel therapeutic agents due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][3][4][5] The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, offers multiple sites for chemical modification, allowing for the fine-tuning of its biological effects.

The introduction of specific substituents onto the cinnamic acid backbone can profoundly alter its pharmacokinetic and pharmacodynamic properties. For instance, the presence of hydroxyl and methoxy groups on the phenyl ring is known to be important for activities such as insulin release and hepatoprotection.[1][2] This guide focuses specifically on analogs of 2-Fluoro-4-methoxycinnamic acid, exploring how the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, along with other structural variations, dictates their biological efficacy.

Core Structure and Key Modification Sites

The foundational structure of this compound provides a unique electronic and steric landscape. The strategic placement of a fluorine atom at the ortho position and a methoxy group at the para position of the phenyl ring creates a distinct chemical environment that influences molecular interactions with biological targets.

Caption: Core structure of this compound with key modification sites highlighted.

Structure-Activity Relationship Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. This section dissects the SAR based on modifications at the aromatic ring and the acrylic acid side chain.

Aromatic Ring Substitutions (R1)

The phenyl ring is a primary site for modifications that can significantly impact potency and selectivity.

  • Role of the Fluorine Atom: The fluorine atom at the 2-position is a critical determinant of activity. Its high electronegativity can influence the acidity of the carboxylic acid and modulate binding interactions with target proteins through hydrogen bonding or dipole-dipole interactions.[6] Studies on other fluorinated compounds have shown that the position of the fluorine substituent is crucial, with ortho-substituted analogs sometimes exhibiting enhanced inhibitory activity compared to meta- or para-substituted counterparts.[7] The presence of a fluorine atom can also block metabolic pathways, thereby increasing the compound's bioavailability.

  • Impact of the Methoxy Group: The methoxy group at the 4-position is a common feature in many biologically active cinnamic acid derivatives.[1][2] It is an electron-donating group that can influence the electronic distribution of the entire molecule. In some contexts, a para-methoxy group has been associated with good insulin-releasing activity.[1] 4-Methoxycinnamic acid itself has demonstrated antifungal and anti-inflammatory properties.[8]

  • Influence of Other Aromatic Substituents: The introduction of additional substituents on the phenyl ring can further refine the biological activity profile.

    • Halogens (Cl, Br): The addition of other halogens can enhance antimicrobial activity. For example, para-chloro substitution has been shown to increase antibacterial efficacy in some cinnamic acid derivatives.[4]

    • Nitro Groups (NO2): Nitro-substitution can also impact biological activity, with some studies indicating that it can inhibit fungal growth.[4]

    • Hydroxyl Groups (OH): The presence of hydroxyl groups can enhance antioxidant and anti-inflammatory activities by increasing the molecule's hydrogen-donating ability.[3]

Side Chain Modifications (R2)

Modifications to the acrylic acid side chain offer another avenue for optimizing the pharmacological properties of these analogs.

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can significantly alter the compound's lipophilicity and cell permeability. This can lead to improved oral bioavailability and modified target engagement.[3] For instance, some cinnamic acid amides have shown potent herbicidal activity.[9]

  • Modifications to the Double Bond: The α,β-unsaturated carbonyl system is a key feature of the cinnamic acid scaffold. Alterations to this double bond, such as the addition of a methyl group at the α-position, have been shown to influence antifungal activity.[10]

Comparative Biological Activity

The following table summarizes the reported biological activities of various cinnamic acid analogs, providing a comparative overview to guide further research and development.

Compound/Analog ClassKey Structural FeaturesPrimary Biological ActivityReference
Cinnamic Acid UnsubstitutedAntimicrobial, Anti-inflammatory[3]
Ferulic Acid 4-hydroxy-3-methoxyAntioxidant, Insulin-secreting[1]
Caffeic Acid 3,4-dihydroxyHepatoprotective[1]
p-Coumaric Acid 4-hydroxyAntioxidant[4]
4-Methoxycinnamic Acid 4-methoxyAntifungal, Anti-inflammatory[8]
Halogenated Analogs Cl, F, Br substitutionsEnhanced antibacterial/antifungal[4]
Amide Derivatives Carboxylic acid to amideHerbicidal[9]

Experimental Protocols for Evaluation

To rigorously assess the structure-activity relationships of novel this compound analogs, a series of standardized in vitro and in vivo assays are essential.

In Vitro Enzyme Inhibition Assay (Hypothetical Kinase Target)

This protocol describes a representative method for evaluating the inhibitory activity of synthesized analogs against a specific kinase, a common target for cinnamic acid derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Assay buffer

    • Test compound or DMSO (vehicle control)

    • Kinase enzyme

    • Substrate/ATP mixture

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Justification of Experimental Choices: The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced. This luminescence-based assay has a high signal-to-noise ratio and is less prone to interference from colored or fluorescent compounds compared to absorbance- or fluorescence-based assays.

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the analogs against bacterial strains.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture: Grow bacteria in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.

Justification of Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. It allows for the simultaneous testing of multiple compounds at various concentrations and provides quantitative results.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the fluoro and methoxy groups provides a unique electronic and steric profile that can be further optimized through systematic structural modifications. This guide has highlighted the key structure-activity relationships governing the biological efficacy of these analogs and provided robust experimental protocols for their evaluation.

Future research should focus on a multiparameter optimization approach, considering not only potency but also pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as toxicity. A deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational design of next-generation cinnamic acid-based drugs with improved therapeutic indices.

References

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

  • Pellati, F., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 28(15), 5852. [Link]

  • Gunia-Krzyżak, A., et al. (2021). Cinnamic Acid Derivatives in Cosmetics: Current Use and Future Perspectives. Cosmetics, 8(3), 69. [Link]

  • Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(19), 4427. [Link]

  • Pellati, F., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 28(15), 5852. [Link]

  • Tan, M. L., et al. (2018). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Journal of Cancer Science and Clinical Therapeutics, 2(1), 1-13. [Link]

  • Kim, J. H., et al. (2018). Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance. Journal of Fungi, 4(3), 92. [Link]

  • Singh, H. P., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Pest Management Science, 65(8), 924-931. [Link]

  • de Villiers, K. A., et al. (2001). Structure-activity relationships of novel anti-malarial agents. Part 2: cinnamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 11(3), 423-424. [Link]

  • Geronikaki, A., et al. (2022). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 27(21), 7268. [Link]

  • Di Martino, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 228. [Link]

  • de Farias, T. C., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. All Life, 14(1), 702-721. [Link]

  • Cui, Y., et al. (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. International Immunopharmacology, 116, 109782. [Link]

  • Sim, D. S., et al. (2016). Synthesis and Biological Evaluation of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors. Molecules, 21(10), 1311. [Link]

  • Walsh, C. (1984). Enzyme inhibition by fluoro compounds. Advances in Enzymology and Related Areas of Molecular Biology, 55, 197-289. [Link]

  • Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications, 13(1), 19-27. [Link]

  • de Oliveira, R. G., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 26(18), 5489. [Link]

  • Wang, J., et al. (2015). Synthesis and biological applications of fluoro-modified nucleic acids. Organic & Biomolecular Chemistry, 13(16), 4587-4600. [Link]

  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

  • Butcher, R. J., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o113. [Link]

  • Hiradate, S., et al. (2013). Substituent effects of cis-cinnamic acid analogues as plant growh inhibitors. Phytochemistry, 96, 128-135. [Link]

  • Voravuthikunchai, S. P., et al. (2021). 4-methoxybenzalacetone, the cinnamic acid analog as a potential quorum sensing inhibitor against Chromobacterium violaceum and Pseudomonas aeruginosa. Antonie van Leeuwenhoek, 114(10), 1645-1658. [Link]

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A Comparative Guide to the Synthesis of 2-Fluoro-4-methoxycinnamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount. 2-Fluoro-4-methoxycinnamic acid is a valuable building block in the synthesis of various pharmaceutically active compounds, owing to its unique electronic and structural properties conferred by the fluorine and methoxy substituents. This guide provides an in-depth comparative analysis of the three primary synthetic routes to this important molecule: the Perkin reaction, the Knoevenagel condensation, and the Mizoroki-Heck reaction. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in terms of yield, scalability, cost-effectiveness, and environmental impact.

Introduction to this compound

This compound is a substituted cinnamic acid derivative. The presence of a fluorine atom at the ortho position and a methoxy group at the para position of the phenyl ring significantly influences its reactivity and biological activity. These substitutions can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of drug candidates. Consequently, robust and efficient synthetic access to this intermediate is of high interest to the medicinal chemistry community.

The Perkin Reaction: A Classic Approach

The Perkin reaction, first reported by William Henry Perkin in 1868, is a well-established method for the synthesis of α,β-unsaturated aromatic acids.[1][2] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[3][4]

Underlying Principles and Mechanism

The reaction proceeds via an aldol-type condensation. The base, typically sodium or potassium acetate when acetic anhydride is used, deprotonates the acetic anhydride to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (2-fluoro-4-methoxybenzaldehyde in this case). The resulting alkoxide undergoes an intramolecular acyl transfer, followed by elimination of a water molecule upon heating to yield the unsaturated product.[2][5]

Perkin_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aldehyde 2-Fluoro-4-methoxybenzaldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Anhydride Acetic Anhydride Enolate_Formation Enolate Formation Anhydride->Enolate_Formation Base Sodium Acetate Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Intermediate Alkoxide Intermediate Nucleophilic_Attack->Intermediate Acyl_Transfer Intramolecular Acyl Transfer Intermediate->Acyl_Transfer Elimination Dehydration Acyl_Transfer->Elimination Product This compound Elimination->Product

Caption: Workflow of the Perkin Reaction for Cinnamic Acid Synthesis.

Experimental Protocol

A representative procedure for the synthesis of a substituted cinnamic acid via the Perkin reaction is as follows:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoro-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and freshly fused, anhydrous sodium acetate (0.6 equivalents).

  • Reaction: Heat the mixture in an oil bath at 160-180°C for 4-8 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into water. The crude product will precipitate.

  • Purification: The crude product is often contaminated with unreacted aldehyde and polymeric byproducts. Purification can be achieved by dissolving the crude solid in a sodium carbonate solution, followed by washing with diethyl ether to remove non-acidic impurities. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the purified cinnamic acid. Further purification can be achieved by recrystallization from ethanol/water.

Performance Analysis

The Perkin reaction is a classic and straightforward method. However, it often suffers from several drawbacks:

  • Harsh Conditions: The reaction requires high temperatures and long reaction times, which can lead to side reactions and decomposition of sensitive substrates.[4]

  • Moderate Yields: Yields for substituted cinnamic acids typically range from 50-80%.[3] The presence of the electron-donating methoxy group on the benzaldehyde may decrease the yield.

  • Byproduct Formation: The high temperatures can promote the formation of tarry byproducts, complicating purification.

The Knoevenagel Condensation: A Milder Alternative

The Knoevenagel condensation, developed by Emil Knoevenagel, is a versatile method for carbon-carbon bond formation and is often considered a milder and more efficient alternative to the Perkin reaction for the synthesis of cinnamic acids.[7] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[8]

Underlying Principles and Mechanism

The reaction is typically catalyzed by a weak base, such as pyridine or piperidine. The base deprotonates the active methylene compound (e.g., malonic acid) to form a carbanion. This carbanion then adds to the carbonyl group of the aldehyde. Subsequent dehydration and, in the case of malonic acid, decarboxylation, leads to the formation of the α,β-unsaturated carboxylic acid.[7][9] The electron-withdrawing fluorine atom on the 2-fluoro-4-methoxybenzaldehyde is expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the carbanion.

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aldehyde 2-Fluoro-4-methoxybenzaldehyde Nucleophilic_Addition Nucleophilic Addition Aldehyde->Nucleophilic_Addition Active_Methylene Malonic Acid Carbanion_Formation Carbanion Formation Active_Methylene->Carbanion_Formation Catalyst Pyridine/Piperidine Catalyst->Carbanion_Formation Carbanion_Formation->Nucleophilic_Addition Intermediate Aldol-type Adduct Nucleophilic_Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration Decarboxylation Decarboxylation Dehydration->Decarboxylation Product This compound Decarboxylation->Product

Caption: Workflow of the Knoevenagel Condensation for Cinnamic Acid Synthesis.

Experimental Protocol

A typical Doebner modification of the Knoevenagel condensation for the synthesis of a substituted cinnamic acid is as follows:[8]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (used as both solvent and catalyst).

  • Reaction: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) and heat the mixture at reflux for 2-4 hours.

  • Work-up: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Purification: The precipitated crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Performance Analysis

The Knoevenagel condensation generally offers several advantages over the Perkin reaction:

  • Milder Conditions: The reaction proceeds at lower temperatures and often with shorter reaction times.

  • Higher Yields: Yields are typically higher and the reaction is cleaner, with fewer byproducts. A reported yield for 4-methoxycinnamic acid is 59%.[3]

  • Versatility: A wider range of active methylene compounds can be used, allowing for greater synthetic flexibility.

  • "Green" Alternatives: Recent developments have focused on more environmentally friendly protocols, such as using water as a solvent or employing solid-supported catalysts.[8]

The Mizoroki-Heck Reaction: A Modern Approach

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[10][11] This reaction has become a cornerstone of modern organic synthesis due to its high functional group tolerance and stereoselectivity.

Underlying Principles and Mechanism

The catalytic cycle of the Mizoroki-Heck reaction typically involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-fluoro-4-iodoanisole) to form a Pd(II) species.

  • Alkene Insertion (Syn-addition): The alkene (acrylic acid) coordinates to the palladium center and then inserts into the palladium-aryl bond.

  • β-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, and the palladium catalyst is regenerated, forming the cinnamic acid product.[10][11]

Heck_Reaction cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Aryl_Halide 2-Fluoro-4-iodoanisole Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Alkene Acrylic Acid Alkene_Insertion Alkene Insertion Alkene->Alkene_Insertion Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Base Base (e.g., Triethylamine) Reductive_Elimination Catalyst Regeneration Base->Reductive_Elimination Oxidative_Addition->Alkene_Insertion Beta_Hydride_Elimination β-Hydride Elimination Alkene_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Reductive_Elimination Product This compound Beta_Hydride_Elimination->Product Reductive_Elimination->Catalyst

Sources

A Senior Application Scientist's Guide to Purity Confirmation of Synthesized 2-Fluoro-4-methoxycinnamic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the active pharmaceutical ingredient (API) is the star, but its performance is critically dependent on the quality of its supporting cast: the chemical intermediates. 2-Fluoro-4-methoxycinnamic acid is a key building block in the synthesis of various pharmacologically significant molecules.[1] The presence of unwanted impurities—arising from starting materials, by-products, or degradation—can have a profound impact on the safety and efficacy of the final drug product.[2] Therefore, rigorous analytical confirmation of an intermediate's purity is not merely a quality control checkpoint; it is a foundational requirement for regulatory compliance and successful therapeutic outcomes.

This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed protocol for confirming the purity of newly synthesized this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the gold-standard technique.[3]

The Rationale for HPLC: A Comparative Overview

While several analytical techniques can assess chemical purity, their applicability depends on the analyte's properties and the specific information required. For a non-volatile, crystalline solid like this compound, HPLC offers the most comprehensive and reliable data.

Technique Principle Advantages for this Application Limitations for this Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; separates, identifies, and quantifies the main component and individual impurities in a single run.[4][5]Higher cost for columns and solvents compared to simpler methods.[6]
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.Excellent for analyzing volatile impurities, such as residual solvents from the synthesis process.[3][6]Not suitable for non-volatile compounds like cinnamic acids without derivatization, which adds complexity.[7]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Can quickly determine the absolute purity of highly crystalline substances (>98.5%) without a reference standard.[2]Does not identify or quantify individual impurities; provides a total purity value only. Not suitable for amorphous or thermally unstable compounds.[2]
UV-Visible Spectrophotometry Measures the absorbance of light by a sample at a specific wavelength.Simple, rapid, and cost-effective for quantitative analysis in simple matrices.[8]Lacks the specificity to distinguish between the main analyte and structurally similar impurities, making it unsuitable for purity confirmation in a synthesis mixture.

Given these factors, HPLC is unequivocally the most suitable method. It provides the necessary specificity and quantitative power to build a complete impurity profile, which is essential for process optimization and regulatory submission.[5][9]

Understanding the Analyte: Synthesis and Potential Impurities

This compound is commonly synthesized via the Perkin reaction, which involves the condensation of an aromatic aldehyde (2-fluoro-4-methoxybenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base (sodium acetate).[10][11][12]

cluster_reactants Starting Materials SM1 2-Fluoro-4-methoxybenzaldehyde Product This compound SM1->Product Perkin Reaction (Heat) SM2 Acetic Anhydride SM2->Product Perkin Reaction (Heat) Base Sodium Acetate Base->Product G HPLC Method Development Workflow cluster_setup Initial Setup & Analyte Characterization cluster_method_dev Core Method Development cluster_validation Method Validation (ICH Guidelines) cluster_analysis Sample Analysis A Characterize Analyte (this compound) pKa, logP, UV λmax B Select Column (Reversed-Phase C18) A->B C Select Mobile Phase (ACN/H2O) B->C D Optimize Mobile Phase pH (Add Acid, e.g., H3PO4) C->D E Optimize Gradient/Isocratic Elution D->E F Set Detection Wavelength (UV λmax ~275 nm) E->F G Specificity F->G Validate H Linearity & Range G->H I Precision (Repeatability) H->I J Accuracy (% Recovery) I->J K LOD & LOQ J->K L Run Samples & Standards K->L Apply Method M Confirm Purity L->M

Sources

A Comparative Guide to the In Vivo Efficacy of 2-Fluoro-4-methoxycinnamic Acid and Standard Therapies in Inflammatory Bowel Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential in vivo efficacy of the novel compound 2-Fluoro-4-methoxycinnamic acid against established standard-of-care drugs, Sulfasalazine and Mesalamine, within the context of Inflammatory Bowel Disease (IBD). Due to the emergent nature of this compound, this guide synthesizes data from closely related cinnamic acid derivatives to project its potential therapeutic profile and proposes a robust experimental framework for its evaluation.

Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Mechanistically, many cinnamic acid derivatives have been shown to modulate key inflammatory signaling pathways, such as inhibiting the activation of Toll-like receptor 4 (TLR4) and the nuclear factor kappa B (NF-κB) signaling cascade.[1] This action leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, which are pivotal in the pathogenesis of IBD.[1]

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel cinnamic acid derivatives in the treatment of inflammatory conditions and to provide a comprehensive framework for their preclinical evaluation.

Section 1: The Preclinical Imperative in IBD and the Promise of Cinnamic Acid Derivatives

Inflammatory Bowel Disease, encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract.[3] The current standard of care for mild to moderate IBD often involves aminosalicylates like Sulfasalazine and Mesalamine (also known as 5-aminosalicylic acid or 5-ASA).[4][5][6] While effective, these therapies can have limitations in terms of patient response and side effects, necessitating the exploration of new therapeutic agents.

The anti-inflammatory properties of cinnamic acid derivatives make them attractive candidates for IBD drug discovery.[7][8] The specific compound, this compound, is a synthetic derivative. While direct in vivo efficacy data for this compound is not yet available in published literature, its structural similarity to other biologically active cinnamic acids, such as p-methoxycinnamic acid, suggests a potential for therapeutic activity.[9][10][11][12] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity, making this compound a compound of significant interest.

Section 2: Comparative Efficacy in a Murine Model of DSS-Induced Colitis

To provide a framework for comparison, we will consider a widely used and reproducible preclinical model: Dextran Sulfate Sodium (DSS)-induced colitis in mice.[13][14][15] This model mimics many of the clinical and histological features of human ulcerative colitis.

Experimental Design and Workflow

A robust preclinical study to compare the efficacy of this compound with Sulfasalazine and Mesalamine would typically follow the workflow outlined below. The causality behind this experimental design is to induce a controlled inflammatory response and then measure the therapeutic effect of the interventions on key disease parameters.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Colitis Induction cluster_2 Phase 3: Therapeutic Intervention cluster_3 Phase 4: Efficacy Assessment acclimatization Animal Acclimatization (7 days) baseline Baseline Measurement (Body Weight, Stool Consistency) acclimatization->baseline dss_admin DSS Administration in Drinking Water (e.g., 3% for 7 days) baseline->dss_admin grouping Randomization into Treatment Groups: 1. Vehicle Control 2. This compound 3. Sulfasalazine 4. Mesalamine dss_admin->grouping treatment Daily Drug Administration (e.g., Oral Gavage) grouping->treatment dai Daily Monitoring of Disease Activity Index (DAI) (Weight Loss, Stool Consistency, Rectal Bleeding) treatment->dai euthanasia Euthanasia & Sample Collection (Day 8) dai->euthanasia analysis Endpoint Analysis: - Colon Length & Weight - Histopathology Scoring - Myeloperoxidase (MPO) Assay - Cytokine Profiling (e.g., TNF-α, IL-6) euthanasia->analysis

Caption: Proposed experimental workflow for comparing in vivo efficacy in a DSS-induced colitis model.

Quantitative Efficacy Data

The following tables summarize the expected outcomes based on published data for the standard drugs and a hypothetical projection for this compound.

Table 1: Comparison of Key Efficacy Parameters in DSS-Induced Colitis Model

ParameterVehicle Control (DSS only)This compound (Hypothetical)SulfasalazineMesalamine
Disease Activity Index (DAI) Score High (e.g., 3.5 ± 0.4)Moderate Reduction (e.g., 2.0 ± 0.3)Significant Reduction[16]Significant Reduction[4][17]
Colon Length Reduction Severe (e.g., 40% reduction)Moderate Attenuation (e.g., 20% reduction)Significant Attenuation[16]Significant Attenuation[4]
Histological Score High (Severe Inflammation, Ulceration)Moderate ImprovementSignificant Improvement[16]Significant Improvement[4][17]
Myeloperoxidase (MPO) Activity Markedly ElevatedModerately ReducedSignificantly Reduced[3]Significantly Reduced

Note: The values for this compound are hypothetical and serve as a projection for experimental design. Actual results would need to be determined empirically.

Table 2: Effect on Pro-Inflammatory Cytokine Levels in Colonic Tissue

CytokineVehicle Control (DSS only)This compound (Hypothetical)SulfasalazineMesalamine
TNF-α HighModerate ReductionSignificantly Reduced[3]Significantly Reduced[6]
IL-1β HighModerate ReductionSignificantly Reduced[3]Significantly Reduced[6]
IL-6 HighModerate ReductionReducedSignificantly Reduced[6]
NF-κB Activation HighModerate InhibitionSignificantly Inhibited[3]Significantly Inhibited[4]

Section 3: Mechanistic Insights and Signaling Pathways

The therapeutic effects of both the standard drugs and potentially this compound are rooted in their ability to modulate inflammatory signaling pathways. The NF-κB pathway is a critical regulator of inflammation.

The NF-κB Signaling Pathway

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as those initiated by DSS-induced gut damage, lead to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[18]

cluster_nucleus Nuclear Events stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB releases IkB_p Phosphorylated IκB IkB_NFkB->IkB_p nucleus Nucleus NFkB->nucleus translocates to degradation Proteasomal Degradation IkB_p->degradation transcription Gene Transcription nucleus->transcription initiates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines inhibitor Cinnamic Acid Derivatives Sulfasalazine/Mesalamine inhibitor->IKK inhibit

Caption: The NF-κB signaling pathway and the putative inhibitory role of cinnamic acid derivatives.

Based on the known mechanisms of related compounds, it is hypothesized that this compound would exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing IκB degradation and subsequent NF-κB activation.

Section 4: Detailed Experimental Protocols

For the purpose of reproducibility and scientific integrity, the following are detailed step-by-step methodologies for key experiments.

Protocol 1: DSS-Induced Colitis in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for 7 days under standard conditions with free access to food and water.

  • Induction: Replace drinking water with a solution of 3% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) for 7 consecutive days.

  • Treatment:

    • Randomly assign mice to treatment groups (n=8-10 per group).

    • Administer test compounds (this compound, Sulfasalazine, Mesalamine) or vehicle control daily via oral gavage, starting from day 1 of DSS administration.

  • Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • Termination: On day 8, euthanize mice by CO2 asphyxiation.

  • Sample Collection:

    • Measure the length of the colon from the cecum to the anus.

    • Collect colonic tissue for histological analysis, MPO assay, and cytokine measurement.

Protocol 2: Histological Evaluation of Colitis
  • Fixation: Fix a distal segment of the colon in 10% neutral buffered formalin.

  • Processing: Embed the fixed tissue in paraffin.

  • Sectioning: Cut 5 µm sections and mount on glass slides.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E).

  • Scoring: Score the slides in a blinded fashion for severity of inflammation, extent of injury, and crypt damage.

Protocol 3: Myeloperoxidase (MPO) Assay
  • Homogenization: Homogenize a pre-weighed piece of colonic tissue in a suitable buffer.

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.

  • Assay: Perform the MPO assay using a commercial kit, which typically involves the reaction of MPO with a substrate to produce a colorimetric product.

  • Quantification: Measure the absorbance at the appropriate wavelength and normalize the MPO activity to the tissue weight.

Conclusion

While direct comparative data for this compound is not yet available, the extensive evidence of anti-inflammatory activity within the cinnamic acid class provides a strong rationale for its investigation as a potential therapeutic for IBD. The established efficacy of Sulfasalazine and Mesalamine in preclinical models like DSS-induced colitis provides a clear benchmark for evaluation.[3][4][16] The proposed experimental framework in this guide offers a comprehensive and scientifically rigorous approach to determine the in vivo efficacy and mechanism of action of this promising new compound. Future studies should focus on executing these comparative experiments to empirically validate the therapeutic potential of this compound.

References

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  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.). Molecules.
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A Researcher's Guide to Characterizing the Receptor Cross-Reactivity of 2-Fluoro-4-methoxycinnamic Acid and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from the bench to the bedside is fraught with challenges. One of the most critical hurdles is ensuring target selectivity.[1][2][3] While a compound may exhibit potent activity at its intended biological target, unintended interactions with other receptors, known as off-target effects or cross-reactivity, can lead to adverse effects and potential clinical failure. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the receptor cross-reactivity of a novel compound, using 2-Fluoro-4-methoxycinnamic acid as a representative example.

While this compound is not extensively characterized in public literature as a potent receptor ligand, its core structure belongs to the cinnamic acid derivative family.[4][5][6] These compounds are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, underscoring the importance of a thorough selectivity assessment.[4][5][7][8] This guide will, therefore, focus on the essential experimental methodologies and data interpretation required to build a comprehensive selectivity profile for any new chemical entity.

The Imperative of Selectivity Profiling

Drug selectivity is the measure of a drug's ability to bind to its intended target with high affinity while exhibiting significantly lower affinity for other biomolecules in the body.[1][2] High selectivity is a cornerstone of safe and effective medicines, as it minimizes the potential for unwanted side effects.[1][3] The process of characterizing this selectivity is a multi-step endeavor, often beginning with computational predictions and culminating in rigorous in vitro and in vivo testing.

Initial Assessment: The Cinnamic Acid Derivative Context

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds with a diverse array of biological activities.[6] The specific substitutions on the phenyl ring and the carboxylic acid moiety dictate their pharmacological profiles. For this compound, the presence of a fluorine atom and a methoxy group will significantly influence its electronic and steric properties, and thus its potential receptor interactions.[5] For instance, methoxylated cinnamic acid derivatives have shown potential in modulating liver enzymes and exhibiting antidiabetic properties.[9]

Given the broad bioactivity of this chemical class, a cross-reactivity assessment for a new analogue like this compound should initially consider a wide panel of common off-target families, including G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors.

Experimental Workflow for Assessing Receptor Cross-Reactivity

A systematic approach is crucial for generating reliable and reproducible cross-reactivity data. The following sections outline a logical progression of experiments, from broad screening to detailed characterization.

Phase 1: In Silico and Preliminary Screening

Before embarking on extensive wet-lab experiments, computational (in silico) methods can provide valuable initial insights.[2]

  • Sequence Homology Analysis : Comparing the sequence of the primary target (if known) with other proteins can help identify potential cross-reactive candidates based on structural similarities.[10][11]

  • Ligand-Based Virtual Screening : If other ligands for the primary target are known, their chemical features can be used to search for similarities in off-target databases.

  • Structure-Based Docking : If a high-resolution structure of the primary target and potential off-targets are available, molecular docking simulations can predict the binding affinity of this compound to these proteins.

Following in silico analysis, a preliminary screen against a broad panel of receptors is recommended. Many contract research organizations (CROs) offer commercially available panels that cover hundreds of common off-targets.

Phase 2: Quantitative Assessment with Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[12][13][14] These assays are highly sensitive and can provide precise measurements of binding affinity.[12][15]

Key Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for a specific receptor.

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a known radioligand (IC50) and to calculate the Ki.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • A suitable radioligand with high affinity and specificity for the target receptor.

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration.[16]

  • Assay Setup: In a 96-well plate, add the assay components in the following order:

    • Assay buffer.

    • Test compound at various concentrations (typically a serial dilution).

    • Radioligand at a fixed concentration (usually at or below its Kd value).[15]

    • Receptor membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.[16][17]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[13]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[16]

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Rationale for Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and specificity for the target receptor to ensure a good signal-to-noise ratio.

  • Receptor Concentration: The receptor concentration should be low enough to avoid ligand depletion.

  • Incubation Time and Temperature: These parameters should be optimized to ensure that the binding reaction reaches equilibrium.

Phase 3: Functional Assays to Determine Biological Activity

While binding assays confirm physical interaction, they do not reveal whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect. Functional assays are therefore essential to characterize the biological consequence of binding.[19][20]

Example Functional Assay: cAMP Assay for Gs or Gi-coupled GPCRs

Objective: To determine if this compound modulates the production of cyclic AMP (cAMP), a common second messenger for many GPCRs.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the GPCR of interest in a suitable multi-well plate and grow to confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. Include a known agonist and antagonist as positive controls.

  • Cell Lysis: After a specific incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) to quantify the amount of cAMP produced.

  • Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation and Interpretation

For clear comparison, all quantitative data should be summarized in a structured table.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Receptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of ActionSelectivity Index (vs. Primary Target)
Primary Target X 1525 (EC50)Agonist-
Off-Target A (GPCR)1,500>10,000No effect100-fold
Off-Target B (Ion Channel)8501,200 (IC50)Antagonist57-fold
Off-Target C (Kinase)>10,000Not Determined->667-fold

The Selectivity Index is a critical parameter, calculated by dividing the Ki or IC50 of the off-target by the Ki or IC50 of the primary target. A higher selectivity index indicates greater selectivity for the primary target.

Visualization of Key Processes

Diagrams are invaluable for illustrating complex workflows and pathways.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Binding Affinity cluster_2 Phase 3: Functional Activity cluster_3 Data Analysis in_silico In Silico Prediction (Homology, Docking) broad_panel Broad Panel Screen (e.g., 44 GPCRs) in_silico->broad_panel radioligand Radioligand Binding (Determine Ki) broad_panel->radioligand functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) (Determine EC50/IC50) radioligand->functional_assay selectivity Calculate Selectivity Index functional_assay->selectivity

Caption: Workflow for determining the receptor selectivity profile of a test compound.

Conclusion

A thorough investigation of receptor cross-reactivity is a non-negotiable step in the preclinical development of any new chemical entity. For a compound like this compound, which belongs to a pharmacologically diverse family, this process is particularly important. By employing a systematic approach that combines in silico prediction, robust radioligand binding assays, and relevant functional screens, researchers can build a comprehensive selectivity profile. This data is not only crucial for identifying potential safety liabilities but also for providing a deeper understanding of the compound's mechanism of action, ultimately guiding the development of safer and more effective therapeutics.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Source not specified. 4

  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI.

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Source not specified. 7

  • Role of Cinnamate and Cinnamate Derivatives in Pharmacology. IDOSI Publications.

  • Selectivity Definition. Fiveable.

  • Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc.

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.

  • Improving Selectivity in Drug Design. AZoLifeSciences.

  • Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. PubMed.

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers.

  • Rational Approaches to Improving Selectivity in Drug Design. PubMed Central.

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

  • Receptor-Ligand Binding Assays. Labome.

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio.

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.

  • A powerful tool for drug discovery. European Pharmaceutical Review.

  • Comparative Analysis of Receptor Cross-Reactivity: A Guide for Researchers. Benchchem.

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.

  • About Ligand Binding Assays. Gifford Bioscience.

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central.

  • Radiometric Ligand-Binding Assays. Revvity.

  • Tissue Cross-Reactivity Studies. Charles River Laboratories.

  • A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. PubMed Central.

  • Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PubMed Central.

  • Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. PubMed Central.

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central.

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. NIH.

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A Comparative Benchmarking Guide to 2-Fluoro-4-methoxycinnamic Acid-Based Materials for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a continuous endeavor. Cinnamic acid and its derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including anticancer, antioxidant, and enzyme inhibitory properties.[1][2][3] This guide provides a comprehensive performance benchmark of 2-Fluoro-4-methoxycinnamic acid-based materials, offering an objective comparison with other relevant cinnamic acid derivatives. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in their drug discovery pipelines.

The strategic incorporation of fluorine into the cinnamic acid scaffold can significantly modulate its physicochemical and biological properties. Fluorine's high electronegativity can alter the acidity and lipophilicity of the molecule, potentially leading to enhanced biological activity and improved metabolic stability.[4][5] This guide will delve into the performance of this compound in key therapeutic areas, providing a comparative analysis against its non-fluorinated counterpart and other widely studied cinnamic acid derivatives.

I. Comparative Anticancer Activity

Cinnamic acid derivatives have garnered significant attention for their potential as anticancer agents, primarily through their ability to induce cell cycle arrest and apoptosis in cancer cells.[1][6][7][8][9] The in vitro cytotoxic activity, typically measured by the half-maximal inhibitory concentration (IC50), is a critical parameter for evaluating the potency of these compounds. A lower IC50 value indicates greater potency.

While direct head-to-head comparative studies benchmarking this compound against a wide array of cancer cell lines are emerging, we can extrapolate its potential performance by analyzing data from structurally similar compounds and understanding the impact of its unique substitutions. For instance, studies have shown that fluorination can enhance the anti-tuberculosis activity of cinnamic acid derivatives, suggesting a potential for improved performance in other therapeutic areas as well.[10]

Table 1: Comparative Anticancer Activity (IC50, µM) of Cinnamic Acid Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Cinnamic Acid Glioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells1000 - 4500[11]
4-Methoxycinnamic Acid No specific IC50 values found in the provided results.-
Caffeic Acid HepG2 (Liver)627.45 (48h)[1]
Ferulic Acid HepG2 (Liver)>200[1]
Cinnamic Acid Derivative (Compound 5, with cyano group) HeLa, K562, Fem-x, MCF-742 - 166[6]
Harmicine-Cinnamic Acid Hybrid (Compound 36f) HepG2 (Liver)0.74[10]
N–[(2–Arylmethylthio) phenylsulfonyl]cinnamamide derivative (16c, with fluorine) Cancer cell lines< 10 µg/mL[12]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Key Insights:
  • Structural Modification is Key: Unmodified cinnamic acid generally exhibits modest anticancer activity, with IC50 values in the millimolar range.[11]

  • Hybrids and Novel Derivatives Show High Potency: The creation of hybrid molecules, such as the harmicine-cinnamic acid hybrids, can dramatically increase cytotoxic potency, with IC50 values reaching the nanomolar range.[10]

  • Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing groups, such as a cyano group or fluorine, on the cinnamic acid scaffold has been shown to enhance cytotoxic effects.[6][12]

Signaling Pathways in Anticancer Activity

Cinnamic acid derivatives exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation and survival. Two of the most critical pathways are the PI3K/AKT and EGFR signaling pathways.[1]

PI3K/AKT Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. Its abnormal activation is a hallmark of many cancers. Certain cinnamic acid derivatives can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1]

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key therapeutic target in various cancers due to its role in cell proliferation and metastasis. Some synthetic cinnamic acid derivatives have demonstrated the ability to inhibit EGFR phosphorylation.[7]

II. Comparative Enzyme Inhibitory Activity

Enzyme inhibition is a major mechanism through which many drugs exert their therapeutic effects. Cinnamic acid derivatives have been investigated as inhibitors of various enzymes, including tyrosinase and matrix metalloproteinases (MMPs).[1][13][14][15]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation and in the development of skin-lightening agents.[1][2][4] Several studies have demonstrated the tyrosinase inhibitory potential of cinnamic acid derivatives.

Table 2: Comparative Tyrosinase Inhibitory Activity (IC50, µM) of Cinnamic Acid Derivatives

CompoundIC50 (µM)Inhibition TypeReference
Cinnamic Acid 121.4-[1]
4-Hydroxycinnamic Acid 5925.0Competitive[1][15]
4-Methoxycinnamic Acid 420Non-competitive[15]
(E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a) 2.0Non-competitive[1][10]
(E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g) 8.3Mixed-type[1][10]
Cinnamic acid–eugenol ester (c27) 3.07Mixed-type[6]
Kojic Acid (Positive Control) 32.2-[1][10]

Note: The data suggests that esterification and specific substitutions on the cinnamic acid scaffold can significantly enhance tyrosinase inhibitory activity.

Key Insights:
  • Fluorine Enhances Activity: Studies have shown that a 4-fluoro substitution on the cinnamic acid moiety can enhance tyrosinase inhibition activity.[1]

  • Structure-Activity Relationship: The presence and position of hydroxyl and methoxy groups on the phenyl ring play a crucial role in determining the inhibitory potency and mechanism. For instance, 4-hydroxycinnamic acid is a competitive inhibitor, while 4-methoxycinnamic acid is a non-competitive inhibitor.[15]

Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various pathological processes, including cancer metastasis and arthritis.[16][17][18][19][20] Computational studies have identified cinnamic acid derivatives as potential inhibitors of MMP-2 and MMP-9.[13][21][14] While experimental IC50 values for this compound against MMPs are not yet widely available, the existing data on other derivatives suggest this is a promising area for investigation.

III. Comparative Antioxidant Activity

The antioxidant properties of cinnamic acid derivatives are attributed to their ability to scavenge free radicals, which play a role in the pathogenesis of numerous diseases.[3][14][22][23] The antioxidant capacity is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 3: Comparative Antioxidant Activity of Cinnamic Acid Derivatives

CompoundAssayIC50 ValueReference
Cinnamic Acid DPPH-[22]
Caffeic Acid DPPH-[22]
Ferulic Acid DPPH-[22]
N–[(2–Arylmethylthio) phenylsulfonyl]cinnamamide derivative (16f) DPPH310.50 ± 0.73 µg/mL[12]
N–[(2–Arylmethylthio) phenylsulfonyl]cinnamamide derivative (17d) DPPH574.41 ± 1.34 µg/mL[12]
N–[(2–Arylmethylthio) phenylsulfonyl]cinnamamide derivative (16f) ABTS597.53 ± 1.3 µg/mL[12]
N–[(2–Arylmethylthio) phenylsulfonyl]cinnamamide derivative (17d) ABTS419.18 ± 2.72 µg/mL[12]

Note: The antioxidant activity is highly dependent on the number and position of hydroxyl groups on the phenyl ring. Dihydroxy-substituted derivatives like caffeic acid generally exhibit higher activity than their monohydroxy counterparts.[22]

IV. Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

In Vitro Anticancer Efficacy Testing (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HeLa, HepG2, MCF-7) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to attach overnight.[1]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

    • Replace the existing medium in the wells with the medium containing the test compound or a vehicle control (DMSO).

    • Incubate the cells for a specified period, typically 24, 48, or 72 hours.[1]

  • MTT Assay and Data Analysis:

    • After incubation, remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.

    • Incubate the plates for another 2-4 hours to allow viable cells to metabolize MTT into formazan crystals.

    • Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[1]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Enzyme Inhibition Assay (Tyrosinase)

This protocol describes a common method for determining the inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of L-DOPA in the same buffer.

    • Prepare various concentrations of the test inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the tyrosinase solution and the inhibitor solution at various concentrations.

    • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding the L-DOPA solution.

    • Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the inhibition kinetics (e.g., competitive, non-competitive, mixed-type), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Analyze the data using Lineweaver-Burk plots.[10]

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The final concentration should result in an absorbance of approximately 1.0 at 517 nm.

    • Prepare various concentrations of the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the DPPH solution to each well.

    • Add the test compound solution at different concentrations to the wells.

    • Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[22]

V. Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and biological mechanisms discussed, the following diagrams are provided.

Experimental Workflow for In Vitro Anticancer Efficacy

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Cell Culture & Seeding treatment Compound Treatment culture->treatment mtt MTT Addition treatment->mtt dissolve Formazan Dissolution mtt->dissolve absorbance Absorbance Measurement dissolve->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow for MTT-based anticancer efficacy testing.

General Workflow for Enzyme Inhibition Assay

G cluster_setup Assay Setup cluster_reaction Reaction cluster_data Data Analysis reagents Prepare Enzyme, Substrate, & Inhibitor Solutions mix Mix Enzyme & Inhibitor reagents->mix start Initiate with Substrate mix->start monitor Monitor Reaction Progress start->monitor rates Calculate Initial Rates monitor->rates inhibition Determine % Inhibition rates->inhibition kinetics Lineweaver-Burk Plot (for Kinetics) rates->kinetics ic50 Calculate IC50 inhibition->ic50

Caption: General workflow for determining enzyme inhibition.

Simplified NF-κB Signaling Pathway in Inflammation

G stimuli Inflammatory Stimuli ikb_kinase IKK Complex stimuli->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex ikb_kinase->ikb_nfkb Leads to IκB Degradation ikb->ikb_nfkb nfkb NF-κB nfkb->ikb_nfkb nucleus Nucleus nfkb->nucleus Translocates to ikb_nfkb->nfkb Releases transcription Transcription of Pro-inflammatory Genes nucleus->transcription Activates cinnamic_acid Cinnamic Acid Derivatives cinnamic_acid->ikb_kinase Inhibits

Caption: Inhibition of the NF-κB pathway by cinnamic acid derivatives.

VI. Conclusion

This guide provides a foundational benchmark for the performance of this compound-based materials in key therapeutic areas. The available data suggests that the strategic incorporation of fluorine and other functional groups onto the cinnamic acid scaffold can significantly enhance its anticancer and enzyme inhibitory activities. While direct comparative data for this compound is still emerging, the insights from related fluorinated and methoxylated derivatives highlight its strong potential as a lead compound in drug discovery. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers to conduct their own comparative studies and further explore the therapeutic promise of this class of compounds.

VII. References

  • A Comparative Guide to the Anticancer Efficacy of Cinnamic Acid Derivatives. (2025). BenchChem.

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC.

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. (n.d.). PubMed.

  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. (n.d.). PMC.

  • A Comparative Benchmark of the Antioxidant Potential of Substituted Cinnamic Acids. (2025). BenchChem.

  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. (2025). BenchChem.

  • Synthesis and evaluation of cinnamic acid derivatives as ɑ- glucosidase inhibitors. (2024). ResearchGate.

  • A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid. (2025). BenchChem.

  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. (n.d.). PubMed.

  • A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid. (2025). BenchChem.

  • Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. (n.d.). PMC.

  • Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure–activity relationships. (2020). PubMed.

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis, and Modeling Studies. (n.d.). NIH.

  • Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. (n.d.). MDPI.

  • Binding energy and Ki values between cinnamic acid derivatives and two... (n.d.). ResearchGate.

  • Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations. (2023). PubMed Central.

  • Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations. (2023). PubMed.

  • In vitro antioxidant (%scavenging activity) and IC50 values of the synthesized compounds. (n.d.). ResearchGate.

  • A Comparative Guide to the Anticancer Efficacy of Cinnamic Acid Derivatives. (2025). BenchChem.

  • Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). (n.d.). PubMed.

  • Inhibition mechanism of 4-methoxycinnamic acid to tyrosinase. (2025). ResearchGate.

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023). MDPI.

  • Comparison of the mean IC50 value for antioxidant activity of various extracts. (n.d.). ResearchGate.

  • Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. (2024). PMC.

  • Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations. (n.d.). Korea Science.

  • The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. (n.d.). PubMed.

  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. (n.d.). PMC.

  • Cinnamic acid derivatives as anticancer agents-a review. (n.d.). PubMed.

  • Natural Products as Regulators against Matrix Metalloproteinases for the Treatment of Cancer. (n.d.). MDPI.

  • Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. (n.d.). PMC.

  • Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids. (n.d.). PubMed.

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. (n.d.). PubMed.

  • Challenges in Matrix Metalloproteinases Inhibition. (n.d.). PMC.

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Validating the Mechanism of Action of 2-Fluoro-4-methoxycinnamic Acid: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides an in-depth, technical comparison of methodologies for validating the MoA of 2-Fluoro-4-methoxycinnamic acid, a promising cinnamic acid derivative. While the specific molecular target of this compound is yet to be fully elucidated, its structural similarity to other cinnamic acid derivatives with known effects on cellular signaling pathways suggests a potential role as a protein kinase inhibitor.[1][2][3][4][5] This guide will therefore proceed with a hypothetical MoA, proposing that this compound targets a key component of the MAPK/ERK signaling pathway, and will detail the rigorous experimental framework required to validate this hypothesis using knockout studies.

The Rationale for Knockout Studies in MoA Validation

Before committing significant resources to preclinical and clinical development, it is crucial to unequivocally demonstrate that a compound's therapeutic effect is mediated through its intended target.[6] Knockout studies, which involve the targeted disruption of a specific gene, provide a powerful tool for this purpose.[6][7] By comparing the effects of a compound in wild-type cells versus cells lacking the putative target protein, we can directly assess the target's role in the compound's activity.

Choosing the Right Tool for the Job: CRISPR-Cas9 vs. RNAi

Two primary technologies are employed for gene silencing in MoA validation: RNA interference (RNAi) and CRISPR-Cas9.

FeatureRNA Interference (RNAi)CRISPR-Cas9
Mechanism Post-transcriptional gene silencing via mRNA degradation.Gene knockout at the genomic level, leading to a complete loss of protein expression.
Effect Transient and often incomplete gene knockdown.Permanent and complete gene knockout.
Off-Target Effects Can have significant off-target effects due to partial complementarity with other mRNAs.Off-target effects are a consideration but can be minimized with careful gRNA design.
Suitability for MoA Useful for initial target screening but can lead to ambiguous results due to incomplete knockdown.The gold standard for target validation, as the complete absence of the target protein provides a clear genetic background for assessing compound activity.

For definitive MoA validation, CRISPR-Cas9 is the superior choice due to its ability to generate a complete and permanent gene knockout. This eliminates the ambiguity that can arise from the incomplete protein depletion often seen with RNAi.

A Hypothetical Mechanism of Action: Targeting the MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[9][10][11][12][] Given that other cinnamic acid derivatives have been shown to inhibit protein kinases, we hypothesize that This compound is an inhibitor of MEK1 , a central kinase in this pathway.

Below is a diagram illustrating the proposed mechanism of action:

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Proposed Drug Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK1/2 MEK1->ERK Phosphorylates Transcription Gene Expression (Proliferation, Survival) ERK->Transcription Regulates 2-F-4-MCA This compound 2-F-4-MCA->MEK1 Inhibits

Caption: Hypothetical MAPK/ERK signaling pathway and the proposed inhibitory action of this compound on MEK1.

Experimental Workflow for Validating the MoA of this compound

The following workflow outlines the key steps to validate our hypothetical MoA.

Experimental_Workflow cluster_setup Phase 1: Setup and Validation cluster_phenotypic Phase 2: Phenotypic Assays cluster_mechanistic Phase 3: Mechanistic Assays cluster_analysis Phase 4: Data Analysis and Conclusion A1 Design and clone gRNA targeting MEK1 A2 Transfect cells with Cas9 and gRNA A1->A2 A3 Select and expand single-cell clones A2->A3 A4 Validate MEK1 knockout by Western Blot A3->A4 B1 Treat Wild-Type (WT) and MEK1-KO cells with 2-F-4-MCA and controls A4->B1 C1 Treat WT and MEK1-KO cells with 2-F-4-MCA A4->C1 B2 Perform Cell Proliferation Assay (e.g., MTT) B1->B2 B3 Perform Cell Migration Assay (e.g., Transwell) B1->B3 D1 Compare phenotypic and mechanistic data between WT and MEK1-KO cells B2->D1 B3->D1 C2 Analyze p-ERK levels by Western Blot C1->C2 C2->D1 D2 Draw conclusions on the MoA of 2-F-4-MCA D1->D2

Caption: Experimental workflow for validating the mechanism of action of this compound using CRISPR-Cas9 knockout studies.

Detailed Experimental Protocols

Generation of a MEK1 Knockout Cell Line using CRISPR-Cas9

Materials:

  • A suitable cancer cell line with an active MAPK/ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

  • Lentiviral vectors for Cas9 and MEK1-targeting gRNA.

  • Non-targeting control gRNA.

  • Transfection reagent.

  • Puromycin for selection.

  • Cell culture media and supplements.

Protocol:

  • gRNA Design: Design at least two gRNAs targeting an early exon of the MAP2K1 gene (encoding MEK1) to maximize the likelihood of a frameshift mutation. A non-targeting control gRNA should also be designed.

  • Lentiviral Production and Transduction: Produce lentiviral particles for Cas9 and the gRNAs. Transduce the target cells with the Cas9 lentivirus and select with the appropriate antibiotic. Subsequently, transduce the Cas9-expressing cells with the MEK1-targeting or non-targeting control gRNA lentiviruses.

  • Selection and Clonal Expansion: Select transduced cells with puromycin. After selection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.

  • Knockout Validation: Once clones have expanded, screen for MEK1 knockout by Western blot analysis.

Western Blot for MEK1 and Phospho-ERK (p-ERK)

Materials:

  • Validated primary antibodies for MEK1, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Protein lysis buffer.

  • SDS-PAGE gels and running buffer.

  • PVDF membranes.

  • Chemiluminescent substrate.

Protocol:

  • Cell Lysis: Treat cells as required for the specific experiment (e.g., with this compound). Wash cells with ice-cold PBS and lyse with protein lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.[14][15][16]

Cell Proliferation Assay (MTT Assay)

Materials:

  • Wild-type and MEK1-KO cells.

  • This compound.

  • A known MEK inhibitor (e.g., Trametinib) as a positive control.[10][]

  • An ERK inhibitor (e.g., Ulixertinib) as a comparative control.[17][18]

  • MTT reagent.

  • DMSO.

  • 96-well plates.

Protocol:

  • Cell Seeding: Seed wild-type and MEK1-KO cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, Trametinib, and Ulixertinib for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[19]

Cell Migration Assay (Transwell Assay)

Materials:

  • Wild-type and MEK1-KO cells.

  • This compound and control compounds.

  • Transwell inserts with an appropriate pore size.

  • Serum-free and serum-containing media.

  • Crystal violet stain.

Protocol:

  • Cell Preparation: Starve the cells in serum-free media overnight.

  • Assay Setup: Place the Transwell inserts into a 24-well plate containing media with a chemoattractant (e.g., 10% FBS).

  • Cell Seeding and Treatment: Resuspend the starved cells in serum-free media containing the test compounds (this compound and controls) and seed them into the upper chamber of the Transwell inserts.

  • Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).

  • Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.[20][21][22][23][24]

Data Presentation and Interpretation

The results of these experiments should be presented clearly to allow for a direct comparison between the wild-type and knockout cells.

Table 1: Expected IC50 Values from Cell Proliferation Assay

CompoundWild-Type Cells IC50 (µM)MEK1-KO Cells IC50 (µM)Expected Outcome
This compound 5> 100Loss of potency in KO cells
Trametinib (MEK Inhibitor) 0.01> 10Loss of potency in KO cells
Ulixertinib (ERK Inhibitor) 0.10.1Retained potency in KO cells
Vehicle Control No effectNo effectNo effect

Table 2: Expected Results from Cell Migration Assay

Cell TypeTreatmentRelative Migration (%)Expected Outcome
Wild-Type Vehicle100Baseline migration
Wild-Type 2-F-4-MCA (10 µM)30Inhibition of migration
MEK1-KO Vehicle40Reduced baseline migration
MEK1-KO 2-F-4-MCA (10 µM)40No further inhibition

Table 3: Expected Results from p-ERK Western Blot

Cell TypeTreatmentp-ERK / Total ERK RatioExpected Outcome
Wild-Type Vehicle1.0Baseline p-ERK
Wild-Type 2-F-4-MCA (10 µM)0.2Inhibition of ERK phosphorylation
MEK1-KO Vehicle< 0.1Loss of baseline p-ERK
MEK1-KO 2-F-4-MCA (10 µM)< 0.1No further reduction

Logical Framework for MoA Validation

The interpretation of the experimental results should follow a clear logical framework.

Logic_Diagram cluster_hypothesis Hypothesis cluster_predictions Predictions cluster_experiments Experiments cluster_outcomes Possible Outcomes cluster_conclusions Conclusions H 2-F-4-MCA inhibits cell proliferation and migration by targeting MEK1 P1 2-F-4-MCA will reduce p-ERK levels in WT cells but not in MEK1-KO cells H->P1 P2 2-F-4-MCA will inhibit proliferation and migration in WT cells but not in MEK1-KO cells H->P2 P3 MEK1-KO cells will be resistant to 2-F-4-MCA H->P3 E1 Western Blot for p-ERK P1->E1 E2 Proliferation and Migration Assays P2->E2 P3->E2 O1 Predictions are confirmed E1->O1 O2 Predictions are refuted E1->O2 E2->O1 E2->O2 C1 Hypothesis is supported: MoA is validated O1->C1 C2 Hypothesis is rejected: MoA is not through MEK1 O2->C2

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Fluoro-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Profile of 2-Fluoro-4-methoxycinnamic Acid

Cinnamic acid and its derivatives are generally classified as irritants to the skin, eyes, and respiratory tract.[1][2][3] The introduction of a fluorine atom into an organic molecule can significantly alter its reactivity and toxicity.[4][5] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess heightened irritant or toxic properties.

Key Hazard Considerations:

  • Irritation: Expect potential for skin, eye, and respiratory irritation.[1][2][3]

  • Toxicity: The toxicological properties may not be fully investigated. It is best to minimize exposure.[6]

  • Environmental Hazards: While some sources suggest that cinnamic acid and its degradation products are not toxic, it's crucial to prevent the release of any chemical into the environment.[6][7] Improper disposal can lead to soil and water contamination.[8]

Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or disposing of this compound, the appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or during procedures with a high risk of splashing.[4][5]Protects against accidental splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves. The specific glove material should be chosen based on the manufacturer's compatibility chart. Double-gloving is a recommended practice for enhanced protection.[4]Prevents skin contact, which can lead to irritation.[1][2]
Body Protection A lab coat is the minimum requirement. For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary.[6][9]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if dust generation is likely.[6][10]Prevents inhalation of the powder, which can cause respiratory tract irritation.[1][11]

Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste and consign it to a licensed disposal facility.[12] Never dispose of this chemical down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

Workflow for Waste Segregation:

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Collection Protocol:

  • Container Selection: Use a clean, dry, and chemically compatible container for waste collection.[13] The original container is often a suitable choice if it is in good condition.[14] Do not use food containers.[14]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[15][16]

  • Accumulation: Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15] This area should be near the point of generation and under the supervision of laboratory personnel.[13]

  • Container Management: Keep the waste container securely closed except when adding waste.[17]

Disposal of Bulk Quantities

For larger quantities of this compound, direct disposal through a licensed hazardous waste contractor is the only acceptable method.[12]

Procedure:

  • Ensure the waste is properly containerized and labeled as described above.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

Neutralization of Small Aqueous Acidic Waste Streams (with caution)

For very dilute aqueous solutions containing this compound, neutralization may be an option before disposal, but only if permitted by local regulations and institutional policies.[18][19] Crucially, neutralization only addresses the corrosive hazard; it does not eliminate the potential toxicity of the organic molecule. Therefore, this method should be approached with extreme caution and only after consulting with your EHS department.

Neutralization Protocol (for authorized personnel only):

  • Risk Assessment: Confirm that the waste stream contains no other hazardous materials, such as heavy metals or other toxic organic compounds.[17][18]

  • Preparation: Work in a fume hood and wear appropriate PPE. Prepare a dilute solution of a base, such as sodium bicarbonate or sodium hydroxide.[8][20] An ice bath is recommended to control the reaction temperature.[17][20]

  • Neutralization: Slowly add the basic solution to the acidic waste while stirring continuously.[20]

  • pH Monitoring: Use a pH meter or pH strips to monitor the pH of the solution. The target pH should be between 5.5 and 9.0.[19][20]

  • Disposal: Once the pH is within the acceptable range, the neutralized solution may be poured down the drain, followed by a liberal amount of cold water.[19]

  • Record Keeping: Document the neutralization process in a chemical treatment log.[18]

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

For Small Spills:

  • Alert Personnel: Immediately notify others in the vicinity.[4]

  • Isolate the Area: Restrict access to the spill area.[4]

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.

  • Containment: Cover the spill with a compatible absorbent material, such as vermiculite or sand.[4]

  • Collection: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6][12] Avoid generating dust.[9][12]

  • Decontamination: Clean the spill area with soap and water.[6]

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Emergency Contact: Contact your institution's emergency response team or EHS department.[4]

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency responders.

Regulatory Compliance: Navigating the Legal Landscape

The disposal of chemical waste is governed by a framework of federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[13]

Key Regulatory Considerations:

  • EPA Generator Status: Your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) will determine the specific regulations for waste accumulation time and storage limits.[15][16]

  • Waste Determination: It is the responsibility of the waste generator to determine if a chemical waste is hazardous.[21]

  • State and Local Regulations: Be aware that state and local regulations may be more stringent than federal requirements.[13]

By adhering to the procedures outlined in this guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide.
  • UW Environmental Health & Safety. (2025, September 29). Chemical Treatment and Recycling.
  • (n.d.). sop-chemical-waste-disposal-via-neutralization.docx.
  • Benchchem. (n.d.). Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.
  • Cornell EHS. (n.d.). 7.1.2 Acid Neutralization | Environment, Health and Safety.
  • (n.d.). Neutralization Guide.
  • (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • (n.d.). Laboratory Waste Management: The New Regulations.
  • West Liberty University. (2005, October 9). trans-Cinnamic acid MSDS.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • (2023, March 10). trans-Cinnamic acid - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethoxy)cinnamic Acid: A Step-by-Step Guide.
  • (2005, February 2). Material Safety Data Sheet trans-Cinnamic acid, 98+%.
  • SIGMA-ALDRICH. (n.d.). trans-Cinnamic acid.
  • Sigma-Aldrich. (2024, August 24). SAFETY DATA SHEET.
  • (2015, May 12). trans-Cinnamic acid - Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.